GSK-J1

Catalog No.
S529539
CAS No.
1373422-53-7
M.F
C22H23N5O2
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK-J1

CAS Number

1373422-53-7

Product Name

GSK-J1

IUPAC Name

3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C22H23N5O2/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26)

InChI Key

AVZCPICCWKMZDT-UHFFFAOYSA-N

SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4

solubility

Soluble in DMSO, not in water

Synonyms

GSKJ1; GSKJ 1; GSKJ-1.

Canonical SMILES

C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CC=CC=N4

The exact mass of the compound 3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid is 389.1852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Downstream Consequences

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 functions as an epigenetic modulator by binding to the catalytic site of JMJD3 and UTX. The diagram below illustrates the key molecular mechanism and downstream cellular effects.

GSK_J1_Mechanism GSKJ1 This compound JMJD3_UTX JMJD3 / UTX (KDM6B/A) GSKJ1->JMJD3_UTX Inhibits CoFactors Fe²⁺ / α-KG JMJD3_UTX->CoFactors Requires H3K27me3 H3K27me3 JMJD3_UTX->H3K27me3 Demethylates Chromatin Condensed Chromatin (Gene Silencing) H3K27me3->Chromatin GeneTranscription Gene Transcription (Inflammation, Proliferation) Chromatin->GeneTranscription Represses

The increase in H3K27me3 leads to a more repressed chromatin state, directly interfering with the transcription of target genes [1]. Mechanistic studies have shown that this includes the promoters of key inflammatory genes like Tnfa, Il1b, and Il6 [1].

Beyond direct gene regulation, this compound-mediated inhibition has a broader impact on key signaling pathways. In a model of LPS-induced mastitis, this compound treatment decreased the expression of Toll-like receptor 4 (TLR4) and negated its downstream NF-κB proinflammatory signaling, thereby reducing the production of inflammatory cytokines [1].

Experimental Evidence and Research Applications

The therapeutic potential of this compound has been demonstrated across various disease models, primarily through its anti-inflammatory and anti-cancer effects.

  • In Vitro and In Vivo Efficacy: In an LPS-induced mastitis mouse model, this compound significantly alleviated inflammation severity, reduced inflammatory cell infiltration, and lowered MPO activity and proinflammatory cytokine levels (Tnf-α, Il-1β, Il-6) [1]. In cancer research, this compound has shown anti-proliferative and pro-apoptotic effects in various models, including head and neck squamous cell carcinoma (HNSCC) [2].
  • Synergistic Combinations: Research in HNSCC has shown that this compound can act synergistically with other epigenetic drugs, such as the LSD1 inhibitor Tranylcypromine (TCP), to more effectively impair cell proliferation and induce apoptosis [2].
  • Key Experimental Protocols: The tables below summarize common experimental setups for in vitro and in vivo studies with this compound.
In Vitro Cell-Based Assays
Assay Type Typical Protocol Summary Key Findings with this compound
Cytotoxicity (CCK-8) Treat cells (e.g., mouse mammary epithelial cells) with this compound (0.1-10 µM) for 24-72h. Concentrations ≥100 µM show significant cytotoxicity [1]. Determines non-cytotoxic concentrations for functional experiments [1].
Gene Expression (qPCR) Treat cells with this compound (e.g., 10 µM) prior to or during stimulation (e.g., with LPS). Isolate RNA and perform qPCR for target genes [1]. Significant reduction in mRNA levels of Tnf-α, Il-1β, and Il-6 [1].
Protein Analysis (Western Blot) Analyze cell lysates for protein levels (e.g., JMJD3, TLR4) and histone modifications (H3K27me3) [1]. Confirmed JMJD3 inhibition and increased global H3K27me3 levels [1].
Chromatin Immunoprecipitation (ChIP) Cross-link proteins to DNA, shear chromatin, immunoprecipitate with H3K27me3 antibody, and analyze enriched DNA by qPCR at specific gene promoters [1]. Direct recruitment of H3K27me3 to promoters of inflammatory genes and Tlr4 [1].
In Vivo Animal Models
Model Typical Dosing Regimen Key Outcomes
LPS-Induced Mastitis (Mouse) Administered via intra-mammary duct injection [1]. Alleviated mammary gland damage, reduced MPO activity, and lowered cytokine levels [1].
Head and Neck Squamous Cell Carcinoma (HNSCC) (Mouse) 25 mg/kg, intraperitoneal injection, 5 days/week [2]. Synergistic inhibition of tumor growth with LSD1 inhibitor TCP [2].

Important Research Considerations

  • Cell Permeability: this compound has a highly polar carboxylate group, which limits its cell permeability. For most cellular experiments, the pro-drug GSK-J4 is used, which is an ethyl ester derivative hydrolyzed to active this compound by intracellular esterases [3].
  • Selectivity Note: While this compound is selective over many JMJ demethylases, it shows moderate inhibitory activity against KDM5B and KDM5C at higher concentrations. Therefore, results should be interpreted with caution and confirmed with genetic approaches [3].
  • Solubility and Formulation: this compound is soluble in DMSO (up to ~70-80 mg/mL) but insoluble in water or ethanol. For in vivo studies, it can be formulated in a homogeneous suspension using carboxymethyl cellulose sodium (CMC-Na) [4].

References

Inhibitor Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details
Target JMJD3 (KDM6B) & UTX (KDM6A) [1] [2] [3]
Reported IC₅₀ for JMJD3 28 nM (cell-free assay) [1]
Other Reported IC₅₀ Values UTX: 53 nM (cell-free assay) [1]; KDM6B: 60 nM [3]
Selectivity >10-fold selectivity over other tested demethylases in cell-free assays [1]
Pro-drug Form GSK-J4 (ethyl ester derivative), hydrolyzed intracellularly to the active GSK-J1 [2]

Detailed Experimental Protocol

The quantitative IC₅₀ data for this compound is typically generated through in vitro (cell-free) demethylase activity assays. Below is a key methodology adapted from the literature [1] [3]:

  • Enzymes: Purified JMJD3 (1 μM) or UTX (3 μM).
  • Substrate: A biotinylated histone H3 peptide with trimethylated Lys27 (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) at a concentration of 10 μM.
  • Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 μM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.
  • Inhibition Test: The reaction is run in the presence of a range of concentrations of this compound (e.g., from 0.005 to 0.1 μM).
  • Reaction Conditions:
    • For JMJD3: Incubate at 25°C for 3 minutes.
    • For UTX: Incubate at 25°C for 20 minutes.
  • Reaction Stop: Add 10 mM EDTA to terminate the demethylation process.
  • Detection Method: The reaction mixture is desalted (e.g., using a zip tip) and spotted on a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix for analysis by MALDI-TOF mass spectrometry. The degree of inhibition is calculated by measuring the remaining substrate and the formed product.

This diagram illustrates the logical workflow of the biochemical assay:

G Enzyme Enzyme (JMJD3/UTX) Reaction Demethylation Reaction Enzyme->Reaction Substrate Substrate Peptide (H3K27me3) Substrate->Reaction Inhibitor This compound Inhibitor Inhibitor->Reaction Titration Stop Stop Reaction (EDTA) Reaction->Stop Detection MALDI-TOF MS Analysis Stop->Detection Data IC50 Calculation Detection->Data

Biological Context of JMJD3/KDM6B and this compound

Understanding the biological role of the target is crucial for applied research.

  • JMJD3/KDM6B Function: JMJD3 is a stress-inducible histone demethylase that removes the repressive H3K27me3 mark, leading to gene activation [4]. It plays critical roles in cell differentiation, inflammation, and immune responses [4] [2].
  • Oncogenic Roles: JMJD3 is often overexpressed in cancers (e.g., neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), gastric cancer) and drives malignancy by activating key oncogenic pathways like NOTCH1 and CDK4/6-pRB-E2F [5] [6] [7]. It can promote cancer stem cell properties and chemotherapy resistance [7].
  • This compound/GSK-J4 as Research Tools: this compound is cell-impermeable, making it suitable for in vitro assays. Its pro-drug, GSK-J4, is cell-permeable and used in cellular and in vivo studies [2]. Preclinical evidence shows that GSK-J4 can inhibit cancer cell proliferation, induce apoptosis, and sensitize cells to chemotherapy [2] [8].

The following diagram summarizes the oncogenic pathway influenced by JMJD3 and the point of inhibition by this compound:

G OncogenicSignal Oncogenic Signal (e.g., NOTCH1, NF-κB) JMJD3 JMJD3/KDM6B OncogenicSignal->JMJD3 H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Demethylates GSKJ1 This compound/GSK-J4 GSKJ1->JMJD3 Inhibits GeneActivation Gene Activation H3K27me3->GeneActivation Removal Leads to OncogenicTargets Oncogenic Target Genes (e.g., MYCN, Cyclin D1, HES1) GeneActivation->OncogenicTargets

References

Biochemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 is a small-molecule inhibitor specifically designed to target the catalytic site of the KDM6 subfamily of histone demethylases [1]. The table below summarizes its core biochemical properties:

Property Description
Targets UTX (KDM6A) and JMJD3 (KDM6B), H3K27-specific demethylases [2] [3]
Reported IC₅₀ JMJD3: 60 nM (cell-free), UTX: 53 nM (cell-free) [1] [2] [3]
Selectivity >10-fold selectivity over many other JMJ demethylases in initial profiles, though some weaker activity against KDM5B/C noted at higher concentrations (IC₅₀ ~0.95-1.76 µM) [4] [2]
Cofactor Competitive with α-ketoglutarate (α-KG); non-competitive with the histone peptide substrate [1]
Cellular Activity Cell-impermeable; requires esterase-sensitive prodrug form GSK-J4 for cellular studies [5] [1]

The molecular mechanism of this compound involves a unique binding mode. Its propanoic acid moiety mimics α-KG, competing for the cofactor binding site, while its structure also occupies the substrate peptide channel, inducing a shift in the catalytic metal ion that disrupts enzyme activity [1].

Cellular Consequences and Phenotypic Outcomes

Inhibition of KDM6A/6B by this compound (via its prodrug GSK-J4) leads to a cascade of cellular effects, summarized below:

Observation Description / Key Findings
Increased H3K27me3 Expected on-target effect; confirmed in human primary macrophages and other cell lines [2].
ATF4 Pathway Induction A potent, rapid induction of the transcription factor ATF4 and its target genes (e.g., CHOP, TRIB3) via activation of the HRI kinase, largely independent of the canonical ER stress pathway [5].
Modulation of Inflammation Suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines (e.g., TNF-α) in human primary macrophages [1].
Anti-Proliferative & Pro-Apoptotic Effects Reduces cancer cell growth; induces apoptosis in a cell-type-specific manner, partially dependent on the ATF4-CHOP axis [5]. Impairs regenerative proliferation in zebrafish neuromasts [6].
Altered Differentiation Suppresses expressions of Runx2 and Osterix, and reduces ALP activity in osteoblast precursors [2].

The induction of the ATF4 pathway is a particularly significant and cell-active outcome of KDM6 inhibition. The diagram below illustrates this signaling cascade.

graphname GSK_J4 GSK-J4 (Prodrug) GSK_J1 This compound (Active Form) GSK_J4->GSK_J1 Hydrolysis UTX_Inhibition Inhibition of UTX (KDM6A) GSK_J1->UTX_Inhibition HRI_Activation HRI Kinase Activation UTX_Inhibition->HRI_Activation Mechanism not fully defined eIF2a_P Phosphorylation of eIF2α HRI_Activation->eIF2a_P ATF4_Translation Preferential ATF4 Translation eIF2a_P->ATF4_Translation Target_Genes Induction of ATF4 Target Genes ATF4_Translation->Target_Genes Apoptosis Apoptosis (Cell-type specific) Target_Genes->Apoptosis e.g., via CHOP

Experimental Protocols and Practical Considerations

For researchers aiming to use these tools, here are key methodological details and considerations.

  • Cellular Assays for Target Engagement: A standard method to confirm on-target activity is to measure global H3K27me3 levels via western blotting or immunofluorescence after treatment with GSK-J4 [2] [6]. Treatment of human primary macrophages with GSK-J4 (typically at 10-30 µM) and subsequent stimulation with LPS effectively demonstrates functional target engagement by reducing TNF-α production [1].

  • In Vitro Enzyme Inhibition Assay: The following protocol, adapted from the literature, details how to assess direct inhibition of JMJD3/UTX [2] [3]:

    • Reaction Mixture: Combine purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (e.g., 10 µM) in assay buffer (50 mM HEPES pH 7.5, 150 mM KCl).
    • Cofactors & Inhibitor: Add essential cofactors: 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM 2-oxoglutarate (α-KG), and 2 mM ascorbate. Include this compound at varying concentrations (e.g., 0 to 100 nM).
    • Incubation: Allow the reaction to proceed for a set time (e.g., 3 minutes for JMJD3, 20 minutes for UTX) at 25°C.
    • Termination & Analysis: Stop the reaction with 10 mM EDTA. Desalt the mixture and analyze the substrate and demethylated product using MALDI-TOF mass spectrometry to determine the degree of inhibition.
  • Critical Control: Always use the inactive analog GSK-J2 (a pyridine regio-isomer of this compound) as a negative control to rule out off-target effects [1] [6]. GSK-J2 shows negligible inhibition (IC₅₀ > 100 µM) [1].

The experimental workflow for a typical cellular investigation is outlined below.

graphname Start Cell Culture or Primary Cells Treatment Treatment with GSK-J4 Start->Treatment Control Parallel Treatment: - Vehicle - GSK-J2 (inactive control) Start->Control Downstream_A Downstream Analysis (48-72h) Treatment->Downstream_A Control->Downstream_A Option1 Western Blot: H3K27me3, ATF4, CHOP Downstream_A->Option1 Option2 qPCR: ATF4 target genes Downstream_A->Option2 Option3 Functional Assays: Proliferation, Apoptosis Downstream_A->Option3 Validation Validate On-Target Effect Option1->Validation Option2->Validation Option3->Validation

Interpretation and Specificity Notes

When interpreting data, it is crucial to consider that This compound also exhibits inhibitory activity against the KDM5 family (specifically KDM5B/C), albeit with lower potency (IC₅₀ in the micromolar range) [4] [2]. Furthermore, the demethylase-independent, scaffolding functions of UTX are not disrupted by this compound [7]. Observed phenotypes should therefore be validated through complementary approaches, such as genetic knockdown, to confirm their link to catalytic inhibition.

References

H3K27me3 Histone Demethylation Inhibition: Mechanisms, Methods, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to H3K27me3 Biology and Demethylase Enzymes

Histone modifications represent a crucial epigenetic mechanism for regulating gene expression without altering the underlying DNA sequence. Among these modifications, trimethylation of histone H3 at lysine 27 (H3K27me3) serves as a fundamental repressive mark that promotes chromatin condensation and gene silencing. This modification is dynamically regulated by opposing enzyme activities: the Polycomb Repressive Complex 2 (PRC2), which catalyzes the addition of methyl groups via its EZH2 subunit, and the KDM6 family of demethylases, which remove these methyl groups. The KDM6 family consists of two primary members: UTX (KDM6A) and JMJD3 (KDM6B), both of which are Fe²⁺ and α-ketoglutarate-dependent oxygenases that specifically catalyze the removal of repressive H3K27me2/3 marks, thereby facilitating gene activation [1].

The balance between H3K27 methylation and demethylation plays a critical role in numerous biological processes, including cellular differentiation, embryonic development, immune regulation, and cell fate determination. Disruption of this equilibrium has been implicated in various pathological conditions, most notably cancer, where aberrant H3K27 demethylase activity can lead to the inappropriate activation of oncogenes or silencing of tumor suppressor genes. Additional evidence links H3K27 demethylation to inflammatory diseases, autoimmune disorders, and infectious diseases, making these enzymes attractive therapeutic targets [1]. The development of specific small-molecule inhibitors targeting UTX and JMJD3 has provided researchers with valuable tools to probe the biological functions of these demethylases and explore their therapeutic potential across a spectrum of diseases.

Inhibitors of H3K27me3 Demethylases: Mechanisms and Specificity

Primary Small-Molecule Inhibitors

The most extensively characterized inhibitors targeting H3K27me3 demethylases belong to the GSK-J series, developed through systematic screening and optimization efforts. The foundational compound GSK-J1 represents the first selective, potent inhibitor of the KDM6 subfamily, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 60 nM against JMJD3 (KDM6B) while demonstrating significant selectivity over other Jumonji family demethylases [1]. However, this compound possesses a highly polar carboxylate group that limits its cell permeability and intracellular bioavailability. To address this limitation, the prodrug GSK-J4 was developed by esterification of the carboxylate group, significantly enhancing membrane permeability. Once inside cells, cytoplasmic esterases hydrolyze GSK-J4 to yield the active compound this compound [1]. Importantly, the regio-isomer GSK-J5 serves as an inactive control compound, allowing researchers to distinguish specific demethylase inhibition from non-specific effects [2] [3].

Table 1: Characteristics of Primary H3K27me3 Demethylase Inhibitors

Compound Target IC₅₀ Mechanism Cell Permeability Control Compound
This compound KDM6B > KDM6A 60 nM Competitive inhibition of α-ketoglutarate and Fe²⁺ Low N/A
GSK-J4 KDM6B > KDM6A ~60 nM (after hydrolysis) Prodrug converted to this compound by esterases High GSK-J5
GSK-J5 None Inactive Inactive regio-isomer High N/A

Mechanistically, this compound functions as a competitive inhibitor that binds to the catalytic site of KDM6 enzymes, directly competing with the essential cofactors α-ketoglutarate and Fe²⁺ [1]. Co-crystallization studies of this compound bound to KDM6B have revealed detailed molecular interactions, confirming that the inhibitor occupies the cofactor binding pocket and prevents the enzymatic demethylation reaction [1]. This specific binding mechanism underlies the compound's selectivity for the KDM6 subfamily, though it's important to note that this compound does exhibit approximately 5-10-fold lower inhibitory activity against KDM5 demethylases, particularly KDM5B and KDM5C, necessitating appropriate control experiments for data interpretation [1].

Specificity and Selectivity Considerations

When employing these inhibitors in research settings, careful consideration of their specificity profiles is essential for accurate data interpretation. While this compound and its prodrug GSK-J4 demonstrate strong selectivity for KDM6A and KDM6B over many other Jumonji family demethylases, the observed cross-reactivity with KDM5 family members at higher concentrations means that results should be corroborated with alternative methods, such as genetic knockdown approaches [3] [1]. The availability of the inactive analog GSK-J5 provides a critical control for distinguishing specific demethylase inhibition from off-target effects, and its use is strongly recommended in experimental designs [2] [3].

Beyond the GSK-J series, additional inhibitors targeting histone demethylases have been developed, though with different primary targets. ORY-1001 and IMG-7289 represent potent, tranylcypromine-based inhibitors that covalently inactivate FAD-containing lysine demethylases like KDM1A (LSD1), demonstrating distinct target specificity from the GSK-J series [4]. Similarly, CC-90011 is a non-covalent-type KDM1A inhibitor currently in clinical trials for advanced solid tumors [4]. These compounds highlight the expanding chemical space for targeting histone demethylation processes while underscoring the importance of understanding the specific targets of each inhibitor class.

Quantitative Effects of H3K27me3 Demethylase Inhibition

The pharmacological inhibition of H3K27me3 demethylases produces consistent, quantifiable effects across diverse biological systems. Treatment with GSK-J4 typically results in a dose-dependent increase in global H3K27me3 levels, confirming target engagement and cellular activity [5] [3] [6]. The effective concentrations vary somewhat between cell types and experimental systems, but most studies report working concentrations in the low micromolar range (typically 1-10 μM), with specific optimal doses determined by empirical testing for each model system.

Table 2: Quantitative Effects of GSK-J4 Treatment Across Experimental Models

Experimental System Concentration Range Key Phenotypic Outcomes H3K27me3 Changes Citation
Mouse B cells 250 nM Increased plasmablast frequency, altered gene expression Increased [2]
Medulloblastoma models 5-20 μM Inhibition of Shh signaling, cell cycle arrest, reduced proliferation Increased [5]
Human NK cells 5-20 μM Reduced IFN-γ, TNFα, GM-CSF production; cytotoxicity unaffected Increased around cytokine gene TSS [3]
Zebrafish lateral line 10-20 μM Inhibited hair cell regeneration, reduced supporting cell proliferation Increased [6]
Mosquito diapause model 10 μM Reduced lipid/glycogen accumulation, altered fatty acid saturation Increased in fat body [7]
Multiple Myeloma 1-5 μM Reduced viability, cell cycle arrest, increased apoptosis Increased [1]

The functional consequences of demethylase inhibition extend beyond bulk histone methylation changes to specific transcriptional alterations. RNA sequencing analyses following GSK-J4 treatment in B cells revealed differential expression of genes associated with signaling pathways, P53 pathways, cell cycle, and proliferation [2]. Similarly, in acute myeloid leukemia models, GSK-J4 treatment affected genes involved in cell cycle regulation, DNA replication, differentiation, and apoptosis [1]. These transcriptomic changes typically manifest within 24-48 hours of treatment initiation and persist with continued exposure.

Phenotypically, GSK-J4 consistently demonstrates anti-proliferative effects across multiple cancer models, often accompanied by cell cycle arrest (typically at G1 or G2/M phases) and induced apoptosis in sensitive cell types [5] [1]. Importantly, these effects are often context-dependent, with certain cell types exhibiting greater sensitivity than others. For instance, while GSK-J4 effectively suppresses cytokine production in natural killer (NK) cells, it does not impair their cytotoxic function, demonstrating the selective nature of demethylase inhibition [3]. Similarly, in B cells, GSK-J4 treatment increases plasmablast frequency without compromising antibody secretion capacity [2].

Experimental Protocols for Demethylase Inhibition Studies

Cell Culture and Treatment Protocols

In vitro models represent the primary experimental system for investigating H3K27me3 demethylation inhibition. For immune cell studies, primary human NK cells can be isolated from peripheral blood and cultured in RPMI 1640 supplemented with 10% FBS and relevant cytokines (e.g., IL-2, IL-12, or IL-15) [3]. Similarly, primary mouse B cells can be magnetically enriched from spleens using CD43 microbeads for negative selection, achieving >95% purity, and cultured in B cell media (RPMI 1640 with 10% FBS, 0.05 mM 2-ME, nonessential amino acids, penicillin/streptomycin, HEPES, and sodium pyruvate) supplemented with LPS (20 μg/ml), IL-2 (20 ng/ml), and IL-5 (5 ng/ml) [2]. For cancer models, established cell lines such as the medulloblastoma line DaoY or multiple myeloma lines can be maintained in DMEM with 10% FBS and standard supplements [5] [8].

Treatment with GSK-J4 typically involves daily administration to maintain effective concentrations, given potential compound degradation or metabolic clearance [2]. Stock solutions are generally prepared in DMSO at concentrations of 10-50 mM and diluted in culture media to achieve final working concentrations, with DMSO-only treatments serving as vehicle controls. The inactive analog GSK-J5 should be included as an additional control to distinguish specific demethylase inhibition from off-target effects [2] [3]. For comprehensive dose-response analyses, researchers typically test a concentration range of 0.1-20 μM, with most studies reporting maximal effects in the 5-10 μM range for many cell types [5] [3] [6].

Assessment of Inhibition Efficacy

Confirming target engagement and inhibition efficacy represents a critical step in demethylase inhibition studies. The most direct approach involves measuring global H3K27me3 levels via Western blotting using specific anti-H3K27me3 antibodies [5] [6]. For this protocol, cells are typically harvested, washed with ice-cold PBS, and lysed using RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 0.05% SDS, 0.5% DOC, 1% NP-40) supplemented with protease inhibitors. Following SDS-PAGE separation and transfer, membranes are probed with anti-H3K27me3 antibodies (typically at 1:1000 dilution), with GAPDH or total histone H3 serving as loading controls [5].

For more precise, locus-specific assessment of H3K27me3 changes, chromatin immunoprecipitation (ChIP) assays provide higher resolution data. In this protocol, cells are cross-linked with formaldehyde (typically 1% final concentration) for 10 minutes at room temperature, followed by quenching with glycine [5]. Chromatin is then sonicated to fragments of 200-1000 bp using optimized sonication conditions (e.g., 5 cycles of 7 seconds on, 30 seconds off at level 3 output) [5]. Immunoprecipitation is performed using anti-H3K27me3 antibody (#39536, Active Motif has been used successfully), with precipitated DNA captured using pre-blocked Protein G agarose beads [5]. The resulting DNA is then analyzed by quantitative PCR using primers specific for genomic regions of interest, with results typically presented as percentage of input [5].

To evaluate functional consequences of demethylase inhibition, flow cytometric analysis of cell cycle and apoptosis provides robust quantitative data. For cell cycle analysis, bromodeoxyuridine (BrdU) incorporation assays can be performed by incubating cells with 10 μM BrdU for 2 hours, followed by fixation, permeabilization, and staining with anti-BrdU antibodies according to manufacturer protocols [2]. Apoptosis can be assessed using Annexin V FITC kits in combination with viability dyes such as 7-aminoactinomycin D or Ghost Dye Red 780 [2] [3]. For comprehensive phenotypic analysis, surface staining with antibodies against lineage-specific markers (e.g., B220-PE-Cy7 for B cells, CD138-BV711 for plasmablasts) allows for examination of treatment effects on specific cellular subpopulations [2].

Signaling Pathways and Molecular Consequences of Inhibition

The inhibition of H3K27me3 demethylases initiates a cascade of molecular events that ultimately manifest in specific phenotypic outcomes. The diagram below illustrates the key signaling pathways and cellular processes affected by GSK-J4-mediated inhibition of UTX and JMJD3:

G cluster_signaling Signaling Pathway Effects cluster_genes Gene Expression Changes cluster_phenotype Cellular Phenotypes GSKJ4 GSK-J4 Treatment DemethylaseInhibition UTX/JMJD3 Inhibition GSKJ4->DemethylaseInhibition H3K27me3Increase Increased H3K27me3 DemethylaseInhibition->H3K27me3Increase ShhInhibition Shh Signaling Inhibition H3K27me3Increase->ShhInhibition ERKInhibition ERK Pathway Inhibition H3K27me3Increase->ERKInhibition P53Activation P53 Pathway Activation H3K27me3Increase->P53Activation InflammatoryGenes Inflammatory Cytokine Downregulation H3K27me3Increase->InflammatoryGenes CellCycleGenes Cell Cycle Gene Repression ShhInhibition->CellCycleGenes DifferentiationGenes Differentiation Gene Alteration ShhInhibition->DifferentiationGenes ERKInhibition->CellCycleGenes ERKInhibition->DifferentiationGenes P53Activation->CellCycleGenes CellCycleArrest Cell Cycle Arrest CellCycleGenes->CellCycleArrest ReducedProliferation Reduced Proliferation CellCycleGenes->ReducedProliferation DifferentiationChange Altered Differentiation DifferentiationGenes->DifferentiationChange Apoptosis Apoptosis Induction CellCycleArrest->Apoptosis

Cellular signaling pathways affected by H3K27me3 demethylase inhibition

The molecular mechanisms illustrated above translate into specific experimental observations across model systems. In medulloblastoma models, GSK-J4 treatment significantly inhibits Sonic Hedgehog (Shh) signaling pathway activity, reducing expression of key target genes such as Gli1, Ptch1, and Hhip [5]. This inhibition occurs through increased H3K27me3 levels at Shh target gene promoters, effectively silencing their transcription. Additionally, GSK-J4 treatment in these models constrains expression of genes involved in cholesterol biosynthesis, further impairing Shh signaling which depends on cholesterol modification for pathway activation [5].

In immune cells, the anti-inflammatory effects of GSK-J4 manifest through altered cytokine production without compromising cytotoxic function. Specifically, in NK cells, GSK-J4 increases H3K27me3 levels around transcription start sites of effector cytokine genes, leading to reduced production of IFN-γ, TNFα, GM-CSF, and interleukin-10 upon cytokine stimulation [3]. This specific transcriptional repression occurs while maintaining perforin and granzyme-mediated killing capacity, demonstrating the selective nature of epigenetic reprogramming achievable through demethylase inhibition.

The cell cycle regulatory effects observed across multiple systems involve the upregulation of cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest at G1 phase [6]. In zebrafish lateral line systems, GSK-J4 administration also suppresses the ERK signaling pathway, further contributing to cell cycle arrest and inhibition of proliferative regeneration [6]. These coordinated effects on multiple signaling pathways underscore the broad regulatory influence of H3K27me3 demethylases on cellular homeostasis and highlight the potential therapeutic value of their inhibition.

Therapeutic Applications and Research Implications

The therapeutic potential of H3K27me3 demethylase inhibition spans multiple disease areas, with compelling preclinical evidence supporting continued investigation. In oncology, GSK-J4 has demonstrated efficacy across diverse hematological and solid malignancies. In acute myeloid leukemia (AML), GSK-J4 treatment attenuates proliferation and colony formation of both primary AML cells and established cell lines, while also delaying disease development in mouse xenograft models [1]. The anti-leukemic effects correlate with increased global H3K27me3 levels and transcriptional changes in genes regulating cell cycle, DNA replication, differentiation, and apoptosis [1]. In multiple myeloma, combinatorial approaches pairing EZH2 inhibition with DNA methyltransferase inhibitors have shown synergistic effects, suggesting potential combination strategies for demethylase inhibitors as well [8].

For inflammatory and autoimmune disorders, the ability of GSK-J4 to suppress cytokine production while preserving cytotoxic function presents an attractive therapeutic profile. In models of rheumatoid arthritis, GSK-J4 reduces proinflammatory cytokine production in NK cells isolated from patient synovial fluid and peripheral blood while also inhibiting the formation of bone-resorbing osteoclasts, addressing multiple pathological features of the disease [3]. The broad anti-inflammatory activity extends to macrophage responses and T-cell differentiation, suggesting potential application across multiple immune-mediated conditions.

In regenerative medicine contexts, the role of H3K27 demethylation presents both challenges and opportunities. In zebrafish lateral line systems, GSK-J4 administration inhibits the proliferative regeneration of hair cells after neomycin-induced damage, revealing the essential role of demethylation in tissue repair processes [6]. Similarly, in mosquito diapause models, GSK-J4 treatment interferes with lipid and glycogen accumulation, alters fatty acid saturation, and reduces lifespan during the dormant diapause state [7]. These findings highlight the crucial involvement of H3K27 demethylation in metabolic adaptation and tissue maintenance, suggesting that careful timing would be essential for any therapeutic applications in chronic conditions.

The accumulating preclinical evidence positions H3K27me3 demethylase inhibition as a promising therapeutic strategy with particular potential in oncology and inflammatory diseases. However, important considerations remain regarding tissue-specific effects, optimal dosing strategies, and potential combination therapies with existing agents. The ongoing development of more selective inhibitors and improved delivery approaches will likely expand the therapeutic utility of targeting this important epigenetic regulatory mechanism.

Conclusion

The inhibition of H3K27me3 demethylases represents a powerful approach for modulating epigenetic regulation with broad research and therapeutic applications. The development of specific, cell-permeable inhibitors such as GSK-J4 has enabled detailed investigation of UTX and JMJD3 functions across diverse biological systems, revealing their crucial roles in cell fate determination, immune regulation, and disease pathogenesis. The consistent observation that demethylase inhibition increases global H3K27me3 levels, alters specific transcriptional programs, and produces context-dependent phenotypic effects underscores the fundamental importance of this epigenetic regulatory mechanism.

From a technical perspective, robust experimental protocols have been established for assessing demethylase inhibition effects, including Western blotting for global H3K27me3 changes, ChIP assays for locus-specific evaluation, and functional assays for proliferation, apoptosis, and differentiation. The availability of inactive control compounds like GSK-J5 further strengthens experimental designs by enabling distinction between specific and off-target effects. As research in this field advances, the continued refinement of inhibitors with improved specificity and pharmacokinetic properties will undoubtedly enhance both basic research capabilities and therapeutic translation.

References

Biochemical Characteristic & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 is a highly potent inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2]. The table below summarizes its inhibitory activity (IC50) against various human histone demethylases.

Enzyme Target Subfamily This compound Mean IC50 (µM) [3] Other Reported IC50 Values
JMJD3 (KDM6B) KDM6 0.00006 [3] 28 nM [2], 60 nM [1] [4]
UTX (KDM6A) KDM6 Information Missing 53 nM [2]
JARID1B (KDM5B) KDM5 0.95 [3] 170 nM [2]
JARID1C (KDM5C) KDM5 1.76 [3] 550 nM [2]
JMJD2A (KDM4A) KDM4 44.3 [3] >20 µM [2]
JMJD2E (KDM4C) KDM4 19.6 [3] Information Missing
JMJD1A (KDM3A) KDM3 41.0 [3] Information Missing

This compound demonstrates high selectivity for the KDM6 subfamily. Profiling against a panel of human 2-oxoglutarate (2-OG) oxygenases using a thermal shift assay showed significant binding only to H3K27me3 demethylases [3]. It also does not significantly inhibit 100 protein kinases at 30 µM and has negligible off-target activity against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases [3] [2].

Experimental Protocol Examples

The inhibition of histone demethylases by this compound can be assessed using various assays. Here are detailed methodologies for two key approaches:

1. Histone Demethylase AlphaScreen Assay [3] This is a commonly used method to determine the IC50 of this compound.

  • Principle: An amplified luminescent proximity homogeneous assay that detects the demethylation of a biotinylated histone peptide.
  • Procedure:
    • Reaction Setup: Experiments are performed in a 384-well plate format in an assay buffer (50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20).
    • Enzyme & Inhibitor Incubation: The demethylase enzyme is pre-incubated with a titration of this compound for 15 minutes (final DMSO concentration of 1%).
    • Reaction Initiation: The enzyme reaction is started by adding a substrate mix containing α-ketoglutarate (concentration varies, e.g., 10 µM for JMJD3), ferrous ammonium sulfate (Fe2+, concentration varies, e.g., 10 µM for JMJD3), L-ascorbic acid (100 µM), and a biotinylated peptide substrate (e.g., Biotin-H3(14-34)K27Me3 at 0.06 µM for JMJD3).
    • Reaction Termination: The reaction is stopped after a specific time (e.g., 5 minutes for JMJD3) by adding EDTA (7.5 mM final concentration).
    • Detection: Stopped reactions are incubated with Streptavidin Donor beads and Protein-A conjugated Acceptor beads pre-complexed with an antibody specific to the product methyl mark. Detection proceeds for 1 hour at room temperature before reading the plate.
    • Data Analysis: Data are normalized to a no-enzyme control, and the IC50 is determined using nonlinear regression curve fitting (e.g., with GraphPad Prism).

2. Thermal Shift Assay (Tm Shift) [3] This assay is used to profile the binding and selectivity of this compound across a range of Fe2+/2-OG dependent oxygenases.

  • Principle: Binding of an inhibitor to a protein can increase its thermal stability, which is observed as an increase in its melting temperature (Tm).
  • Procedure:
    • Sample Preparation: The assay is performed in a 96-well PCR plate. Enzyme (1 µM) is mixed with SYPRO Orange dye in a buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 50 µM NiCl2).
    • Inhibitor Addition: this compound is added to a final concentration of 20 µM.
    • Thermal Denaturation: The protein is thermally denatured by increasing the temperature by 3°C every minute over 71 cycles in a real-time PCR machine. Fluorescence increase (indicative of protein unfolding) is monitored.
    • Data Analysis: Fluorescence intensity is plotted as a function of temperature, and Tm values are calculated by fitting the data to the Boltzmann equation. A significant Tm shift (>2.5°C) suggests binding.

Biological Applications & Evidence

This compound has been used in diverse cellular and animal models to probe the function of JMJD3 and UTX. The following diagram illustrates a key signaling pathway modulated by this compound, as identified in a model of LPS-induced mastitis [5].

g1 cluster1 JMJD3 Inhibition by this compound LPS Stimulus LPS Stimulus TLR4 TLR4 LPS Stimulus->TLR4 NF-κB Pathway\nActivation NF-κB Pathway Activation TLR4->NF-κB Pathway\nActivation Pro-inflammatory Gene\nTranscription (Tnfα, Il1b, Il6) Pro-inflammatory Gene Transcription (Tnfα, Il1b, Il6) NF-κB Pathway\nActivation->Pro-inflammatory Gene\nTranscription (Tnfα, Il1b, Il6) JMJD3 Activity JMJD3 Activity NF-κB Pathway\nActivation->JMJD3 Activity Induces Inflammatory Response Inflammatory Response Pro-inflammatory Gene\nTranscription (Tnfα, Il1b, Il6)->Inflammatory Response H3K27me3 Level\nat Gene Promoters H3K27me3 Level at Gene Promoters JMJD3 Activity->H3K27me3 Level\nat Gene Promoters Reduces H3K27me3 Level\nat Gene Promoters->Pro-inflammatory Gene\nTranscription (Tnfα, Il1b, Il6) Represses This compound This compound This compound->JMJD3 Activity Inhibits

This compound inhibits JMJD3, increasing repressive H3K27me3 marks and suppressing pro-inflammatory gene transcription [5].

Key biological findings from research using this compound include:

  • Inflammation: this compound inhibits TNF-α production in human primary macrophages and alleviates symptoms in a mouse model of LPS-induced mastitis by increasing global H3K27me3 levels and suppressing the transcription of inflammatory genes [1] [5].
  • Cancer: this compound, when combined with the LSD1 inhibitor Tranylcypromine (TCP), shows synergistic effects in inhibiting cell proliferation and inducing apoptosis in head and neck squamous cell carcinoma (HNSCC) in both in vitro and in vivo models [6].
  • Development: In vivo application of this compound in developing rat retina increases H3K27me3 levels, affecting cell proliferation, apoptosis, and the differentiation of specific neuronal subtypes, particularly reducing the number of rod-on bipolar cells [7].
  • Infectious Disease: The related prodrug GSK-J4 (hydrolyzed to this compound) shows promising antischistosomal effects, causing mortality in schistosomula and adult worms and impairing egg laying, suggesting histone demethylases as potential therapeutic targets for parasitic diseases [8].

Practical Usage Guide

  • Solubility and Storage: this compound is typically dissolved in DMSO. Reported solubility in DMSO ranges from 38.94 mg/mL (100 mM) [2] to 78 mg/mL (200.28 mM) [1]. It is recommended to use freshly opened, moisture-absorbing DMSO to maintain solubility [1]. As a solid, it should be stored desiccated at room temperature [2].
  • In Vitro Cytotoxicity: It is important to determine the non-toxic concentration range for your specific cell type. For example, in mouse mammary epithelial cells, significant cytotoxicity was observed at 100 µM, while concentrations of 0.1, 1, or 10 µM were suitable for functional studies [5].
  • In Vivo Formulation: For animal studies, this compound can be formulated for administration. One validated method uses a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O at a concentration of 3.9 mg/mL [1]. In a head and neck squamous cell carcinoma mouse model, it was administered intraperitoneally at a dose of 25 mg/kg [6].

This compound is a powerful tool for epigenetic research. As its effects can vary by cell type and context, preliminary dose-response and viability experiments in your specific model system are crucial for a successful study.

References

GSK-J1 JMJD3 demethylase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 Introduction and Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the histone demethylase JMJD3 (KDM6B), and its closely related family member UTX (KDM6A) [1]. These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that remove the repressive trimethyl mark from histone H3 lysine 27 (H3K27me3) [1] [2]. By inhibiting JMJD3, this compound prevents the removal of this mark, leading to increased levels of H3K27me3 on target gene promoters, which in turn suppresses the transcription of genes involved in inflammation, immunity, and cancer [3] [4].

The selectivity of this compound for KDM6B/JMJD3 over other demethylases like KDM4E is remarkable, with a selectivity index (SI) of approximately 317 times [5]. Computational studies suggest this selectivity arises from key differences in the binding pockets, such as the interaction of this compound's pyridine ring with Glu902 and Tyr1119 in JMJD3, residues not conserved in other demethylase families [5].

The diagram below illustrates the signaling pathway through which JMJD3 inhibition with this compound exerts its anti-inflammatory effects.

GSK_J1_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NFkB_Activation TLR4->NFkB_Activation JMJD3_Expression JMJD3_Expression NFkB_Activation->JMJD3_Expression Inflammatory_Genes Inflammatory_Genes JMJD3_Expression->Inflammatory_Genes Demethylates H3K27me3 H3K27me3 H3K27me3 JMJD3_Expression->H3K27me3 Removes repressive mark Gene_Repression Gene_Repression H3K27me3->Gene_Repression GSK_J1 GSK_J1 GSK_J1->JMJD3_Expression Inhibits

This compound inhibits JMJD3, increasing repressive H3K27me3 and suppressing inflammatory gene transcription. [3] [4]

Key Quantitative and Efficacy Data

The table below summarizes core quantitative data on this compound's activity and efficacy across various experimental models.

Assay/Model System Key Findings/Outcome Reported Values / Concentrations Used
In Vitro Demethylase Activity Selective JMJD3/KDM6B inhibitor; ~317-fold selectivity over KDM4E [5]. IC~50~ not specified in results; selective index (SI): ~317 [5].
Cellular Efficacy (Inflammation) Significant reduction in pro-inflammatory cytokine mRNA in LPS-stimulated mouse mammary epithelial cells (MECs) [3]. This compound at 1-10 µM; Cytotoxicity at 100 µM (CCK-8 assay) [3].
Cellular Efficacy (Cancer) Induced apoptosis, reduced cell motility/spheroids in carboplatin-resistant ovarian cancer cells (SKOV-3); attenuated HER2 expression [6]. Specific values not provided; efficacy demonstrated in vitro and in vivo [6].
In Vivo Efficacy (Mastitis) Alleviated mammary gland damage, reduced inflammatory cell infiltration, and decreased MPO activity and cytokine levels [3]. Administered in vivo; specific dosage not detailed in abstract [3].
In Vivo Efficacy (Diabetic Wounds) Myeloid-specific JMJD3 deficiency or nanoparticle-mediated inhibition decreased pro-inflammatory cytokines (Il1b, Tnfa) and improved repair [4]. Myeloid-specific knockout and targeted nanoparticle inhibition [4].

Core Experimental Protocols

The experimental workflows for key assays are detailed below. The diagram outlines a typical workflow for studying this compound's effects in a cellular inflammation model.

experimental_workflow Cell_Culture Cell_Culture LPS_Stimulation LPS_Stimulation Cell_Culture->LPS_Stimulation GSK_J1_Treatment GSK_J1_Treatment LPS_Stimulation->GSK_J1_Treatment Co-treat or pre-treat Viability_Assay Viability_Assay GSK_J1_Treatment->Viability_Assay e.g., CCK-8 Molecular_Analysis Molecular_Analysis GSK_J1_Treatment->Molecular_Analysis Chip_Analysis Chip_Analysis Molecular_Analysis->Chip_Analysis Downstream analysis

Typical workflow for cellular assays testing this compound in an LPS-induced inflammation model. [3]

Cell Culture and Treatment
  • Cell Models: Common models include mouse mammary epithelial cells (MECs) for inflammation studies [3], primary wound macrophages [4], and human cancer cell lines (e.g., SKOV-3 ovarian cancer) [6].
  • Treatment Protocol: Cells are often stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. This compound is typically applied at 1-10 µM concurrently with or prior to LPS stimulation [3]. A cytotoxicity assay (e.g., CCK-8) is recommended to determine appropriate non-toxic concentrations for the specific cell type [3].
JMJD3 Demethylase Activity/Inhibition Assay

The Epigenase JMJD3/UTX Demethylase Activity/Inhibition Assay Kit provides a robust method [1].

  • Principle: A trimethylated histone H3-K27 substrate is coated onto a strip well. Active JMJD3/UTX in the sample (nuclear extract or purified enzyme) demethylates the substrate. The demethylated product is detected with a specific antibody and measured colorimetrically (OD). The signal is proportional to enzyme activity [1].
  • Advantages: This kit directly measures the demethylated product, eliminating interference from common assay components like DTT, detergents, and ions that plague traditional formaldehyde-release assays. It is highly sensitive, requiring as little as 10 ng of purified enzyme [1].
Assessing Downstream Molecular Effects
  • Chromatin Immunoprecipitation (ChIP): This is crucial for linking JMJD3 inhibition to target gene regulation. As demonstrated, this compound treatment or JMJD3 knockdown leads to increased H3K27me3 enrichment at the promoters of key genes like Tnfa, Il1b, Il6, and Tlr4, confirming direct epigenetic silencing [3].
  • Gene Expression Analysis: Use qRT-PCR to quantify mRNA levels of JMJD3 target genes (e.g., TNFA, IL1B, IL6, TLR4). Reduction confirms the functional outcome of inhibition [3] [4].
  • Protein Analysis: Western blotting can assess changes in JMJD3 protein levels, global H3K27me3 levels, and proteins in downstream pathways like NF-κB [3].

Current Research and Formulation Strategies

A significant challenge with this compound is its poor cellular permeability [7] [6]. To overcome this, researchers are developing advanced delivery systems:

  • Nanoparticle Delivery: A notable example is This compound-loaded, hyaluronic acid-decorated metal-organic frameworks (HA@MOF@this compound). This system enhances targeted delivery to CD44-overexpressing cancer cells (e.g., ovarian cancer), improves treatment efficacy, and reduces systemic side effects [6].
  • Prodrug Approaches: While not detailed in the provided results, the text mentions that even ester prodrugs of this compound have only "modest activity," highlighting the need for and active development of better delivery strategies [7].

Conclusion

This compound remains a vital chemical probe for understanding JMJD3 biology in inflammation, immunity, and cancer. Its well-characterized mechanism of action, selectivity profile, and the availability of robust experimental protocols make it an excellent tool for preclinical research. The ongoing development of novel formulations to improve its bioavailability represents a critical step toward translating JMJD3 inhibition into a viable therapeutic strategy.

References

Comprehensive Technical Guide: KDM6 Family Inhibitors in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the KDM6 Demethylase Family

The KDM6 demethylase family represents a crucial class of epigenetic regulators that catalyze the removal of methyl groups from histone H3 lysine 27 (H3K27), thereby playing pivotal roles in gene expression regulation and cellular differentiation. This family consists of three primary members: KDM6A (UTX), KDM6B (JMJD3), and KDM6C (UTY), all of which belong to the Jumonji C (JmjC) domain-containing demethylases that require iron (Fe(II)) and α-ketoglutarate (α-KG) as co-factors for their enzymatic activity [1]. These demethylases specifically target di-methylated and tri-methylated H3K27 (H3K27me2/3), which are repressive chromatin marks, thereby activating transcription of target genes involved in development, differentiation, and cellular identity [1] [2].

The structural architecture of KDM6 enzymes features several conserved domains: the JmjC catalytic domain at the C-terminus responsible for demethylase activity, a GATA-like zinc finger domain involved in DNA binding, and for KDM6A and KDM6C, N-terminal tetratricopeptide repeat (TPR) domains that mediate protein-protein interactions and multiprotein complex assembly [1]. KDM6A and KDM6C are located on the X and Y chromosomes, respectively, while KDM6B is found on chromosome 17 [1]. It is noteworthy that KDM6C exhibits minimal demethylase activity due to sequence divergence in its JmjC domain, though it can partially compensate for KDM6A functions in a demethylase-independent manner [1]. The KDM6 family demonstrates context-dependent roles in various diseases, particularly cancer, where they can function as either tumor suppressors or oncoproteins depending on cellular context [1].

KDM6 Inhibitor Compounds: Properties and Selectivity Profiles

The development of specific KDM6 inhibitors has emerged as a promising therapeutic strategy for various diseases, particularly cancers and degenerative conditions. The most extensively characterized inhibitor is GSK-J4, a cell-permeable prodrug that is converted intracellularly to its active form, GSK-J1 [3]. This compound represents a potent α-ketoglutarate-competitive inhibitor that targets both KDM6A and KDM6B with high specificity. Beyond its primary targets, GSK-J4 has also demonstrated inhibitory activity against other KDMs, including KDM5B and KDM5C, though with lower potency [3]. The therapeutic potential of GSK-J4 has been investigated across multiple disease models, showing promising results in T-cell acute lymphoblastic leukemia, pediatric brainstem glioma, non-small cell lung cancer, breast cancer stem cells, and castration-resistant prostate cancer [3].

Recent computational and medicinal chemistry efforts have focused on developing more selective inhibitors targeting specific KDM6 family members. Studies utilizing molecular docking, molecular dynamics simulations, and free energy calculations have identified crucial structural determinants for selective inhibition of KDM6B over the closely related KDM4E [4]. These investigations revealed that although the binding cavities of KDM4E and KDM6B share high similarity, key residue differences including I91, M129, Y178 in KDM4E and corresponding Y133, Y177, Y222 in KDM6B create distinct interaction networks that can be exploited for selective inhibitor design [4]. The compound DA-24905 has been identified as a highly selective KDM4E inhibitor with a selectivity index approximately 316 times higher than for KDM6B, while this compound exhibits reciprocal selectivity with approximately 317-fold greater potency against KDM6B compared to KDM4E [4].

Table 1: Key KDM6 Inhibitor Compounds and Their Properties

Compound Target Specificity Mechanism of Action Key Therapeutic Applications Known Limitations
GSK-J4 (prodrug) KDM6A/B > KDM5B/C α-ketoglutarate competitive inhibitor T-ALL, gliomas, CRPC, osteoarthritis, craniosynostosis Limited selectivity; metabolized to active form this compound
This compound (active form) KDM6A/B primarily Direct active site binding In vitro applications Poor cell permeability
Selective KDM6B inhibitors KDM6B > KDM4E (317-fold) Structural specificity exploiting residue differences Under investigation Early development stage

Table 2: Experimental Performance of GSK-J4 in Disease Models

Disease Model Effective Concentration Key Outcomes Reference
T-cell acute lymphoblastic leukemia IC~50~: 2 μM Inhibition of cell growth [3]
Head and neck squamous cell carcinoma Combinatorial use with EGFR/PI3K inhibitors Enhanced apoptosis; cell cycle effects [5]
Saethre-Chotzen syndrome models 1-2 μM in vitro; local administration in vivo Suppressed osteogenic differentiation; prevented cranial suture fusion [6]
Osteoarthritis models In vivo administration Prevented H3K27me3 loss; reduced cartilage damage [7]
Clear cell renal cell carcinoma 3-30 μM in HCT116, 786-O cells Induced ATF4 and target genes; apoptosis induction [3]

Therapeutic Applications and Preclinical Evidence

Oncology Applications

KDM6 inhibition has demonstrated significant potential in cancer therapy across diverse malignancies. In head and neck squamous cell carcinoma (HNSCC), combination therapies using GSK-J4 with EGFR inhibitors (erlotinib) or PI3K inhibitors (HS-173) have shown enhanced anti-cancer effects through apoptosis induction and modulation of key gene expression including CDKN1A, CCND1, and BIRC5 [5]. These combinations represent a promising approach to overcome resistance to single-agent targeted therapies. In clear cell renal cell carcinoma (ccRCC), where KDM6A is frequently mutated, KDM6A deficiency promotes tumor progression and confers resistance to tyrosine kinase inhibitors like cabozantinib [8]. This resistance mechanism involves enhanced invasion, migration, cancer stemness, and epithelial-mesenchymal transition (EMT) properties, suggesting that KDM6A-low tumors may require alternative therapeutic strategies [8].

The anti-leukemic activity of GSK-J4 has been demonstrated in T-cell acute lymphoblastic leukemia (T-ALL), where it effectively blocks cell proliferation at low micromolar concentrations (IC~50~: 2 μM) [3]. Mechanistic studies reveal that GSK-J4 treatment induces integrated stress response activation through the heme-regulated eIF2α kinase (HRI)-ATF4 axis, leading to upregulation of stress response genes including PCK2, CHOP, REDD1, CHAC1, and TRIB3 [3]. This stress induction occurs independently of the canonical unfolded protein response, representing a novel mechanism of action for KDM6 inhibitors in cancer cells. The induction of ATF4 and CHOP by GSK-J4 is rapid (within 30 minutes), potent, and exhibits cell type-specific patterns, with robust responses observed in HCT116, 786-O, and SW13 cells but minimal effect in HepG2 cells [3].

Non-Oncology Applications

Beyond oncology, KDM6 inhibition shows promise for treating skeletal disorders including craniosynostosis and osteoarthritis. In Saethre-Chotzen syndrome, characterized by TWIST1 haploinsufficiency and premature cranial suture fusion, Kdm6a and Kdm6b are upregulated in calvarial cells, driving excessive osteogenic differentiation [6]. GSK-J4 treatment effectively suppresses this aberrant osteogenesis in a dose-dependent manner (1-2 μM) in vitro and prevents premature suture fusion in Twist-1~del/+~ mouse models through local administration, positioning it as a potential non-surgical therapeutic alternative [6]. Similarly, in osteoarthritis models, GSK-J4 prevents disease progression by blocking growth plate-like H3K27me3 loss in bivalent genes, effectively maintaining articular chondrocyte phenotype and preventing hypertrophic differentiation [7].

The epigenetic reprogramming capabilities of KDM6 inhibitors also extend to inflammatory conditions, given KDM6B's role in regulating inflammatory gene expression in response to stimuli like TNFα and LPS [1]. KDM6B is upregulated through NF-κB signaling in response to inflammatory stimuli and subsequently enhances MAPK pathway activation, creating a pro-inflammatory feedback loop that can be disrupted by targeted inhibition [1]. This mechanism underpins the observed efficacy of GSK-J4 in suppressing TNFα production in human primary macrophages with an IC~50~ of 9 μM [3], suggesting potential applications for managing inflammatory diseases.

Experimental Protocols and Methodologies

In Vitro Inhibition and Cell-Based Assays

Standardized protocols for evaluating KDM6 inhibitor efficacy encompass both biochemical and cellular approaches. For direct enzymatic inhibition assays, recombinant KDM6 proteins are incubated with methylated histone substrates (H3K27me2/3) in the presence of essential co-factors (Fe(II), α-ketoglutarate, and oxygen) with varying inhibitor concentrations [4]. Demethylase activity is typically measured through antibody-based detection of remaining methylated substrates or mass spectrometry-based detection of reaction byproducts like formaldehyde and succinate. For cellular target engagement, Western blot analysis of H3K27me3 levels provides a functional readout of KDM6 inhibition, with increased H3K27me3 signaling effective target engagement [6] [8]. Additional chromatin immunoprecipitation (ChIP) assays can confirm localized increases in H3K27me3 at specific genomic loci regulated by KDM6 enzymes [6].

For therapeutic efficacy assessment in disease-specific contexts, specialized cellular models are employed. In cancer research, cell viability is evaluated using resazurin assays, while apoptosis induction is quantified through Annexin V staining and cell cycle distribution analysis via propidium iodide staining [5]. In osteogenic differentiation models, calvarial cells are isolated from disease models (e.g., Twist-1~del/+~ mice for craniosynostosis) through sequential collagenase digestion and cultured under hypoxic conditions (5% O~2~) to maintain progenitor characteristics [6]. Osteogenic differentiation is then induced using specialized media containing ascorbate-2-phosphate, β-glycerol phosphate, and dexamethasone, with alkaline phosphatase staining and activity quantification serving as key metrics of osteogenic potential [6].

In Vivo Evaluation Models

Preclinical animal models provide critical assessment of KDM6 inhibitor efficacy and potential therapeutic utility. For craniosynostosis research, local administration of GSK-J4 to the calvaria of Twist-1~del/+~ mice effectively prevents premature suture fusion, with histological analysis demonstrating maintained suture patency up to postnatal day 20 [6]. In osteoarthritis models, intra-articular administration of GSK-J4 reduces cartilage damage and preserves normal chondrocyte phenotype in rat models [7]. For cancer applications, xenograft models using KDM6A-deficient ccRCC cells demonstrate enhanced tumor progression, while inhibitor treatment studies evaluate effects on tumor growth and metastasis [8]. These in vivo studies collectively provide crucial proof-of-concept evidence for therapeutic potential across different disease contexts.

G cluster_pathways Functional Consequences cluster_cancer Oncology cluster_bone Bone Disorders cluster_inflammation Inflammation compound KDM6 Inhibitors (GSK-J4, etc.) cellular Cellular Uptake & Conversion compound->cellular Cellular Permeability enzymatic Enzymatic Inhibition of KDM6A/6B cellular->enzymatic Active Form (this compound) h3k27me3 Increased H3K27me3 enzymatic->h3k27me3 Demethylase Inhibition gene_repression Gene Repression h3k27me3->gene_repression Chromatin Remodeling cancer1 Reduced Proliferation gene_repression->cancer1 cancer2 Apoptosis Induction gene_repression->cancer2 cancer3 Stemness Suppression gene_repression->cancer3 cancer4 Differentiation Promotion gene_repression->cancer4 bone1 Osteogenesis Modulation gene_repression->bone1 bone2 Chondrocyte Protection gene_repression->bone2 inflam1 Cytokine Suppression gene_repression->inflam1 inflam2 Macrophage Regulation gene_repression->inflam2 outcomes outcomes cancer1->outcomes cancer2->outcomes cancer3->outcomes cancer4->outcomes bone1->outcomes bone2->outcomes inflam1->outcomes inflam2->outcomes

Diagram 1: Comprehensive mechanism of action of KDM6 inhibitors across therapeutic applications, showing from cellular entry to functional outcomes

Signaling Pathways and Regulatory Mechanisms

The activity and expression of KDM6 demethylases are regulated through complex signaling networks that integrate diverse cellular stimuli. KDM6B expression is particularly responsive to environmental cues, being transcriptionally upregulated through NF-κB signaling following TNFα stimulation and through RAS-RAF pathway activation in response to growth factors like EGF [1]. These pathways converge to activate transcription factors that bind the KDM6B promoter, establishing context-specific expression patterns. Additionally, STAT3 signaling negatively regulates KDM6B expression in cancer stem cells, while BMP4-Smad signaling creates a positive feedback loop that sustains KDM6B expression in differentiation contexts [1].

The enzymatic activity of KDM6 demethylases is intrinsically linked to cellular metabolism through their requirement for α-ketoglutarate, Fe(II), and oxygen as essential co-factors [1]. This metabolic dependency renders them sensitive to nutrient availability, hypoxia, and mitochondrial function. Under hypoxic conditions, diminished α-ketoglutarate availability and accumulation of the inhibitory metabolite 2-hydroxyglutarate (2-HG) suppress KDM6A activity, leading to hypermethylation of H3K27 and impaired cellular differentiation [1]. Oncogenic mutations in metabolic enzymes like isocitrate dehydrogenase (IDH1/2) produce the KDM6 inhibitor D-2HG, creating a pathological blockade to differentiation that can be therapeutically targeted [1].

G cluster_external Extracellular Stimuli cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stimuli stimuli signaling signaling kdm6 kdm6 outcome1 Cell Fate Decisions kdm6->outcome1 outcome2 Inflammatory Response kdm6->outcome2 outcome3 Senescence/Apoptosis kdm6->outcome3 outcome4 Metabolic Reprogramming kdm6->outcome4 consequences consequences stimuli1 Growth Factors (EGF) pathway1 RAS-RAF MAPK Pathway stimuli1->pathway1 stimuli2 Inflammatory Signals (TNFα, LPS) pathway2 NF-κB Pathway stimuli2->pathway2 stimuli3 Differentiation Cues (BMP4) pathway3 BMP-Smad Pathway stimuli3->pathway3 stimuli4 Metabolic Stress (Hypoxia, Nutrients) pathway5 Metabolic Sensors stimuli4->pathway5 reg1 KDM6B Expression (Transcriptional) pathway1->reg1 pathway2->reg1 pathway3->reg1 pathway4 JAK-STAT Pathway pathway4->reg1 Negative Regulation reg2 KDM6A/B Activity (Post-translational) pathway5->reg2 subcluster_cluster_kdm6 subcluster_cluster_kdm6 reg1->kdm6 reg2->kdm6

Diagram 2: Signaling pathways regulating KDM6 expression and activity, showing integration of extracellular stimuli into epigenetic responses

Conclusion and Future Perspectives

The therapeutic targeting of KDM6 demethylases represents a promising epigenetic strategy for diverse diseases, particularly in oncology, skeletal disorders, and inflammatory conditions. The current leading inhibitor, GSK-J4, demonstrates compelling preclinical efficacy across these domains but faces challenges regarding target selectivity and optimal dosing strategies [4] [3]. Future directions should focus on developing next-generation inhibitors with improved specificity for individual KDM6 family members, leveraging structural insights from computational studies that identify key residue differences governing selective inhibition [4]. Additionally, combination therapy approaches represent a particularly promising avenue, especially for malignancies where KDM6 inhibition can sensitize cells to established targeted therapies like EGFR and PI3K inhibitors [5].

References

GSK-J1: Core Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the essential quantitative and structural data for GSK-J1.

Property Category Details
IUPHAR/BPS Ligand ID 7027 [1]
Compound Class Synthetic organic [1]
Primary Target (IC₅₀) JMJD3/KDM6B (60 nM) [2] [3]
Other Targets (IC₅₀) UTX/KDM6A (>10-fold selectivity vs. other demethylases) [1] [2]
Molecular Weight 389.19 [1] / 389.45 [2]
Molecular Formula C₂₂H₂₃N₅O₂ [1] [2]
CAS Registry No. 1373422-53-7 [1]
SMILES OC(=O)CCNc1nc(nc(c1)N1CCc2ccccc2CC1)c1ccccn1 [1]
XLogP 3.71 [1]
Lipinski's Rules Broken 0 [1]

Experimental Protocols: Key Assays

Here are the methodologies for two primary assays used to characterize this compound.

Histone Demethylase AlphaScreen Assay [3]

This homogeneous assay was used to determine the IC₅₀ values of this compound.

  • Purpose: To measure the inhibition of histone demethylase activity.
  • Procedure:
    • Reaction Setup: Experiments are performed in a 384-well plate format in an assay buffer (50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20).
    • Enzyme & Inhibitor Incubation: The demethylase enzyme is transferred to the plate wells. Titrations of this compound are added, and the enzyme is pre-incubated with the compound for 15 minutes (final DMSO concentration of 1%).
    • Reaction Initiation: The enzyme reaction is started by adding a substrate mix containing 2-oxoglutarate (concentration varies, e.g., 10 µM for JMJD3), Ferrous Ammonium Sulfate (Fe²⁺, concentration varies, e.g., 10 µM for JMJD3), L-Ascorbic Acid (100 µM), and a biotinylated peptide substrate (e.g., Biotin-H3(14-34)K27Me3 at 0.06 µM for JMJD3).
    • Reaction Termination: After a specific incubation time (e.g., 5 minutes for JMJD3), the reaction is stopped by adding EDTA (7.5 mM final concentration).
    • Detection: Streptavidin-coated donor beads and Protein-A-conjugated acceptor beads, pre-incubated with an antibody specific to the product methyl mark, are added. After a 1-hour incubation, the plate is read using a luminescence plate reader.
    • Data Analysis: Data are normalized to a no-enzyme control, and the IC₅₀ is determined from a nonlinear regression curve fit.
Thermal Shift (Tm) Assay [3]

This assay was used to profile the selectivity of this compound across a range of Fe²⁺/2-oxoglutarate-dependent oxygenases.

  • Purpose: To assess changes in the thermal stability of a protein upon binding of an inhibitor, indicating direct binding.
  • Procedure:
    • Sample Preparation: The protein enzyme is diluted to 1 µM in a buffer containing a fluorescent dye (SYPRO Orange) that binds to hydrophobic patches exposed as the protein unfolds.
    • Compound Addition: this compound is added to a final concentration of 20 µM.
    • Thermal Denaturation: The sample is subjected to a controlled temperature increase (e.g., 3°C per minute) in a real-time PCR machine.
    • Fluorescence Monitoring: The increase in fluorescence is monitored as the protein denatures.
    • Data Analysis: Fluorescence intensity is plotted against temperature, and the melting temperature (Tm) is calculated. A significant positive shift in Tm (ΔTm) in the presence of this compound indicates binding and stabilization of the protein.

In Vitro & In Vivo Effects

The table below summarizes the observed biological effects of this compound in cellular and animal models.

Model System Observed Effects of this compound
Human Primary Macrophages Inhibits TNF-α production; increases global nuclear H3K27me3 levels [2].
Mouse Mammary Epithelial Cells (MECs) Suppresses LPS-induced proinflammatory cytokines (TNF-α, IL-1β, IL-6); increases H3K27me3 at gene promoters; inhibits TLR4/NF-κB signaling [4].
MC3T3-E1 Cells Suppresses Runx2 and Osterix expression; increases ALP activity and global H3K27me3 levels [2].
LPS-induced Mastitis in Mice Alleviates severity of mammary gland inflammation and tissue injury; reduces inflammatory cell infiltration and MPO activity; decreases proinflammatory cytokine levels [4].

Mechanism of Action Diagram

The following diagram illustrates the mechanism by which this compound exerts its anti-inflammatory effects, as demonstrated in an LPS-induced mastitis model [4].

GSK_J1_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NFkB TLR4->NFkB Activates CytokineGenes Tnfa, Il1b, Il6 Genes NFkB->CytokineGenes Transcribes Inflammation Inflammation CytokineGenes->Inflammation Produce JMJD3 JMJD3 H3K27me3 H3K27me3 JMJD3->H3K27me3 Demethylates (Removes Repressive Mark) H3K27me3->CytokineGenes Silences GSKJ1 GSKJ1 GSKJ1->JMJD3 Inhibits

This compound inhibits JMJD3, promoting gene-silencing H3K27me3 and reducing inflammation [4].

Practical Research Application

For researchers using this compound in experimental settings, here is key practical information.

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 70-78 mg/mL, ~200 mM) and insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh DMSO [2].
  • In Vivo Formulations: Validated formulations for animal studies include [2]:
    • A clear solution using 5% DMSO in corn oil.
    • A clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.
    • A homogeneous suspension in CMC-Na solution.

References

GSK-J1 Treatment Concentrations in Cell-Based Assays

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model Experimental Context Working Concentration Key Findings / Effects Citation
Head and Neck Squamous Cell Carcinoma (HNSCC) [1] Radiosensitization & clonogenic survival Not explicitly stated Identified as a putative radiosensitizer; reduces stem-like potential
Mouse Mammary Epithelial Cells (MECs) [2] LPS-induced inflammation model 0.1 μM, 1 μM, 10 μM (non-cytotoxic) Significantly alleviated inflammatory response; higher concentrations (e.g., 100 μM) showed cytotoxicity [2]
HNSCC (in vivo mouse model) [3] Synergistic therapy with LSD1 inhibitor (TCP) 25 mg/kg (animal weight) Inhibited tumor growth and progression; administered concomitantly with TCP 5 days/week [3]
Prostate Cancer (PCa) Cells [4] Cell proliferation inhibition (72h treatment) ED~50~: ~3-24 μM (varies by cell line) Effectively repressed cell proliferation; CRPC model cells (CWR22Rv-1) were most sensitive (ED~50~ ~3 μM) [4]
Human Embryonic Stem Cells (hESCs) [5] Nuclear size / chromatin modification study 60 μM, 1 mM, 10 mM (tested range) Cells grew well at these concentrations; used to investigate nuclear size alteration [5]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using GSK-J1, which you can adapt for your research.

Protocol for Cytotoxicity and Inflammatory Response Assay (in vitro)

This protocol is adapted from studies on LPS-induced inflammation in mouse mammary epithelial cells (MECs) [2].

  • Cell Seeding: Seed mouse MECs in a 96-well plate at a density of ~5,000-10,000 cells per well and culture until they reach 70-80% confluence.
  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, and 10 μM) for a specified period (e.g., 1-2 hours) before stimulation. Note: A concentration of 100 μM has been shown to have significant cytotoxicity [2].
  • Inflammation Induction: Induce inflammation by adding Lipopolysaccharide (LPS) to the culture medium (e.g., at 1 μg/mL). Co-incubate with this compound for the desired duration (e.g., 24 hours).
  • Viability/Cytotoxicity Assessment: Use a Cell Counting Kit-8 (CCK-8) assay. Add CCK-8 solution to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm to determine cell viability.
  • Gene Expression Analysis:
    • Extract total RNA from treated cells.
    • Synthesize complementary DNA (cDNA).
    • Perform quantitative RT-PCR (qRT-PCR) to measure the mRNA expression levels of pro-inflammatory cytokines such as Tnfa, Il1b, and Il6.
Protocol for In Vivo Administration in Mouse Models

This protocol is based on studies of HNSCC in mouse models [3].

  • Animal Model: Use female nude mice (BALB/c-nu) or C57BL/6 mice bearing xenograft tumors.
  • Drug Formulation: Formulate this compound for in vivo injection. The specific vehicle used in the cited study was not detailed, but a standard approach involves using a mixture such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O to achieve a clear solution [6].
  • Dosage and Administration:
    • Dose: Administer this compound via intraperitoneal (IP) injection at a dose of 25 mg per kg of animal weight [3].
    • Schedule: Administer the drug 5 days per week for 3 consecutive weeks.
    • Combination Therapy: In the cited study, this compound was administered concomitantly with the LSD1 inhibitor Tranylcypromine (TCP) at 10 mg/kg [3].
  • Endpoint Analysis: Monitor tumor volume and body weight regularly. At the endpoint, harvest tumor samples for further analysis such as histopathology (H&E staining) and immunohistochemistry.

Mechanism of Action and Experimental Design

This compound is a highly potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), with an IC₅₀ of 60 nM for JMJD3 in cell-free assays [6]. Its primary mechanism involves inhibiting the demethylase activity of JMJD3/UTX, leading to an accumulation of the repressive chromatin mark H3K27me3 at gene promoters. This results in gene silencing and the subsequent inhibition of key cellular processes like proliferation and inflammatory responses [1] [2].

The diagram below illustrates the cellular mechanism of this compound and a general workflow for treatment experiments.

G GSKJ1 This compound Treatment Target Inhibits JMJD3 (KDM6B) & UTX (KDM6A) GSKJ1->Target H3K27me3 Accumulation of H3K27me3 Target->H3K27me3 Demethylase Inhibition Chromatin Chromatin Condensation (Gene Silencing) H3K27me3->Chromatin Promoter Regions Effects Downstream Effects Chromatin->Effects Effect1 Reduced Proliferation Effects->Effect1 Effect2 Increased Senescence/Apoptosis Effects->Effect2 Effect3 Inhibition of Inflammatory Genes Effects->Effect3 Effect4 Reduced Cancer Stem Cell Potential Effects->Effect4 ExpStart 1. Cell Seeding & Culture ExpTreat 2. This compound Treatment (Use concentration table as guide) ExpStart->ExpTreat ExpAnalyze 3. Analysis (e.g., Viability, qPCR, Western Blot) ExpTreat->ExpAnalyze

Key Considerations for Researchers

  • Solubility and Formulation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 70-78 mg/mL, ~200 mM) [6]. The final DMSO concentration in cell culture media should generally be kept below 0.1-0.5% to avoid cytotoxicity.
  • Treatment Duration: The optimal treatment time can vary. Assays measuring immediate downstream effects (e.g., H3K27me3 levels by Western blot) might require 24-48 hours, while functional assays (e.g., clonogenic survival, proliferation) often need longer exposure, from 72 hours up to 1-2 weeks [1] [4].
  • Combination Therapies: this compound shows synergistic effects with other agents. Research has combined it with radiotherapy [1], LSD1 inhibitors (like TCP) [3], and chemotherapy drugs (like Cabazitaxel) [4].
  • Validating Target Engagement: Always include assays to confirm the compound's activity in your specific model. The most direct method is to measure global or gene-specific H3K27me3 levels via Western blotting or Chromatin Immunoprecipitation (ChIP)-qPCR after treatment [2].

References

GSK-J1 DMSO Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

A correctly prepared stock solution is crucial for experimental reproducibility. GSK-J1 has a molecular weight of 389.45 g/mol and is soluble in DMSO [1] [2].

Key Preparation Data

Parameter Specification
Molecular Weight 389.45 g/mol [1] [3]
Recommended Stock Concentration 10 mM to 100 mM [1] [3]
Solubility in DMSO ~50-78 mg/mL (approx. 128-200 mM) [1] [3]
Stability Store at -20°C (short-term) or -80°C (long-term); avoid repeated freeze-thaw cycles [1]

Step-by-Step Protocol

  • Calculation: Determine the mass of this compound needed for your desired stock concentration. For example, to prepare 1 mL of a 50 mM stock solution: Mass (mg) = 50 mM × 1 mL × 389.45 g/mol = 19.47 mg.
  • Weighing: Accurately weigh the calculated amount of this compound powder.
  • Dissolution: Transfer the powder to a sterile vial. Add the required volume of fresh, high-quality, anhydrous DMSO to achieve the final concentration. Using dry DMSO is critical as moisture can reduce solubility and compound stability [3].
  • Mixing: Vortex or sonicate the mixture briefly until the powder is completely dissolved, resulting in a clear solution.
  • Aliquoting: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for up to one year or -80°C for up to two years [1].

In Vitro Experimental Application

When treating cells, the final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5% to avoid cytotoxicity.

Cell Culture Treatment Workflow

G A Prepare DMSO Stock Solution B Dilute in Culture Medium A->B C Apply to Cells B->C D Assay Readout C->D

Key In Vitro Application Data

Parameter Typical Values & Considerations
Working Concentration Low nanomolar to low micromolar range (e.g., 0.1 μM to 10 μM) [4] [5]
Cytotoxicity 100 μM this compound showed significant cytotoxicity; 0.1-10 μM are common non-cytotoxic working concentrations [4]
Pre-incubation Often pre-incubated with cells for 30 minutes to 4 hours before adding other stimulants (e.g., LPS) [1] [4]
Treatment Duration 1 to 48 hours, depending on the biological process studied [1] [4] [5]

Example Protocol from Literature

A study on mastitis provides a specific example of in vitro use:

  • Cell Type: Mouse mammary epithelial cells (MECs) [4].
  • Cytotoxicity Assay: Cell Counting Kit-8 (CCK-8) assay determined that concentrations of 0.1, 1, and 10 μM were suitable for subsequent experiments [4].
  • Treatment: Cells were treated with this compound at these concentrations during LPS exposure [4].
  • Outcome: this compound treatment led to a significant reduction in the mRNA expression of proinflammatory cytokines Tnfa, Il1b, and Il6 [4].

In Vivo Experimental Application

For in vivo studies, this compound must be dissolved in a biocompatible solvent system suitable for administration to animals.

In Vivo Administration Pathway

G A Select Formulation B Administer to Animal Model A->B C Induce Disease/Model B->C D Evaluate Therapeutic Effect C->D

Commonly Used In Vivo Formulations

Formulation Composition Preparation Notes
Suspension A 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1] Add compounds in order; vortex after each step.
Suspension B 5% DMSO + Corn oil [3] Mix evenly to obtain a clear solution.
Suspension C 0.5-1% Carboxymethyl cellulose (CMC-Na) in water [3] Suspend powder directly in CMC-Na solution.

Example Protocol from Literature

A study investigating LPS-induced mastitis in mice detailed the following in vivo protocol:

  • Formulation: The specific formulation used was not detailed, but this compound was administered intraperitoneally [4].
  • Disease Model: Mastitis was induced in mouse mammary glands by injection of Lipopolysaccharide (LPS) [4].
  • Treatment: The JMJD3 inhibitor this compound was applied to treat LPS-induced mastitis in mice [4].
  • Outcome: this compound treatment significantly alleviated the severity of inflammation, decreased inflammatory cell infiltration, and reduced the levels of proinflammatory cytokines in the mammary gland [4].

Critical Considerations for Experimental Design

  • This compound vs. GSK-J4: this compound is the active compound but has limited cell permeability. GSK-J4 is a cell-permeable prodrug (ethyl ester derivative) that is converted to this compound inside cells. For experiments requiring robust cellular uptake, GSK-J4 is often the preferred choice [5] [6].
  • Controlled Substance: Note that this compound is a controlled substance and may not be available for sale in all territories [1].
  • Solvent Control: Always include a vehicle control group (e.g., DMSO at the same final concentration as your treatment groups) to account for any effects of the solvent itself.
  • Biomarker Analysis: To confirm target engagement, measure global levels of H3K27me3 by Western blot after treatment, as successful JMJD3 inhibition should increase this repressive histone mark [4] [3].

I hope these detailed application notes assist in your research planning. Would you like me to elaborate further on the differences between this compound and GSK-J4, or explore specific experimental models in more depth?

References

Comprehensive Application Note: GSK-J1-Mediated Inhibition of TNF-α in Macrophages

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J1 and Its Mechanism of Action

This compound is a pioneering selective small-molecule inhibitor that targets the histone demethylase activity of the KDM6 subfamily (JMJD3 and UTX), which specifically demethylate the transcriptionally repressive mark H3K27me3. This inhibitor emerged from structure-guided optimization of screening hits and represents a valuable chemical tool for investigating the functional role of H3K27me3-specific demethylases in inflammatory responses [1]. The compound exhibits a half-maximum inhibitory concentration (IC₅₀) of 60 nM in JMJD3 AlphaScreen assays and demonstrates remarkable selectivity for the KDM6 subfamily over other JMJ demethylases, with minimal off-target activity against a panel of 100 protein kinases and 60 unrelated proteins, including other chromatin-modifying enzymes [1].

The molecular mechanism of this compound involves competitive inhibition with the cofactor α-ketoglutarate while being non-competitive with the peptide substrate. Structural analyses reveal that the propanoic acid moiety of this compound mimics α-ketoglutarate binding, maintaining critical interactions with K1381, T1387, and N1480 residues in the catalytic pocket. Meanwhile, the aromatic tetrahydrobenzazepine component occupies a narrow cleft between R1246 and P1388, mimicking the P30 residue of the histone peptide. A distinctive feature of this compound binding is the induction of a subtle metal shift (2.34 Å) in the catalytic metal ion (Fe²⁺), which disrupts the enzyme's demethylase activity without affecting the direct interactions with the conserved HHE triad [1]. This unique inhibition mechanism provides a structural basis for the compound's selectivity and effectiveness in modulating JMJD3/UTX-dependent cellular processes.

This compound-Mediated TNF-α Inhibition in Macrophages: Experimental Evidence

The connection between JMJD3 inhibition and TNF-α suppression was established in a landmark study demonstrating that this compound reduces lipopolysaccharide (LPS)-induced proinflammatory cytokine production in human primary macrophages. This anti-inflammatory effect depends on both JMJD3 and UTX, resolving prior ambiguity about the catalytic function of H3K27-specific JMJ demethylases in regulating disease-relevant inflammatory responses [1]. The study provided the first evidence that small-molecule inhibition of histone demethylases can modulate macrophage inflammatory responses, opening new avenues for therapeutic intervention in inflammatory diseases.

Further research has illuminated the central role of TNF-α in macrophage biology and inflammatory diseases. TNF-α is primarily produced by macrophages and signals through two transmembrane receptors (TNFR1 and TNFR2) to regulate diverse cellular functions including proliferation, survival, differentiation, and apoptosis. Dysregulated TNF-α production is associated with the pathogenesis of several diseases, including rheumatoid arthritis, Crohn's disease, atherosclerosis, and psoriasis [2]. In the context of tumor microenvironments, recent single-cell RNA sequencing analyses have identified SPP1+ macrophages as significant producers of TNF-α and IL-1β, which promote cancer progression through NF-κB signaling pathway activation [3]. This underscores the importance of targeting TNF-α production in specific macrophage subpopulations for therapeutic benefit.

Experimental Protocols for Assessing TNF-α Inhibition

Macrophage Culture and Differentiation

Cell Models:

  • THP-1 human monocytic cell line: Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 U/mL penicillin, 50 μg/mL streptomycin, and 0.05 mM 2-mercaptoethanol at 37°C with 5% CO₂ [4].
  • Primary human macrophages: Differentiate from peripheral blood mononuclear cells (PBMCs) using macrophage colony-stimulating factor (M-CSF, 30 ng/mL) for 7 days [1].
  • RAW264.7 murine macrophage cell line: Culture in Dulbecco's modified Eagle medium (DMEM) with 10% low endotoxin FCS, penicillin, and gentamicin [5].

Differentiation Protocol:

  • Seed THP-1 cells at appropriate density (3,000-5,000 cells/well for 1536-well plates; 0.3-1 × 10⁶ cells/well for 6-well plates)
  • Differentiate with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours
  • Replace with fresh complete medium without PMA and rest for 24 hours before treatments [4]
Compound Preparation and Treatment

This compound Stock Solution:

  • Prepare 10 mM stock solution in DMSO
  • Aliquot and store at -20°C
  • Avoid repeated freeze-thaw cycles

Treatment Protocol for TNF-α Inhibition:

  • Pre-treat differentiated macrophages with this compound (typically 1-10 μM) or vehicle control (DMSO) for 1-2 hours
  • Stimulate with LPS (100 ng/mL to 1 μg/mL) to induce TNF-α production
  • Incubate for 4-24 hours at 37°C with 5% CO₂ (optimal TNF-α production typically occurs at 17-24 hours) [4]
  • Collect culture supernatants for TNF-α measurement and cell lysates for RNA/protein analysis

Table 1: this compound Treatment Conditions for TNF-α Inhibition

Parameter Standard Condition Range Tested Notes
This compound concentration 1-10 μM 0.1-50 μM Dose-dependent effects observed
Pre-treatment time 1-2 hours 0.5-6 hours Essential for target engagement
LPS concentration 100 ng/mL 10 ng/mL-1 μg/mL Concentration-dependent TNF-α induction
Stimulation time 17-24 hours 4-48 hours Peak TNF-α at 17-24 hours
TNF-α Measurement Assays
3.3.1 HTRF-Based TNF-α Assay

The HTRF (Homogeneous Time-Resolved Fluorescence) assay combines standard FRET technology with time-resolved fluorescent measurement to eliminate short-lived background fluorescence [4].

Protocol:

  • After treatments, transfer 5 μL of cell culture supernatant to assay plates
  • Add 5 μL of mixture containing cryptate-labeled anti-TNF-α antibody and XL665-labeled anti-TNF-α antibody (according to manufacturer's instructions)
  • Incubate plates at room temperature for 3 hours protected from light
  • Measure dual fluorescence emissions at 615 nm and 665 nm with 320 nm excitation using a compatible plate reader (e.g., PerkinElmer Envision)
  • Calculate results as the ratio of 665 nm/615 nm emissions (signal is reciprocally reduced with increased TNF-α concentration) [4]
3.3.2 AlphaLISA-Based TNF-α Assay

AlphaLISA is a bead-based homogeneous assay that does not require washing steps, making it suitable for high-throughput screening [4].

Protocol:

  • After treatments, transfer 1.5 μL of cell culture supernatant to assay plates
  • Add 1.5 μL of mixture containing acceptor beads conjugated with anti-TNF-α antibody
  • Incubate in the dark at room temperature for 1 hour
  • Add 1.5 μL of donor beads coated with streptavidin (which captures biotinylated anti-TNF-α antibody)
  • Incubate in the dark at room temperature for another hour
  • Read plates in AlphaScreen mode on a compatible plate reader (e.g., PerkinElmer Envision) [4]
3.3.3 ELISA-Based TNF-α Measurement

While not suitable for ultra-high-throughput screening, ELISA provides a validated reference method for confirming results.

Protocol:

  • Coat ELISA plates with capture anti-TNF-α antibody overnight at 4°C
  • Block plates with appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours
  • Add cell culture supernatants and TNF-α standards, incubate 2 hours at room temperature
  • Add detection antibody conjugated to biotin, incubate 1-2 hours
  • Add streptavidin-HRP conjugate, incubate 30 minutes
  • Add HRP substrate, measure absorbance at appropriate wavelength

Table 2: Comparison of TNF-α Detection Methods

Parameter HTRF AlphaLISA ELISA
Assay principle FRET with time-resolution Bead-based proximity Solid-phase immunoassay
Wash steps No No Multiple
Throughput High High Medium
Assay time 3 hours 2 hours 4-5 hours
Sensitivity High High High
Sample volume 5 μL 1.5 μL 50-100 μL
Compatibility 1536-well format 1536-well format 96/384-well format
Cell Viability Assessment

CellTiter-Glo Luminescence Assay:

  • After treatments, add equal volume of CellTiter-Glo reagent to cell culture
  • Incubate at room temperature for 30 minutes with gentle shaking
  • Measure luminescence intensity using a compatible plate reader
  • Express viability as percentage of untreated control cells [4]

Additional viability assays: MTT, annexin V/7-AAD staining, or caspase-3 activity assays can be performed to rule out cytotoxic effects of treatments [5].

Data Analysis and Interpretation

Quantitative Analysis:

  • Calculate percentage inhibition of TNF-α production relative to LPS-stimulated controls
  • Determine IC₅₀ values using non-linear regression of dose-response data
  • Perform statistical analyses (one-way ANOVA with post-hoc tests) to assess significance

Interpretation Guidelines:

  • This compound typically shows dose-dependent inhibition of LPS-induced TNF-α production in the 1-10 μM range
  • The inhibitory effect should not be associated with significant cytotoxicity at effective concentrations
  • Confirm target engagement through complementary assays (e.g., measurement of H3K27me3 levels by Western blot)
  • Consider cell-type specific responses and optimize conditions accordingly

Technical Considerations:

  • Include appropriate controls: vehicle (DMSO), unstimulated cells, LPS-stimulated cells, and known TNF-α inhibitors if available
  • Account for potential interference of compounds with detection antibodies in immunoassays
  • Validate findings using multiple detection methods when possible
  • Consider species-specific differences in TNF-α signaling and inhibitor sensitivity

Signaling Pathway and Experimental Workflow Visualization

This compound Inhibition of TNF-α Production in Macrophages

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway Activation TLR4->NFkB_pathway JMJD3_UTX JMJD3/UTX Demethylase Activity NFkB_pathway->JMJD3_UTX H3K27me3 H3K27me3 Demethylation JMJD3_UTX->H3K27me3 Proinflammatory_genes Pro-inflammatory Gene Transcription H3K27me3->Proinflammatory_genes TNF_alpha_production TNF-α Production Proinflammatory_genes->TNF_alpha_production GSK_J1 This compound GSK_J1->JMJD3_UTX Inhibits

Experimental Workflow for this compound-Mediated TNF-α Inhibition

G Macrophage_prep Macrophage Preparation (THP-1 differentiation or primary isolation) GSK_J1_pretreat This compound Pre-treatment (1-10 μM, 1-2 hours) Macrophage_prep->GSK_J1_pretreat LPS_stimulation LPS Stimulation (100 ng/mL, 17-24 hours) GSK_J1_pretreat->LPS_stimulation Sample_collection Sample Collection (Supernatant and cells) LPS_stimulation->Sample_collection TNF_alpha_measurement TNF-α Measurement (HTRF, AlphaLISA, or ELISA) Sample_collection->TNF_alpha_measurement Viability_assay Viability Assessment (CellTiter-Glo or MTT) Sample_collection->Viability_assay Data_analysis Data Analysis (IC₅₀ calculation) TNF_alpha_measurement->Data_analysis Viability_assay->Data_analysis

Troubleshooting and Technical Considerations

Common Issues and Solutions:

  • High background TNF-α: Ensure proper aseptic technique; use low endotoxin reagents; include unstimulated controls
  • Poor inhibition efficacy: Verify this compound stock solution integrity; optimize pre-incubation time; check cell differentiation status
  • Cytotoxicity at high concentrations: Titrate this compound concentration; include viability assays; consider shorter treatment durations
  • Assay variability: Use fresh culture media; standardize cell seeding density; include replicate samples

Methodological Considerations:

  • This compound inhibits TNF-α production at the transcriptional level rather than directly blocking TNF-α protein
  • The inhibitory effect is more pronounced when this compound is administered before or concurrently with inflammatory stimulation
  • Cellular responses may vary based on macrophage polarization state (M1 vs. M2)
  • Consider complementary assays to validate mechanism (e.g., ChIP-qPCR for H3K27me3 at TNF-α promoter)

Applications and Future Directions

The use of this compound to inhibit TNF-α production in macrophages provides a valuable research tool for investigating the contribution of histone demethylases to inflammatory processes. This approach has helped resolve the functional role of JMJD3 and UTX in regulating proinflammatory macrophage responses [1]. The protocol described here can be adapted for high-throughput screening of compound libraries to identify novel anti-inflammatory agents, as demonstrated in studies screening 1280 pharmacologically active compounds using HTRF and AlphaLISA TNF-α assays [4].

From a therapeutic perspective, targeting TNF-α production through epigenetic regulators like JMJD3/UTX represents an alternative strategy to biological TNF-α inhibitors (e.g., etanercept, infliximab, adalimumab) currently used for autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease [6] [7]. As research in this area advances, this compound and improved derivatives may provide new avenues for treating TNF-α-mediated inflammatory conditions while potentially offering different safety and efficacy profiles compared to existing therapies.

References

Application Notes and Protocols for GSK-J1 in Cancer Cell Line Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J1 and Its Mechanism of Action

This compound is a potent, selective small-molecule inhibitor of the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A), which catalyze the removal of methyl groups from histone H3 lysine 27 (H3K27) [1] [2]. This epigenetic modification plays a critical role in regulating gene expression patterns in cancer cells. By inhibiting JMJD3, this compound increases global H3K27me3 levels, leading to transcriptional repression of target genes involved in oncogenesis, inflammation, and drug resistance [3] [1]. The compound demonstrates high selectivity for JMJD3 over other histone demethylases, with an IC₅₀ of 60 nM in cell-free assays [1] [2].

Key Pharmacological Properties of this compound

Table 1: Biochemical and pharmacological properties of this compound

Parameter Specification Experimental Conditions
Targets JMJD3 (KDM6B), UTX (KDM6A) [1] Cell-free assays
IC₅₀ for JMJD3 60 nM [1] [2] MALDI-TOF analysis
IC₅₀ for UTX ~60 nM (comparable activity) [2] MALDI-TOF analysis
Selectivity >10-fold over other tested demethylases [1] Profiling across Fe²⁺/2-OG oxygenases
Secondary Targets JARID1B (IC₅₀ = 0.95 μM), JARID1C (IC₅₀ = 1.76 μM) [2] AlphaScreen assay
Molecular Weight 389.45 g/mol [1] -
Solubility 77 mg/mL in DMSO (197.71 mM) [1] Fresh, moisture-absorbing DMSO reduces solubility
Cellular Activity Inhibits TNF-α production in macrophages [1] HEK-293 cells and primary macrophages

Preparation of this compound Stock Solutions and Working Concentrations

Stock Solution Preparation
  • Calculation: Determine the required mass of this compound powder to achieve the desired concentration. For example, to prepare 1 mL of 50 mM stock solution: (50 × 10⁻³ mol/L) × 0.38945 g/mol × 0.001 L = 19.47 mg.
  • Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
  • Dissolution: Dissolve the powder in sterile DMSO to achieve a concentration of 50-100 mM.
  • Aliquoting: Aliquot the stock solution into small, sterile tubes to minimize freeze-thaw cycles.
  • Storage: Store aliquots at -20°C or -80°C for long-term storage (stable for at least 6 months).
Working Solution Preparation
  • Thawing: Thaw stock solution at room temperature and vortex briefly.
  • Dilution: Dilute the stock solution in complete cell culture medium to achieve the desired working concentration.
  • Mixing: Vortex gently to ensure homogeneous distribution.
  • Stability: Use working solutions immediately after preparation.

Table 2: Recommended concentration ranges for different experimental applications

Application Concentration Range Incubation Time Key Readouts
Cell Viability Assays 1-50 μM [4] [3] 48-72 hours MTT, CCK-8, apoptosis markers
Target Engagement 5-25 μM [3] 24-48 hours H3K27me3 levels (Western blot)
Gene Expression Studies 10-30 μM [4] 48-72 hours RNA-seq, qPCR of target genes
Combination Therapy 5-20 μM [4] 48-72 hours Synergy analysis (CI values)
In Vivo Studies 25 mg/kg (animal models) [4] 3-5 weeks Tumor volume, immunohistochemistry

Cell Culture Treatment Protocols

Monotherapy with this compound

Materials:

  • This compound stock solution (50 mM in DMSO)
  • Appropriate cancer cell lines (e.g., ovarian cancer SKOV-3, head and neck squamous cell carcinoma Cal27) [5] [4]
  • Complete cell culture medium
  • Sterile DMSO (vehicle control)
  • Multi-well plates (6-well, 12-well, 96-well format depending on assay)

Procedure:

  • Cell Seeding: Seed cells at appropriate densities in multi-well plates (e.g., 3,000 cells/well for 96-well plates, 50,000 cells/well for 12-well plates).
  • Attachment: Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Treatment Preparation: Prepare serial dilutions of this compound in complete medium to achieve final concentrations typically ranging from 1-50 μM.
  • Vehicle Control: Prepare control wells with equivalent DMSO concentration (typically 0.1% v/v).
  • Treatment Application: Remove culture medium and add treatment solutions to respective wells.
  • Incubation: Incubate cells for 24-72 hours depending on experimental objectives.
  • Harvesting: Process cells for downstream analyses.
Combination Therapy Protocol

This compound has demonstrated synergistic effects when combined with other epigenetic inhibitors. The following protocol outlines combination with LSD1 inhibitors (e.g., TCP) for head and neck squamous cell carcinoma [4]:

Materials:

  • This compound stock solution (50 mM in DMSO)
  • LSD1 inhibitor (e.g., tranylcypromine/TCP)
  • Complete cell culture medium
  • 96-well plates for viability assessment

Procedure:

  • Cell Seeding: Seed ~3,000 HNSCC cells per well in 96-well plates.
  • Combination Matrix: Treat cells with a matrix of this compound (e.g., 0, 5, 10, 20 μM) and TCP (e.g., 0, 10, 20, 40 μM).
  • Incubation: Incubate for 72 hours.
  • Viability Assessment: Measure cell viability using CCK-8 assay.
  • Synergy Analysis: Calculate combination index (CI) using Compusyn software, where CI < 1 indicates synergy [4].

Assessment of Treatment Efficacy

Cell Viability and Proliferation Assays

MTT/CCK-8 Assay Protocol:

  • After 72 hours of this compound treatment, add MTT (0.5 mg/mL) or CCK-8 reagent (10% v/v) to each well.
  • Incubate for 2-4 hours at 37°C.
  • Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).
  • Calculate percentage viability relative to vehicle-treated controls.

Colony Formation Assay:

  • Treat cells with this compound for 48 hours.
  • Replate 500-1000 cells per well in 6-well plates in drug-free medium.
  • Culture for 10-14 days with regular medium changes.
  • Fix with methanol, stain with crystal violet (0.5% w/v), and count colonies.
Apoptosis Analysis by Flow Cytometry
  • Harvest this compound-treated and control cells by trypsinization.
  • Wash with cold PBS and resuspend in binding buffer.
  • Stain with Annexin V-FITC and propidium iodide for 15 minutes in the dark.
  • Analyze by flow cytometry within 1 hour.
  • This compound treatment (20 μM) typically increases apoptotic populations in sensitive cell lines [4].
Assessment of Epigenetic Effects

Western Blot for H3K27me3:

  • Extract total protein from treated cells using RIPA buffer.
  • Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membrane.
  • Block with 5% non-fat milk for 1 hour.
  • Incubate with anti-H3K27me3 primary antibody (1:1000) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
  • Develop with ECL reagent and visualize.
  • This compound treatment typically increases H3K27me3 levels within 24-48 hours [3].

Advanced Delivery Systems for this compound

To overcome limitations of free this compound such as unfavorable bioavailability, nanoparticle-based delivery systems have been developed:

HA@MOF@this compound Preparation [5] [6]

Materials:

  • Fe(NO₃)₃·9H₂O
  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)
  • Polyvinyl pyrrolidone (PVP, MW ≈ 45-58 K)
  • Hyaluronic acid (HA, 36 kDa)
  • This compound

Procedure:

  • MOF Synthesis: Mix 160 mg Fe(NO₃)₃·9H₂O and 5 mg PVP in 25 mL H₂O, stir for 1 hour.
  • Add 3 mL of 20 mg/mL H₃BTC solution, incubate at 50°C for 1 hour.
  • Centrifuge (15 min, 300 × g) to collect MOF nanoparticles, wash with ethanol.
  • Drug Loading: Disperse 200 mg dried MOF in 15 mL ethanolic solution containing 375 mg this compound.
  • Stir at room temperature (400 rpm) overnight.
  • Centrifuge (10 min, 8,000 × g), collect precipitate, and freeze-dry to obtain MOF@this compound.
  • Surface Decoration: Mix MOF@this compound with HA in deionized water, sonicate for 30 minutes.
  • Rinse three times with deionized water, freeze-dry to obtain HA@MOF@this compound.
  • Characterization: Determine particle size, zeta potential, and drug loading efficiency.

This delivery system enhances tumor targeting through CD44 receptor-mediated uptake and improves therapeutic efficacy in carboplatin-resistant ovarian cancer models [5].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the molecular mechanism of this compound and its effects on cancer cell signaling:

GSK_J1_Mechanism GSK_J1 GSK_J1 JMJD3 JMJD3 GSK_J1->JMJD3 Inhibits H3K27me3 H3K27me3 GSK_J1->H3K27me3 Increases JMJD3->H3K27me3 Demethylates HER2 HER2 H3K27me3->HER2 Suppresses TLR4 TLR4 H3K27me3->TLR4 Suppresses Apoptosis Apoptosis H3K27me3->Apoptosis Promotes Proliferation Proliferation HER2->Proliferation Promotes NF_kB NF_kB TLR4->NF_kB Activates Cytokines Cytokines NF_kB->Cytokines Induces

Figure 1: Molecular mechanism of this compound in cancer cells

This compound inhibits JMJD3, leading to accumulated H3K27me3 at promoter regions of key oncogenes and inflammatory genes. This results in:

  • Transcriptional repression of HER2, reducing oncogenic signaling [5]
  • Downregulation of TLR4-NF-κB pathway, decreasing pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) [3]
  • Induction of apoptosis and inhibition of proliferation in various cancer models [5] [4]

Troubleshooting and Technical Considerations

  • Solubility Issues: Use fresh, dry DMSO for stock solutions. If precipitation occurs in working solutions, briefly warm to 37°C and vortex.
  • Variable Cell Response: Different cancer cell lines show varying sensitivity to this compound. Perform dose-response curves for each new cell line.
  • Off-Target Effects: At higher concentrations (>10 μM), this compound may inhibit JARID1B/C [2]. Include appropriate controls and consider genetic validation (siRNA) for specific phenotypes.
  • Combination Therapy Optimization: For synergy studies, use matrix designs and calculate combination indices using established software (e.g., Compusyn) [4].
  • In Vivo Limitations: Free this compound has suboptimal bioavailability. Consider nanoparticle formulations (e.g., HA@MOF) for in vivo studies [5].

Conclusion

This compound represents a valuable tool for investigating the role of JMJD3-mediated epigenetic regulation in cancer biology. The protocols outlined herein provide a framework for evaluating its therapeutic potential in various cancer models, both as a monotherapy and in combination regimens. The development of advanced delivery systems further enhances its translational applicability, particularly for resistant cancers such as carboplatin-resistant ovarian cancer.

References

Comprehensive Application Notes and Protocols for GSK-J1 in Epigenetic Modulation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J1 and Its Epigenetic Modulation Mechanisms

This compound is a potent and selective small-molecule inhibitor that targets the histone demethylase JMJD3 (KDM6B), which specifically demethylates H3K27me3 to H3K27me2/H3K27me1, leading to transcriptional activation of target genes. This epigenetic modulator has emerged as a valuable research tool for investigating the role of H3K27 methylation in various biological processes and disease models, including cancer, inflammatory conditions, and neurological studies. This compound functions by chelating the Fe(II) ion in the catalytic Jumonji domain of JMJD3, thereby inhibiting its demethylase activity and resulting in increased levels of the repressive chromatin mark H3K27me3 at specific genomic loci [1] [2].

The therapeutic potential of this compound has been demonstrated across multiple disease contexts. In head and neck squamous cell carcinoma (HNSCC), this compound showed synergistic effects when combined with the LSD1 inhibitor tranylcypromine (TCP), significantly impairing cell proliferation, inducing apoptosis and senescence in vitro, and inhibiting tumor growth and progression in vivo [3]. In inflammatory models, this compound treatment alleviated the severity of LPS-induced mastitis by increasing H3K27me3 levels at promoters of pro-inflammatory genes, subsequently reducing the expression of Tnfa, Il1b, and Il6 and inhibiting TLR4-NF-κB signaling pathways [1]. Additionally, in neuroblastoma research, this compound has been shown to disrupt the oncogenic CDK4/6-pRB-E2F pathway and reduce MYCN expression, providing a rationale for targeting KDM6B in high-risk neuroblastoma [2].

Detailed Experimental Protocols

Compound Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10-50 mM stock solution. Vortex thoroughly until completely dissolved and aliquot to avoid repeated freeze-thaw cycles. Stock solutions remain stable at -20°C for at least 6 months [3] [1].

  • Working Solution Preparation: Dilute stock solution in appropriate cell culture medium immediately before use. For in vivo studies, dissolve this compound in a vehicle solution composed of polyethylene glycol/saline (5:95 v/v) [4]. Ensure that the final DMSO concentration does not exceed 0.1% in cell-based assays to maintain cell viability.

  • Quality Control: Verify compound integrity periodically using HPLC or mass spectrometry. Include appropriate controls in all experiments: vehicle control (DMSO or PEG/saline), and positive controls specific to your experimental model [3].

Cell Culture and Treatment Protocols
  • Cell Line Selection and Maintenance: Based on published research, this compound has demonstrated efficacy in various cell lines including human chordoma cell lines (U-CH1, U-CH2, U-CH7, MUG-Chor, UM-Chor), neuroblastoma cells (BE2C, SK-N-AS), and mouse mammary epithelial cells [1] [5]. Culture cells according to ATCC or established laboratory protocols in appropriate media supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [3] [1].

  • Treatment Procedure: Seed cells at optimal density (e.g., 3,000-5,000 cells per well in 96-well plates) and allow to adhere overnight. Treat cells with this compound at determined IC₅₀ values (typically ranging from 1-10 μM depending on cell type) for 24-72 hours. For combination studies with other epigenetic inhibitors like TCP, treat cells simultaneously with both compounds [3]. Include vehicle controls in all experiments.

  • Viability Assessment: Perform cytotoxicity assessment using CCK-8 assay according to manufacturer's protocol. Incubate cells with CCK-8 reagent for 1-4 hours and measure absorbance at 450 nm. Calculate cell viability relative to vehicle-treated controls [1].

Functional Assays for Phenotypic Characterization
  • Cell Viability and Proliferation (CCK-8 Assay): Seed cells in 96-well plates at optimal density (3,000-8,000 cells/well depending on growth rate). After 24-hour adherence, treat with this compound at varying concentrations (typically 0.1-100 μM). After 48-72 hours, add 10 μL CCK-8 solution per well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a plate reader. Calculate percentage viability relative to vehicle-treated controls [3] [1].

  • Colony Formation Assay: Seed cells at low density (500-1,000 cells per well in 6-well plates). Treat with this compound 24 hours after seeding and refresh treatment every 3-4 days. After 10-14 days, or when visible colonies form, wash with PBS, fix with methanol, and stain with 0.5% crystal violet. Count colonies containing >50 cells manually or using automated colony counting software [3].

  • Apoptosis Analysis by Flow Cytometry: Harvest this compound-treated and control cells by trypsinization. Wash with cold PBS and stain using Annexin V-FITC/PI apoptosis detection kit according to manufacturer's protocol. Analyze by flow cytometry within 1 hour of staining. Distinguish populations: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [3].

  • Senescence-Associated β-Galactosidase Staining: Wash treated cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde for 5 minutes at room temperature. Incubate with fresh SA-β-gal staining solution (1 mg/mL X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂ in 40 mM citric acid/sodium phosphate buffer, pH 6.0) overnight at 37°C without CO₂. Count SA-β-gal-positive cells (blue staining) under bright-field microscopy [3].

Gene Expression and Epigenetic Analysis
  • RNA Sequencing and Transcriptome Analysis: Extract total RNA from this compound-treated and control cells using TRIzol reagent or commercial kits. Assess RNA quality using Bioanalyzer (RIN >8.0). Prepare RNA-seq libraries using Illumina-compatible kits and sequence on platforms such as BGISEQ-500 or Illumina sequencers. Analyze differentially expressed genes using NOISeq or similar algorithms. Perform functional enrichment analysis (GO, KEGG) and gene set enrichment analysis (GSEA) to identify affected pathways [3].

  • Chromatin Immunoprecipitation (ChIP): Cross-link chromatin with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine, harvest cells, and lyse. Sonicate chromatin to 200-500 bp fragments. Immunoprecipitate with antibodies against H3K27me3 or other histone marks overnight at 4°C. Capture immune complexes with protein A/G beads, reverse crosslinks, and purify DNA. Analyze by qPCR or sequencing (ChIP-seq) [1].

  • Western Blot Analysis for Histone Modifications: Harvest cells and extract proteins using RIPA buffer. Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against H3K27me3, JMJD3, and loading controls (H3 or β-actin) overnight at 4°C. Detect with HRP-conjugated secondary antibodies and ECL reagent. Quantify band intensities using image analysis software [1].

In Vivo Application Protocols

Animal Model Selection and Study Design
  • Inflammatory Disease Models: For LPS-induced mastitis in mice, inject LPS (10-50 μg/animal) directly into the mammary gland via the teat canal. Administer this compound (25 mg/kg) intraperitoneally 1 hour before and 12 hours after LPS challenge. Assess inflammation 24 hours post-LPS injection by histopathology, MPO activity, and cytokine measurements [1].

  • Cancer Xenograft Models: Subcutaneously inject 5×10⁶ HNSCC cells (e.g., Cal27) suspended in 100 μL PBS/Matrigel (1:1) into the flanks of immunodeficient mice (BALB/c-nu). When tumors reach 50-100 mm³, randomize animals into treatment groups (n=6-10). Administer this compound intraperitoneally at 25 mg/kg, 5 days per week for 3 consecutive weeks. Monitor tumor volume twice weekly using calipers and calculate volume as (length × width²)/2 [3].

  • Chemical Carcinogenesis Models: For 4-nitroquinoline 1-oxide (4NQO)-induced HNSCC models, add 4NQO (50 μg/mL) to drinking water for 16 weeks, then regular water for 6-10 weeks until identifiable tumors develop. Initiate this compound treatment (25 mg/kg, 5 days/week) after tumor development and continue for 3-6 weeks [3].

Dosing, Administration, and Monitoring
  • Dosing Regimen: The established effective dose of this compound in murine models is 25 mg/kg administered intraperitoneally. For combination studies with LSD1 inhibitors such as TCP, co-administer TCP at 10 mg/kg alongside this compound using the same schedule (5 days per week) [3].

  • Solution Preparation: For in vivo administration, dissolve this compound in a vehicle solution of polyethylene glycol/saline (5:95 v/v). Prepare fresh before each administration [4].

  • Animal Monitoring: Monitor body weight, tumor volume (in xenograft models), and general health twice weekly. Euthanize animals when tumors exceed 1.5-2.0 cm in diameter or if animals show signs of distress according to institutional animal welfare guidelines [3].

  • Tissue Collection and Analysis: At study endpoint, collect tumor tissues and divide for various analyses: flash-freeze in liquid nitrogen for molecular studies, fix in 10% formalin for histopathology, and preserve in RNAlater for gene expression studies [3].

Quantitative Data and Experimental Results

Efficacy and Phenotypic Data

Table 1: Summary of this compound Efficacy Across Experimental Models

Experimental Model Cell Type/Animal Model Concentration/Dose Key Findings Citation
HNSCC in vitro Cal27 cells 1-10 μM Synergistic reduction in cell viability with TCP (CI<1) [3]
HNSCC in vivo Xenograft mouse model 25 mg/kg (IP) Inhibited tumor growth and progression [3]
Mastitis in vitro Mouse mammary epithelial cells 0.1-10 μM Reduced proinflammatory cytokines (TNF-α, IL-1β, IL-6) [1]
Mastitis in vivo LPS-induced mouse mastitis 25 mg/kg (IP) Alleviated inflammation, reduced inflammatory cell infiltration [1]
Neuroblastoma BE2C, SK-N-AS cells 1-10 μM Reduced colony formation, decreased MYCN expression [2]
Chordoma U-CH1, U-CH2, U-CH7 cells 5 μM (IC₈₀) Induced cell death, reduced TBXT expression [5]
Sleep modulation Rat model 0.1-10 mg/kg (IP) Reduced wakefulness, enhanced SWS and REMS during dark phase [4]
Mechanism of Action Data

Table 2: this compound-Mediated Molecular Changes in Experimental Systems

Parameter Assessed Experimental System Effect of this compound Treatment Significance Citation
H3K27me3 levels Mouse mammary epithelial cells Increased at promoters of Tnfa, Il1b, Il6 Repressed inflammatory gene transcription [1]
Gene expression Cal27 cells (RNA-seq) Modulation of SPP1 and apoptosis-related genes Induced pro-apoptotic effects [3]
Cytokine production LPS-induced mastitis Decreased TNF-α, IL-1β, IL-6 Reduced inflammation severity [1]
Colony formation Neuroblastoma cells 60-80% reduction Impaired clonogenic survival [2]
Pathway modulation Neuroblastoma cells Disrupted CDK4/6-pRB-E2F pathway Antiproliferative effect [2]
Apoptosis induction HNSCC cells Increased Annexin V+ cells Promoted cell death [3]

Technical Considerations and Optimization

Critical Experimental Parameters
  • Cell Density Optimization: Conduct preliminary experiments to determine optimal seeding density for each cell line. Overcrowding can diminish this compound efficacy due to contact inhibition and altered proliferation kinetics, while too few cells may not provide robust readouts in endpoint assays [3] [1].

  • Treatment Duration: The effects of this compound on histone methylation are time-dependent. For acute molecular changes (H3K27me3 accumulation), 24-48 hours may suffice, but phenotypic effects (apoptosis, senescence) often require longer exposure (72-96 hours). Include multiple time points in initial characterization studies [3].

  • Combination Therapy Optimization: When combining this compound with other epigenetic inhibitors (e.g., TCP for LSD1), perform matrix screening to identify synergistic ratios. Use combination index (CI) analysis with software such as Compusyn, where CI<1 indicates synergy, CI=1 additivity, and CI>1 antagonism [3].

Troubleshooting Common Issues
  • Limited Efficacy: If this compound shows limited biological activity, verify target engagement by assessing H3K27me3 levels by Western blot. Consider cell permeability issues; GSK-J4, the prodrug ester of this compound, may be used as it exhibits improved cellular uptake [5].

  • High Cytotoxicity: If observing excessive cytotoxicity at low concentrations, titrate the dose and ensure vehicle controls are properly matched. DMSO concentrations should never exceed 0.1% in cell culture [1].

  • Variable In Vivo Responses: For inconsistent results in animal models, ensure proper compound formulation and administration technique. Monitor animal health and weight closely, as stress can influence epigenetic modifications and treatment responses [3] [4].

Visualization of Experimental Workflows and Signaling Pathways

This compound Experimental Workflow

GSKJ1_Workflow This compound Experimental Workflow cluster_in_vitro In Vitro Protocols cluster_in_vivo In Vivo Models Start Experimental Design Prep Compound Preparation 10-50 mM stock in DMSO Working solutions in media/vehicle Start->Prep InVitro In Vitro Studies Prep->InVitro InVivo In Vivo Studies Prep->InVivo CellCulture Cell Culture & Treatment Seed 3000-5000 cells/well Treat with this compound (1-10 µM) InVitro->CellCulture Xenograft Cancer Xenograft 5×10^6 cells injection 25 mg/kg this compound IP, 5×/week InVivo->Xenograft Inflammation Inflammation Models LPS-induced mastitis 25 mg/kg this compound IP InVivo->Inflammation Analysis Analysis & Evaluation Results Experimental Results Mechanistic Insights Therapeutic Potential Analysis->Results Data Integration Viability Viability Assays CCK-8, Colony Formation CellCulture->Viability MechStudies Mechanistic Studies Flow Cytometry, Western Blot CellCulture->MechStudies Omics Transcriptomics/Epigenomics RNA-seq, ChIP-seq CellCulture->Omics Viability->Analysis MechStudies->Analysis Omics->Analysis Monitoring Animal Monitoring Body weight, tumor volume Tissue collection Xenograft->Monitoring Inflammation->Monitoring Monitoring->Analysis

This compound Mechanism of Action in Inflammation and Cancer

GSKJ1_Mechanism This compound Mechanism of Action cluster_epigenetic Epigenetic Modulation cluster_inflammation Inflammatory Pathway (Mastitis) cluster_cancer Cancer Pathways GSKJ1 This compound Treatment JMJD3 JMJD3/KDM6B Inhibition GSKJ1->JMJD3 H3K27me3 H3K27me3 Accumulation JMJD3->H3K27me3 GeneRepression Gene Expression Repression H3K27me3->GeneRepression TLR4 TLR4 Expression Reduction GeneRepression->TLR4 MYCN MYCN/CMYC Downregulation GeneRepression->MYCN CDKPathway CDK4/6-pRB-E2F Pathway Disruption GeneRepression->CDKPathway SPP1 SPP1 Modulation (Pro-apoptotic effect) GeneRepression->SPP1 NFkB NF-κB Signaling Inhibition TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Downregulation NFkB->Cytokines InflammationReduction Inflammation Reduction Cytokines->InflammationReduction MYCN->CDKPathway CancerPhenotype Anti-cancer Effects Apoptosis, Senescence Reduced Proliferation CDKPathway->CancerPhenotype SPP1->CancerPhenotype

Conclusion

This compound represents a valuable chemical tool for investigating the physiological and pathological roles of JMJD3/KDM6B and H3K27 methylation. The protocols and application notes outlined herein provide researchers with comprehensive methodologies for employing this compound across various experimental systems, from cell-based assays to animal models. The compound's demonstrated efficacy in cancer, inflammation, and other disease models highlights the therapeutic potential of targeting JMJD3-mediated epigenetic regulation. As research in this field advances, this compound will continue to serve as a critical tool for unraveling the complexities of epigenetic modulation in health and disease.

References

GSK-J1 carboplatin-resistant ovarian cancer model

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocol

The following section provides a detailed methodology for formulating GSK-J1-loaded nanoparticles and evaluating their efficacy in a pre-clinical model of carboplatin-resistant ovarian cancer.

In Vitro Carboplatin-Resistant Cell Line Model
  • Cell Line: Human ovarian cancer SKOV-3 cells [1].
  • Establishing Resistance: Culture parental SKOV-3 cells with incrementally increasing concentrations of carboplatin over approximately 6 months [1].
  • Induction Scheme: Start from 18.61 μg/mL. If >70% of cells survive after 72 hours, increase the concentration; if >70% die, repeat the same concentration. Continue until a target concentration (e.g., 37.22 μg/mL) is reached and maintained [1].
  • Validation: Confirm resistance by evaluating the half-maximal inhibitory concentration (IC~50~) of the resulting carboplatin-resistant (CR) SKOV-3 cells compared to parental cells [1].
Preparation of HA@MOF@this compound Nanoparticles

This protocol is adapted from previous research with minor modifications [1].

  • Synthesis of MOF Nanoparticles:

    • Mix 160 mg of Fe(NO~3~)~3~·9H~2~O and 5 mg of polyvinyl pyrrolidone (PVP, MW ≈ 45-58K) in 25 mL of deionized H~2~O.
    • Stir the mixture for 1 hour at room temperature.
    • Add 3 mL of an aqueous solution of benzene-1,3,5-tricarboxylic acid (H~3~BTC, 20 mg/mL) to the above solution.
    • Incubate the reaction at 50°C for 1 hour.
    • Centrifuge the solution at 300 g for 15 minutes to collect the product.
    • Wash the pellet with ethanol three times to remove excess reactants and surfactants.
    • Suspend the final MOF nanoparticles in deionized water for immediate use or freeze-dry for storage.
  • Drug Loading (Preparation of MOF@this compound):

    • Disperse 200.0 mg of dried MOF powder into 15 mL of an ethanolic solution containing 375.0 mg of this compound.
    • Stir the dispersion at room temperature at 400 rpm overnight.
    • Centrifuge the solution at 8,000 g for 10 minutes to collect the drug-loaded nanoparticles.
    • Wash the pellet (MOF@this compound) twice with distilled water to remove unencapsulated drug.
    • Freeze-dry the product to obtain a powder.
  • Surface Functionalization (Preparation of HA@MOF@this compound):

    • Mix the above MOF@this compound nanoparticles with hyaluronic acid (HA, 36 kDa) in deionized water.
    • Sonicate the mixture for 30 minutes to facilitate coating.
    • Rinse the resulting HA@MOF@this compound nanoparticles three times in deionized water to remove unbound HA.
    • Freeze-dry for storage and future use.
  • Characterization and Quality Control:

    • Drug Loading (DL) and Entrapment Efficiency (EE): Determine by dissolving a known amount of nanoparticles in DMSO and measuring this compound concentration using a UV-vis spectrophotometer at 278 nm [1].
    • Particle Size and Zeta Potential: Analyze the polydispersity index (PDI) and zeta potential of the formulations in water at 25°C using a Zetasizer [1].
    • Morphology: Examine the morphology of nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

The structure of the synthesized nanoparticle and its proposed mechanism of action can be visualized as follows:

g HA@MOF@this compound Nanoparticle Structure and Mechanism cluster_np Nanoparticle Structure HA Hyaluronic Acid (HA) ShellCD44-targeting ligand MOF Metal-Organic Framework (MOF)Porous core CD44 CD44 Receptor HA->CD44 Targeting GSK This compound PayloadJMJD3/UTX Inhibitor H3K27me3 H3K27me3 GSK->H3K27me3 Inhibits Uptake Cellular Uptake CD44->Uptake Uptake->GSK This compound Release HER2 HER2 Oncogene Apoptosis Induced Apoptosis HER2->Apoptosis Leads to H3K27me3->HER2 Suppresses Transcription

Key In Vitro and In Vivo Experiments

The efficacy of the formulated nanoparticles should be validated through a series of standardized assays.

  • In Vitro Cytotoxicity and Synergy:

    • Assay: Use the MTT or CCK-8 assay to measure cell viability [1] [2].
    • Procedure: Plate CR SKOV-3 cells in 96-well plates. Treat with free this compound, empty MOF, MOF@this compound, and HA@MOF@this compound at various concentrations for 72 hours.
    • Analysis: Calculate IC~50~ values. Use Compusyn software to determine the Combination Index (CI) for any drug combinations; a CI < 1 indicates synergy [2].
  • Functional Phenotypic Assays:

    • Apoptosis: Use Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptosis induction [1] [2].
    • Cell Motility/Migration: Perform wound-healing/scratch assay or Transwell migration assay to assess inhibition of cell movement [1].
    • Spheroid Formation: Culture cells in low-attachment plates to evaluate the ability of the treatment to inhibit the formation of tumor spheroids, a marker of cancer stemness [1].
  • In Vivo Efficacy Study:

    • Animal Model: Use 5-week-old female BALB/c nude mice [1].
    • Xenograft Establishment: Subcutaneously inject luciferase-transfected CR SKOV-3 cells into the flanks of mice [1].
    • Treatment Protocol: Once tumors are palpable, randomly allocate mice into groups (at least 6 per group) to receive:
      • Vehicle control
      • Free this compound (e.g., 25 mg/kg)
      • MOF@this compound (equivalent this compound dose)
      • HA@MOF@this compound (equivalent this compound dose)
    • Inject via tail vein 5 days per week for 3 consecutive weeks [1] [2].
    • Monitoring: Measure body weight and tumor volume twice weekly. Use in vivo imaging if luciferase-expressing cells are used. Harvest tumors at the endpoint for weight measurement and histological analysis (H&E staining, immunohistochemistry for H3K27me3 and HER2) [1].

Key Findings and Data Interpretation

Treatment with HA@MOF@this compound is expected to yield significant outcomes across various metrics. The table below summarizes quantifiable results from typical experiments.

Experimental Model Assay/Measurement Key Result of HA@MOF@this compound
In Vitro (CR SKOV-3 cells) Cytotoxicity (IC~50~) Superior cell killing vs. free this compound and untargeted MOF@this compound [1]
In Vitro (CR SKOV-3 cells) Apoptosis (Flow Cytometry) Higher induction of apoptosis [1]
In Vitro (CR SKOV-3 cells) Cell Motility (Migration Assay) Reduced cell migration [1]
In Vitro (CR SKOV-3 cells) 3D Spheroid Formation Diminished number and size of spheroids [1]
Molecular Level H3K27me3 at HER2 promoter (ChIP-qPCR) Attenuated HER2 via increased H3K27me3 [1]
In Vivo (Xenograft) Tumor Volume & Weight Better efficacy in inhibiting tumor growth [1]

The molecular mechanism by which this compound exerts its anti-tumor effect involves specific epigenetic modulation, as illustrated in the following pathway:

g This compound Epigenetic Mechanism of Action GSKJ1 This compound JMJD3 JMJD3/UTX (H3K27 Demethylase) GSKJ1->JMJD3 Inhibits H3K27me3 H3K27me3 (Repressive Mark) JMJD3->H3K27me3 Prevents Removal of HER2 HER2 Oncogene Promoter H3K27me3->HER2 Accumulates at Transcription Gene Transcription HER2->Transcription Suppresses Outcome Phenotypic Outcome (Reduced proliferation, induced apoptosis) Transcription->Outcome Leads to

Discussion and Conclusion

The data obtained from this protocol demonstrates that targeting the JMJD3/UTX axis with this compound, especially via a targeted nanoparticle delivery system, is a viable strategy for combating carboplatin-resistant ovarian cancer.

  • Mechanism Insight: The core mechanism involves the epigenetic silencing of the HER2 oncogene. This compound inhibits JMJD3/UTX, leading to increased levels of the repressive H3K27me3 mark on the HER2 promoter, thereby suppressing its expression and triggering apoptosis [1].
  • Role of Targeted Delivery: The HA@MOF platform is crucial for success. It enhances drug bioavailability and achieves active tumor targeting through CD44 receptors, which are highly expressed on ovarian cancer cells. This results in superior in vitro and in vivo efficacy compared to the free drug [1].
  • Broader Context: This epigenetic approach aligns with other research efforts to overcome therapy resistance in ovarian cancer, such as targeting different histone demethylases like JMJD1B/C with Methylstat to sensitize cells to PARP inhibitors [3].

This protocol provides a comprehensive framework for evaluating this compound in resistant ovarian cancer models, highlighting the importance of sophisticated drug delivery for epigenetic therapeutics.

References

Application Notes and Protocols: HA@MOF@GSK-J1 Nanoparticle System for Carboplatin-Resistant Ovarian Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Ovarian cancer remains a leading cause of mortality among gynecological malignancies, with the rapid development of chemoresistance to platinum-based therapies representing a significant clinical challenge. Epigenetic dysregulation, particularly the loss of repressive H3K27me3 modifications, has been identified as a key driver of this resistance and cancer progression. The JMJD3 demethylase inhibitor, GSK-J1, shows promise in reversing these epigenetic alterations but suffers from poor bioavailability and limited efficacy as a single-agent therapy.

To address these limitations, we have developed a targeted nanoparticle delivery system (HA@MOF@this compound) that combines this compound with a hyaluronic acid (HA)-decorated metal-organic framework (MOF). This system enhances drug delivery to tumor cells through CD44 receptor-mediated endocytosis, leverages the tumor microenvironment for controlled release, and demonstrates synergistic efficacy in suppressing carboplatin-resistant ovarian cancer both in vitro and in vivo [1].

Nanoparticle Design and Synthesis

System Composition and Rationale

The HA@MOF@this compound nanoparticle is a multi-component system designed for optimal drug delivery and targeting:

  • MOF Core: Composed of iron(III) nitrate and benzene-1,3,5-tricarboxylic acid (H3BTC), forming a porous structure with high surface area for this compound encapsulation [1].
  • This compound Payload: A selective JMJD3 demethylase inhibitor that promotes H3K27 methylation, leading to epigenetic silencing of oncogenes like HER2 [1].
  • Hyaluronic Acid (HA) Coating: Provides active targeting to CD44 receptors overexpressed on ovarian cancer cells, enhances colloidal stability, and improves biocompatibility [1].
Preparation Protocols
Protocol 1: Synthesis of MOF Nanoparticles

Principle: Formation of the iron-based metal-organic framework core via coordination between metal ions and organic linkers [1].

  • Solution Preparation: Dissolve 160 mg of Fe(NO₃)₃·9H₂O and 5 mg of polyvinyl pyrrolidone (PVP, MW ≈ 45-58 K) in 25 mL of deionized water. Stir for 1 hour at room temperature.
  • Ligand Addition: Add 3 mL of an aqueous H₃BTC solution (20 mg/mL) to the above mixture.
  • Reaction: Incubate the reaction solution at 50°C for 1 hour with continuous stirring.
  • Purification: Centrifuge the product at 300 × g for 15 minutes. Discard the supernatant and wash the pellet with ethanol three times to remove excess reactants and surfactants.
  • Storage: Suspend the purified MOF nanoparticles in deionized water for immediate use or freeze-dry for storage [1].
Protocol 2: Drug Loading and Surface Functionalization

Principle: Encapsulation of this compound into the MOF pores via diffusion, followed by surface decoration with HA for targeting.

  • This compound Loading: Disperse 200.0 mg of dried MOF powder in 15 mL of an ethanolic solution containing 375.0 mg of this compound. Stir at room temperature overnight (400 rpm).
  • Purification: Centrifuge the mixture at 8,000 × g for 10 minutes. Collect the precipitate (now MOF@this compound) and redisperse in 10 mL of distilled water. Repeat the centrifugation and washing process twice.
  • HA Coating: Resuspend the MOF@this compound nanoparticles in deionized water. Add hyaluronic acid (36 kDa) and sonicate the mixture for 30 minutes.
  • Final Processing: Centrifuge the resulting HA@MOF@this compound nanoparticles, rinse three times with deionized water, and freeze-dry for long-term storage [1].
Protocol 3: Determination of Drug Loading (DL) and Encapsulation Efficiency (EE)

Principle: Quantification of encapsulated this compound using UV-Vis spectrophotometry.

  • Sample Preparation: Dissolve a known weight of the freeze-dried HA@MOF@this compound in DMSO to extract and release the encapsulated this compound.

  • Measurement: Analyze the solution using a UV-Vis spectrophotometer at an absorption wavelength of 278 nm.

  • Calculation: Use a pre-established calibration curve to determine the this compound concentration. Calculate DL and EE using the formulas below [1]:

    DL (%) = (Weight of this compound in nanoparticles / Weight of this compound loaded nanoparticles) × 100%

    EE (%) = (Weight of this compound in nanoparticle pellet (μg) / Weight of this compound in nanoparticle dispersion (μg)) × 100%

The following diagram illustrates the complete synthesis workflow:

G Start Start MOF_Synthesis MOF Synthesis Fe(NO₃)₃ + H₃BTC 50°C, 1h Start->MOF_Synthesis Step 1 GSKJ1_Loading This compound Loading Ethanol, RT, O/N MOF_Synthesis->GSKJ1_Loading Step 2 HA_Coating HA Coating Sonication, 30min GSKJ1_Loading->HA_Coating Step 3 Final_Product HA@MOF@this compound Final Product HA_Coating->Final_Product Step 4 Characterization Characterization DLS, TEM, UV-Vis Final_Product->Characterization Quality Control

Synthesis Workflow of HA@MOF@this compound Nanoparticles

Characterization and Quality Control

Consistent characterization is crucial for ensuring batch-to-batch reproducibility and nanoparticle quality. The following protocols and specifications should be adhered to.

Physicochemical Characterization Protocols
Protocol 4: Dynamic Light Scattering (DLS) and Zeta Potential

Principle: Measures hydrodynamic diameter, polydispersity index (PDI), and surface charge.

  • Sample Preparation: Dilute the nanoparticle sample in deionized water or PBS to an appropriate concentration (e.g., 0.1-1 mg/mL).
  • Measurement: Use a Zetasizer Nano ZS90 instrument or equivalent. Measure the hydrodynamic diameter and PDI at 25°C. Perform zeta potential measurements using the same instrument with an appropriate folded capillary cell.
  • Analysis: Report the Z-average diameter, PDI, and zeta potential as mean ± standard deviation from at least three independent measurements [1].
Protocol 5: Transmission Electron Microscopy (TEM)

Principle: Visualizes nanoparticle morphology, size, and core-shell structure.

  • Sample Preparation: Deposit a drop of diluted nanoparticle suspension onto a carbon-coated copper grid. Allow to adhere, then wick away excess liquid. Optionally, stain with 1-2% phosphotungstic acid if needed for contrast.
  • Imaging: Image the sample using a TEM (e.g., Talos F200C) at an acceleration voltage of 200 kV [1].
Protocol 6: X-ray Diffraction (XRD) and Fourier Transform-Infrared Spectroscopy (FTIR)

Principle: XRD confirms the crystalline structure of the MOF, while FTIR verifies chemical composition and successful HA coating [2].

  • XRD: Place freeze-dried powder on a sample holder. Analyze using a Rigaku X-ray diffractometer with Cu-Kα radiation. Compare the pattern to simulated MOF patterns.
  • FTIR: Prepare nanoparticles as KBr pellets. Record spectra using a Perkin Elmer spectrometer over a range of 4000-400 cm⁻¹. Look for characteristic peaks of MOF, this compound, and HA [1].
Characterization Data Summary

Table 1: Standard Physicochemical Properties of HA@MOF@this compound Nanoparticles [1]

Parameter Method Specification
Hydrodynamic Size DLS ~150-200 nm
Polydispersity Index (PDI) DLS < 0.2
Zeta Potential DLS Negative surface charge (due to HA coating)
Drug Loading (DL) UV-Vis To be determined experimentally
Encapsulation Efficiency (EE) UV-Vis To be determined experimentally
Morphology TEM Spherical, core-shell structure

Table 2: Key Biological Activity Metrics of HA@MOF@this compound from Preclinical Studies [1]

Assay Model Key Finding
Cellular Uptake CR SKOV-3 cells Enhanced, CD44-mediated uptake
Cytotoxicity (MTT) CR SKOV-3 cells Significant inhibition of cell viability
Apoptosis Assay CR SKOV-3 cells Higher induction of apoptosis vs. free this compound
Cell Motility CR SKOV-3 cells Reduced migration and invasion
Spheroid Formation CR SKOV-3 cells Diminished spheroid growth and viability
*In vivo* Efficacy Mouse xenograft Better tumor growth inhibition, preliminary low systemic toxicity

Biological Activity and Experimental Protocols

Mechanism of Action

The therapeutic action of HA@MOF@this compound is a multi-step process. The following diagram details the proposed mechanism at the cellular level:

G NP HA@MOF@this compound Nanoparticle CD44 CD44 Receptor NP->CD44 1. HA Binding Endosome Endosomal Entrapment CD44->Endosome 2. Receptor-Mediated Endocytosis Release This compound Release Endosome->Release 3. Endosomal Escape/ Degradation JMJD3 JMJD3 Inhibition Release->JMJD3 4. This compound Targets JMJD3 H3K27me3 H3K27me3 ↑ JMJD3->H3K27me3 5. Demethylase Activity Blocked HER2_Repression HER2 Promoter Repression H3K27me3->HER2_Repression 6. Epigenetic Silencing Outcomes Apoptosis ↑ Motility ↓ Tumor Growth ↓ HER2_Repression->Outcomes 7. Phenotypic Outcomes

Mechanism of Action of HA@MOF@this compound

Key Experimental Protocols
Protocol 7: In Vitro Cytotoxicity Assay (MTT)

Principle: Measures cell viability based on the reduction of MTT by metabolically active cells.

  • Cell Seeding: Plate carboplatin-resistant SKOV-3 (CR SKOV-3) cells in a 96-well plate at a density of 5 × 10³ cells/well and culture for 24 hours.
  • Treatment: Treat cells with a concentration gradient of free this compound, MOF@this compound, HA@MOF@this compound, and blank carriers. Include untreated cells as a control.
  • Incubation: Incubate for 24-72 hours.
  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Solubilization: Carefully remove the medium and add 150 μL of DMSO to dissolve the formed formazan crystals.
  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control [1].
Protocol 8: Apoptosis Analysis by Flow Cytometry

Principle: Quantifies the percentage of cells undergoing early and late apoptosis using Annexin V/propidium iodide (PI) staining.

  • Cell Treatment: Treat CR SKOV-3 cells with the test formulations for 24-48 hours.
  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.
  • Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations [1].

Conclusion and Future Perspectives

The HA@MOF@this compound nanoparticle system represents a promising epigenetics-oriented therapeutic strategy for treating carboplatin-resistant ovarian cancer. Its design leverages active tumor targeting and nanoparticle-mediated drug delivery to overcome the limitations of free this compound, resulting in enhanced efficacy, reduced cell motility, and increased apoptosis in preclinical models.

Future work should focus on scaling up the manufacturing process under Good Manufacturing Practice (GMP) conditions, conducting comprehensive IND-enabling toxicology and pharmacokinetics studies, and exploring the platform's utility for delivering other epigenetic drugs or combination therapies.

References

Comprehensive Application Notes and Protocol for GSK-J1 in Chromatin Immunoprecipitation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J1 and Epigenetic Regulation

This compound represents a groundbreaking tool in epigenetic research as a highly potent and selective inhibitor of the H3K27-specific histone demethylase subfamily, targeting both JMJD3 (KDM6B) and UTX (KDM6A) with an impressive IC₅₀ of 60 nM against JMJD3 in cell-free assays. This small molecule inhibitor has emerged as an invaluable research compound for investigating the functional roles of H3K27 demethylation in various biological processes, including inflammation, differentiation, and tumorigenesis. The development of this compound addressed a significant gap in epigenetic research by providing the first catalytic site inhibitor selective for the H3K27me3-specific JMJ subfamily, enabling researchers to specifically interrogate the functional consequences of JMJD3/UTX inhibition without broadly targeting other demethylases.

The epigenetic modulation achieved by this compound centers on its ability to modulate histone methylation states, particularly the H3K27me3 repressive mark, which is associated with condensed chromatin conformation and transcriptional repression. Under normal physiological conditions, JMJD3 demethylates H3K27me3 to H3K27me2 or H3K27me1, effectively removing this repressive methylation mark and activating gene transcription. By inhibiting JMJD3's demethylase activity, this compound treatment leads to accumulation of H3K27me3 at specific genomic loci, resulting in transcriptional repression of target genes. This mechanism has proven particularly relevant in the context of inflammatory gene regulation, where JMJD3 has been shown to play a crucial role in activating pro-inflammatory cytokine expression in response to various stimuli, including lipopolysaccharide (LPS) challenge.

Mechanism of Action and Molecular Consequences

Structural Basis of this compound Inhibition

The inhibitory mechanism of this compound derives from its sophisticated structural mimicry of natural enzyme substrates. High-resolution co-crystal structures of this compound bound to human JMJD3 reveal that the compound exploits a novel binding modality within the catalytic pocket:

  • The propanoic acid moiety of this compound mimics α-ketoglutarate binding by maintaining critical interactions with residues K1381, T1387, and N1480 [1]. This allows this compound to effectively compete with the essential cofactor α-ketoglutarate in the enzymatic reaction.

  • The aromatic ring of the tetrahydrobenzazepine component occupies a narrow cleft between R1246 and P1388, effectively mimicking the position of P30 from the histone H3 peptide [1]. This strategic placement interferes with substrate recognition and binding.

  • The pyridyl-pyrimidine biaryl system creates a bidentate interaction with the catalytic metal ion (Fe²⁺), inducing a distinctive metal shift phenomenon where the metal cation moves 2.34 Å from its conserved position [1]. This metal displacement represents a unique mechanism of enzyme inhibition not observed with other demethylase inhibitors.

downstream Molecular Consequences

The inhibition of JMJD3 by this compound triggers a cascade of epigenetic and transcriptional changes:

  • H3K27me3 Accumulation: Treatment with this compound significantly increases global levels of H3K27me3, the repressive chromatin mark, by preventing its demethylation [2] [3]. This has been demonstrated across multiple cell types, including mouse mammary epithelial cells and human primary macrophages.

  • Transcriptional Repression: The elevated H3K27me3 levels lead to condensed chromatin conformation at specific genomic loci, particularly at promoters of inflammation-related genes such as Tnfa, Il1b, and Il6 [2]. Chromatin immunoprecipitation experiments confirm enriched H3K27me3 occupancy at these promoters following this compound treatment.

  • Signaling Pathway Modulation: this compound treatment interferes with the TLR4-NF-κB proinflammatory signaling axis, decreasing expression of toll-like receptor 4 and preventing downstream NF-κB activation [2]. This effectively dampens the inflammatory response to stimuli like LPS.

Table 1: Key Molecular Consequences of this compound Treatment

Molecular Parameter Effect of this compound Experimental Evidence
JMJD3 Demethylase Activity Inhibited (IC₅₀ = 60 nM) AlphaScreen assay, thermal shift assays
H3K27me3 Levels Significantly increased Western blot, ChIP-qPCR
Pro-inflammatory Cytokine Expression Decreased (TNF-α, IL-1β, IL-6) RT-qPCR, cytokine measurements
TLR4-NF-κB Signaling Attenuated Western blot, reporter assays
Selectivity >10-fold over other JMJ demethylases Specificity screening panels

Experimental Design and Pre-treatment Considerations

This compound Treatment Optimization

Proper optimization of this compound treatment parameters is essential for generating reproducible and meaningful ChIP results. Based on published studies, the following considerations should guide experimental design:

  • Dosage and Administration: For in vitro applications, this compound is typically used in the concentration range of 0.1-10 μM, with higher concentrations (10-25 μM) often required for robust phenotypic effects [2]. Cytotoxicity testing using assays such as CCK-8 is recommended, as concentrations of 100 μM demonstrate significant toxicity in mouse mammary epithelial cells [2]. For in vivo studies, this compound has been administered at 25 mg/kg in preclinical models, successfully ameliorating LPS-induced mastitis in mice and inhibiting tumor growth in xenograft models [2] [4].

  • Temporal Considerations: The treatment duration with this compound should be optimized based on the biological process under investigation. For acute inflammatory responses, pre-treatment for 2-4 hours before stimulus application may be sufficient, while studies of differentiation or long-term epigenetic programming may require extended exposure over several days. The cellular context significantly influences the appropriate treatment window, as the kinetics of H3K27me3 accumulation vary across cell types.

  • Solubility and Formulation: this compound has limited aqueous solubility and is typically prepared as a stock solution in DMSO at concentrations of 70-78 mg/mL (approximately 180-200 mM) [3]. For in vivo administration, this compound can be formulated as a homogeneous suspension in carboxymethyl cellulose sodium salt (CMC-Na) at ≥5 mg/mL or as a clear solution in 5% DMSO with corn oil [3]. The final DMSO concentration in cell culture should not exceed 0.1% to avoid solvent toxicity.

Experimental Controls and Replication

Rigorous experimental design is paramount when employing this compound in ChIP experiments. The following controls should be incorporated:

  • Pharmacological Controls: Include treatment with the inactive analog GSK-J2 (the pyridine regio-isomer of this compound that cannot form critical bidentate interaction with the catalytic metal), which shows considerably weaker JMJD3 inhibition (IC₅₀ > 100 μM) [1]. This control helps distinguish specific JMJD3/UTX inhibition from potential off-target effects.

  • ChIP Controls: Standard ChIP controls must include "no-antibody" controls (mock IP), isotype controls for nonspecific antibody binding, and both positive and negative genomic regions for antibody validation [5] [6]. Input DNA samples (representing total chromatin before immunoprecipitation) should be collected for normalization.

  • Replication Principles: Biological replicates are essential for ChIP experiments, as they account for variability in cell culture conditions, ChIP efficiency, and library construction [6]. The ENCODE consortium guidelines recommend at least two biological replicates for ChIP-seq experiments to ensure reliability of the data.

Comprehensive ChIP Protocol for this compound-Treated Cells

Cell Treatment and Crosslinking

Proper preparation of chromatin is the critical first step in successful ChIP experiments with this compound:

  • Cell Treatment: Plate cells at appropriate density (typically 2-5 × 10⁶ cells per 15-cm dish for each immunoprecipitation) and allow to adhere overnight. Treat cells with optimized concentration of this compound (e.g., 10 μM) or vehicle control (DMSO) for the predetermined duration. For inflammation studies, stimulate with LPS (100 ng/mL) or other relevant stimuli during the final phase of this compound treatment as required by experimental design [2].

  • Crosslinking: Add fresh formaldehyde directly to culture medium to a final concentration of 1% and incubate for 10-12 minutes at room temperature with gentle agitation. For studying higher-order protein complexes or challenging antigens, consider combining formaldehyde with longer crosslinkers such as ethylene glycol bis(succinimidyl succinate) (EGS) at final concentration of 1.5 mM [5].

  • Quenching and Harvesting: Quench crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes with gentle rocking. Remove medium, wash cells twice with ice-cold PBS containing protease inhibitors, and harvest cells by scraping. Cell pellets can be stored at -80°C or processed immediately.

Chromatin Preparation and Shearing

Efficient fragmentation of chromatin is essential for high-resolution ChIP:

  • Cell Lysis: Resuspend cell pellet in cell lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100) supplemented with fresh protease inhibitors and incubate for 10 minutes on ice with occasional mixing. Centrifuge at 2,000 × g for 5 minutes at 4°C to pellet nuclei.

  • Nuclear Lysis: Resuspend nuclear pellet in nuclear lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Na-deoxycholate, 0.5% N-lauroylsarcosine) and mix thoroughly. Determine the optimal chromatin fragmentation method based on your experimental goals:

  • Sonication: Using a focused ultrasonicator, shear chromatin to an average fragment size of 200-500 bp with optimized pulse settings (typically 5-10 cycles of 30-second pulses with 30-second rest intervals on ice). Sonication provides truly randomized fragments but requires extensive optimization [5].

  • Enzymatic Digestion: As an alternative to sonication, use micrococcal nuclease (MNase) to digest chromatin. MNase digestion is highly reproducible and more amenable to processing multiple samples, though it exhibits preference for internucleosome regions and is less random [5] [6].

  • Chromatin Assessment: Reverse crosslinks for a small aliquot of sheared chromatin (2-4 μg) by adding NaCl to 200 mM and incubating at 65°C for 4-6 hours. Purify DNA and analyze fragment size distribution using agarose gel electrophoresis or Bioanalyzer to confirm optimal shearing (200-700 bp ideal for most applications).
Immunoprecipitation and DNA Recovery

Specific antibody recognition is the cornerstone of successful ChIP:

  • Pre-clearing and Antibody Incubation: Pre-clear sheared chromatin with Protein A/G magnetic beads for 1-2 hours at 4°C. Incubate pre-cleared chromatin with target-specific antibody (2-5 μg per IP) overnight at 4°C with rotation. For H3K27me3 ChIP, use validated antibodies such as Cell Signaling Technology #9733 or equivalent.

  • Bead Capture: Add appropriate magnetic beads (Protein A or G based on antibody species and subclass) and incubate for 2-4 hours at 4°C with rotation. Collect beads using a magnetic separator and carefully remove supernatant.

  • Washing and Elution: Wash beads sequentially with low salt wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS), high salt wash buffer (same with 500 mM NaCl), LiCl wash buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 250 mM LiCl, 1% NP-40, 1% Na-deoxycholate), and finally TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) [5]. Elute chromatin complexes from beads using freshly prepared elution buffer (1% SDS, 100 mM NaHCO₃) with shaking at 65°C for 15-30 minutes.

  • Reverse Crosslinking and DNA Purification: Add NaCl to eluates to final concentration of 200 mM and reverse crosslinks overnight at 65°C. Treat samples with RNase A (30-60 minutes at 37°C) followed by Proteinase K (1-2 hours at 55°C). Purify DNA using phenol-chloroform extraction or spin columns, and quantify using fluorometric methods.

The following workflow diagram illustrates the complete ChIP procedure for this compound-treated cells:

G ChIP-seq Workflow for this compound Studies cluster_1 Cell Treatment & Crosslinking cluster_2 Chromatin Preparation cluster_3 Immunoprecipitation cluster_4 Downstream Analysis A Cell Culture & this compound Treatment B Formaldehyde Crosslinking A->B 1-24h treatment C Crosslink Quenching & Cell Harvesting B->C 10-12 min D Cell Lysis & Nuclei Isolation C->D E Chromatin Shearing (Sonication or MNase) D->E F Fragment Size Quality Control E->F G Antibody Incubation with Target Antibody F->G Quality check passed H Bead Capture & Washing Steps G->H Overnight incubation I Crosslink Reversal & DNA Purification H->I 2-4h capture J Library Preparation & Sequencing I->J K Bioinformatic Analysis J->K L Data Interpretation & Validation K->L

Downstream Applications and Analysis

The DNA recovered from ChIP experiments with this compound-treated cells can be analyzed through multiple approaches:

  • ChIP-qPCR: For hypothesis-driven studies focusing on specific genomic regions, use quantitative PCR with primers designed for promoters or enhancers of interest (e.g., inflammatory gene promoters). Include control regions known to be enriched and not enriched for H3K27me3 to validate antibody specificity and ChIP efficiency [5].

  • ChIP-seq: For genome-wide discovery applications, prepare sequencing libraries from ChIP DNA using standard protocols for your sequencing platform. The ENCODE consortium recommends sequencing depth of 20-40 million reads for histone modification ChIP-seq experiments, though this may vary based on genome size and anticipated number of binding sites [6].

  • Data Analysis: Process sequencing data through established pipelines including read alignment, peak calling, differential binding analysis, and integration with other genomic datasets. For this compound studies, pay particular attention to genes and regulatory elements involved in inflammatory responses, differentiation pathways, or other processes relevant to your biological question.

Data Interpretation and Technical Troubleshooting

Analytical Considerations for this compound Studies

Interpreting ChIP data from this compound experiments requires careful consideration of the compound's mechanism and potential indirect effects:

  • Time-Dependent Effects: The epigenetic changes induced by this compound are progressive and time-dependent. Early time points may show minimal H3K27me3 changes, while later time points could reveal substantial accumulation at target loci. Consider a time-course experiment to capture the dynamics of H3K27me3 redistribution.

  • Direct vs. Indirect Effects: Distinguish between primary targets (direct JMJD3/UTX targets showing rapid H3K27me3 accumulation) and secondary effects (transcriptional changes resulting from altered expression of transcription factors or regulators). Integration with RNA-seq data can help elucidate direct transcriptional consequences.

  • Cell-Type Specificity: JMJD3 regulation and H3K27me3 dynamics exhibit significant cell-type variation. Findings in one cellular context may not directly translate to other systems, necessitating validation in relevant cell types or primary cells.

Table 2: Troubleshooting Common Issues in this compound ChIP Experiments

Problem Potential Causes Solutions
Poor H3K27me3 enrichment Inefficient crosslinking, suboptimal antibody, insufficient this compound inhibition Optimize crosslinking time, validate antibody, confirm this compound activity with Western blot for H3K27me3
High background in controls Nonspecific antibody binding, insufficient washing Include appropriate controls, increase wash stringency, pre-clear chromatin
Inconsistent results between replicates Cell culture variability, chromatin shearing inconsistency Standardize culture conditions, optimize shearing protocol, increase biological replicates
Limited phenotypic effects Insufficient this compound concentration, short treatment duration Perform dose-response, extend treatment time, confirm target engagement
Poor ChIP-seq library complexity Insufficient input DNA, overamplification Increase cell number, optimize PCR cycle number, use library quantification methods
Validation and Follow-up Experiments
  • Orthogonal Validation: Confirm key findings using alternative methods such as CUT&RUN or CUT&TAG, which offer different technical advantages and potential higher signal-to-noise ratios compared to ChIP.

  • Functional Assays: Integrate ChIP findings with functional readouts such as RNA-seq to connect epigenetic changes with transcriptional outcomes. For inflammatory studies, include cytokine measurements (ELISA, Luminex) to correlate H3K27me3 changes with functional protein secretion [2].

  • Integration with Public Data: Compare your H3K27me3 distribution patterns with publicly available datasets (e.g., ENCODE, Roadmap Epigenomics) to contextualize findings within established epigenetic landscapes.

The strategic application of this compound in chromatin immunoprecipitation studies provides a powerful approach for deciphering the functional consequences of JMJD3/UTX inhibition and H3K27me3 accumulation across diverse biological contexts. By following this comprehensive protocol and implementing appropriate analytical frameworks, researchers can generate robust, reproducible insights into epigenetic regulation with broad implications for understanding disease mechanisms and identifying novel therapeutic opportunities.

References

GSK-J1 cell proliferation inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GSK-J1

This compound is a potent, selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). It functions by chelating the ferrous iron in the catalytic Jumonji C (JmjC) domain, thereby inhibiting the demethylation of the repressive H3K27me3 mark. This leads to a suppressive chromatin state and the transcriptional repression of genes involved in critical processes like inflammation and cell proliferation [1] [2]. Its cell-permeable ester derivative, GSK-J4, is often used in practice and is converted to the active this compound by intracellular hydrolases.


Summary of Quantitative Proliferation Inhibition Data

The anti-proliferative effects of this compound (and its prodrug GSK-J4) have been evaluated across various cell types. The data below summarize its potency in different experimental models.

Table 1: In Vitro Anti-Proliferative Activity of this compound/GSK-J4

Cell Line / Type Cell Description IC₅₀ / Inhibition Experimental Context Citation
Mouse MECs Mammary Epithelial Cells Significant inhibition at 10 µM LPS-induced mastitis model; CCK-8 assay. Cytotoxicity observed at 100 µM. [3]
A549 Lung Adenocarcinoma Synergistic effect with SAHA Combinatorial treatment with HDAC inhibitor. [4]
U937 Human Leukemia IC₅₀ < 10 µM for novel dual inhibitors Benchmarking against GSK-J4. [4]
Sf9 Recombinant JMJD3 IC₅₀ = 16 nM (enzyme assay) Inhibition of purified human KDM6B protein. [2]
Human Primary Macrophages Primary Immune Cells Inhibits TNF-α production Inflammation model; increases global H3K27me3. [2]

Table 2: In Vivo Efficacy of this compound

Disease Model Administration Route Dosage Key Outcome Citation
HNSCC (mouse) Not Specified 25 mg/kg (with 10 mg/kg TCP) Synergistically inhibited tumor growth and progression. [5]
LPS-induced Mastitis (mouse) Not Specified This compound inhibitor applied Alleviated inflammation severity in mammary glands. [3]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay using CCK-8

This protocol is adapted from studies on mouse mammary epithelial cells (MECs) and head and neck squamous cell carcinoma (HNSCC) cells [3] [5].

1. Reagents and Equipment

  • This compound or GSK-J4 (e.g., from Selleck Chemicals or MedChemExpress)
  • Cell Counting Kit-8 (CCK-8)
  • Cell culture plates (96-well)
  • Multi-mode microplate reader

2. Cell Seeding and Treatment

  • Seed cells in the log phase of growth at a density of 3,000-5,000 cells per well in a 96-well plate.
  • After cell attachment, treat with a series of this compound concentrations.
    • Suggested Range: 0.1 µM to 100 µM.
    • Critical Note: Concentrations around 100 µM may induce significant cytotoxicity, while lower concentrations (0.1-10 µM) are typically used for functional inhibition [3].
  • Include a vehicle control and a blank well with media only.
  • Incubate for the desired time (e.g., 48-72 hours).

3. Viability Measurement

  • Add 10 µL of CCK-8 solution directly to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate cell viability: % Viability = [(As - Ab) / (Ac - Ab)] * 100 where As is the absorbance of the sample, Ac is the vehicle control, and Ab is the blank.
Protocol 2: Combination Drug Screening

This protocol is used to identify synergistic effects, such as between this compound and Tranylcypromine (TCP) or HDAC inhibitors [5] [4].

1. Experimental Setup

  • Prepare a 96-well plate with a dilution series of each drug alone and in combination.
  • Use a constant ratio of the two drugs based on their individual IC₅₀ values.

2. Data Analysis

  • After 72 hours of treatment, measure cell viability using the CCK-8 assay as described in Protocol 1.
  • Analyze the data using software like CompuSyn to calculate the Combination Index (CI).
    • CI < 1 indicates synergy
    • CI = 1 indicates additivity
    • CI > 1 indicates antagonism

Mechanism of Action and Workflow

The following diagram illustrates the molecular mechanism of this compound and a general workflow for conducting a proliferation inhibition assay.

gsk_j1_mechanism GSKJ1 This compound/GSK-J4 JMJD3 JMJD3/KDM6B GSKJ1->JMJD3 Inhibits H3K27me3 H3K27me3 Level JMJD3->H3K27me3 Demethylates Chromatin Condensed Chromatin H3K27me3->Chromatin Promotes Genes Transcription of Pro-inflammatory & Proliferation Genes Chromatin->Genes Represses Proliferation Cell Proliferation Genes->Proliferation Promotes

Diagram 1: Molecular Mechanism of this compound. This compound inhibits JMJD3, leading to increased levels of the repressive H3K27me3 mark, chromatin condensation, and subsequent downregulation of genes that drive proliferation.


Application Notes for Researchers

  • Synergistic Combinations: this compound shows enhanced efficacy when combined with other epigenetic inhibitors. For instance, co-treatment with the LSD1 inhibitor Tranylcypromine (TCP) synergistically induces apoptosis and senescence in HNSCC cells [5]. Similarly, combining its prodrug GSK-J4 with the HDAC inhibitor SAHA results in greater suppression of cancer cell proliferation than either agent alone [4].
  • Key Mechanistic Insights: Beyond direct proliferation inhibition, this compound exerts anti-inflammatory effects by epigenetically silencing key cytokines. It has been shown to increase H3K27me3 enrichment at the promoters of Tnfa, Il1b, and Il6, and to inhibit the TLR4-NF-κB proinflammatory signaling pathway [3].
  • In Vivo Considerations: For animal studies, a dosage of 25 mg/kg has been effectively used in a mouse model of HNSCC. Be mindful of the formulation; this compound can be prepared as a homogeneous suspension in CMC-Na or as a clear solution in a mixture of DMSO, PEG300, Tween-80, and saline [1] [5].

References

Comprehensive Application Notes: GSK-J1-Mediated HER2 Promoter Methylation Analysis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HER2 Biology and Methylation Landscape

The human epidermal growth factor receptor 2 (HER2/ERBB2) is a transmembrane receptor tyrosine kinase encoded by the ERBB2 oncogene located on chromosome 17q21. HER2 serves as a preferred dimerization partner for other HER family members, and its activation triggers downstream signaling through multiple pathways, including the PI3K-AKT pathway and MAPK cascade, resulting in cell cycle progression, inhibition of apoptosis, promotion of angiogenesis, and invasion [1]. Approximately 15-30% of breast cancers demonstrate HER2 gene amplification or overexpression (termed HER2-positive breast cancer), which has historically been associated with poor prognosis [2]. HER2 overexpression is also observed in subsets of gastric, esophageal, colorectal, lung, and gallbladder cancers, making it a significant therapeutic target across multiple cancer types [1] [3].

DNA methylation represents a crucial epigenetic mechanism involved in gene expression regulation, where methyl groups are added to cytosine bases in CpG dinucleotides, particularly in CpG islands (CGIs) in promoter regions. In cancer development, aberrant promoter methylation plays a dual role: hypermethylation of tumor suppressor genes can lead to their silencing, while hypomethylation of oncogenes can promote their activation [4]. Research has demonstrated that HER2-positive breast cancers exhibit distinctive genome-wide methylation patterns, with approximately 30.1% of CpG sites showing differential methylation compared to normal breast tissues [2]. This epigenetic reprogramming affects genes involved in multicellular development, differentiation, transcription, and multiple signaling pathways, including the PI3K and Wnt pathways [2]. The dynamic interplay between genetic amplification and epigenetic regulation of HER2 presents a complex landscape for therapeutic intervention and biomarker development.

Table 1: Key DNA Methylation Markers in HER2-Positive Cancers

Gene/Region Methylation Status Biological Impact Clinical Association
HSD17B4 Hypermethylation Gene silencing Predictive marker for pCR to HER2-directed therapy [5]
Homeobox genes Hypermethylation Altered differentiation Pathway activation in HER2+ breast cancer [2]
LDH-C4 Hypomethylation Increased expression Associated with lymph node metastasis [6]
HER2 promoter Hypermethylation (with GSK-J1) Reduced HER2 expression Potential therapy sensitization [7]

This compound Mechanism of Action and Epigenetic Regulation

This compound is a potent and selective chemical inhibitor of the H3K27me3 demethylases JMJD3/KDM6B and UTX/KDM6A, which belong to the Jumonji C domain-containing family of histone demethylases [7]. These enzymes specifically catalyze the removal of methyl groups from trimethylated lysine 27 on histone H3 (H3K27me3), a repressive chromatin mark associated with gene silencing. By inhibiting JMJD3/UTX demethylase activity, this compound promotes the accumulation of H3K27me3 at target gene promoters, leading to sustained transcriptional repression of genes under their regulation.

In the context of HER2-positive cancers, this compound mediates epigenetic silencing of HER2 through increased H3K27 methylation at its promoter region [7]. This mechanism represents a novel approach to targeting HER2-driven malignancies by addressing the epigenetic drivers of oncogene expression rather than directly targeting the protein itself. The treatment of carboplatin-resistant ovarian cancer cells with this compound-loaded nanoparticles (HA@MOF@this compound) resulted in attenuated HER2 activity through the effectual activation of H3K27 methylation in the HER2 promoter area [7]. This epigenetic modification led to reduced HER2 transcription and expression, subsequently impairing downstream oncogenic signaling pathways and restoring sensitivity to therapeutic agents.

GSK_J1_mechanism GSK_J1 GSK_J1 JMJD3_UTX JMJD3_UTX GSK_J1->JMJD3_UTX Inhibits H3K27me3 H3K27me3 GSK_J1->H3K27me3 Increases levels JMJD3_UTX->H3K27me3 Demethylates HER2_promoter HER2_promoter H3K27me3->HER2_promoter Binds to HER2_expression HER2_expression HER2_promoter->HER2_expression Transcription Oncogenic_signaling Oncogenic_signaling HER2_expression->Oncogenic_signaling Activates

Diagram 1: this compound mechanism of action in HER2 epigenetic regulation. This compound inhibits JMJD3/UTX demethylases, leading to increased H3K27me3 at the HER2 promoter, subsequent HER2 transcriptional repression, and reduced oncogenic signaling.

The structure-activity relationship of this compound reveals critical features necessary for its inhibitory function. The compound contains a 2,4-pyridinedicarboxylate core that chelates the Fe(II) ion in the catalytic center of JMJD3, effectively blocking its demethylase activity. Additional structural modifications have enhanced its selectivity and cellular permeability, making it a valuable tool for investigating the biological functions of H3K27me3 demethylases in cancer models. When encapsulated in specialized delivery systems such as hyaluronic acid-decorated metal-organic frameworks (HA@MOF), this compound demonstrates improved bioavailability and targeted delivery to cancer cells expressing CD44 receptors, further enhancing its therapeutic potential [7].

Experimental Data and Efficacy of this compound in Cancer Models

Comprehensive in vitro and in vivo studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, particularly in treatment-resistant malignancies. In carboplatin-resistant ovarian cancer models (CR SKOV-3 cells), this compound delivered via HA@MOF nanoparticles (HA@MOF@this compound) exhibited dose-dependent inhibition of cancer cell proliferation, with significant induction of apoptosis and reduction in cell motility [7]. The treatment effectively diminished sphere-forming capacity, indicating impaired cancer stemness properties, which are often associated with therapy resistance and disease recurrence.

The epigenetic reprogramming mediated by this compound resulted in marked changes to the tumor transcriptome, with RNA sequencing analysis revealing significant downregulation of HER2-associated signaling pathways. Importantly, the HER2 promoter region showed enriched H3K27me3 occupancy following this compound treatment, confirming the direct epigenetic silencing of this oncogene. This molecular effect translated to functional consequences, including reduced phosphorylation of downstream effectors in the PI3K/AKT and MAPK pathways, both critical for cell survival and proliferation in HER2-driven cancers [7].

Table 2: Efficacy Profile of this compound in Preclinical Cancer Models

Model System Treatment Key Findings Molecular Effects
Carboplatin-resistant SKOV-3 ovarian cells HA@MOF@this compound (10µM, 72h) 65% reduction in viability; 3.5-fold increase in apoptosis ↑ H3K27me3 at HER2 promoter; 70% reduction in HER2 expression [7]
Ovarian cancer xenografts HA@MOF@this compound (5mg/kg, biweekly) 80% tumor growth inhibition; enhanced overall survival Reduced HER2 protein levels; decreased Ki67 staining [7]
HER2+ breast cancer cells This compound (5-20µM, 48-96h) Dose-dependent growth suppression; impaired colony formation Downregulation of HER2 signaling nodes [7]
Triple-negative breast cancer This compound combination therapies Enhanced chemo-sensitivity Synergistic effects with DNMT inhibitors [6]

In in vivo studies using nude mice bearing carboplatin-resistant ovarian tumor xenografts, HA@MOF@this compound administration resulted in approximately 80% tumor growth inhibition compared to control groups [7]. Histopathological analysis revealed enhanced apoptosis and reduced proliferation markers in treated tumors, along with decreased HER2 protein expression by immunohistochemistry. The targeted delivery system utilizing hyaluronic acid decoration improved tumor accumulation of this compound while reducing systemic exposure, minimizing potential off-target effects. Furthermore, the treatment was well-tolerated with no significant weight loss or signs of toxicity observed during the study period, supporting its favorable safety profile for potential clinical translation.

Detailed Protocols for HER2 Promoter Methylation Analysis

Bulk DNA Methylation Analysis Using Bisulfite Sequencing

Principle: This protocol describes the comprehensive analysis of HER2 promoter methylation status using bisulfite conversion followed by sequencing, which allows for single-base resolution mapping of methylated cytosines in genomic DNA. The method relies on the differential susceptibility of cytosine and 5-methylcytosine to bisulfite-mediated deamination, where cytosine is converted to uracil while 5-methylcytosine remains unchanged.

Procedure:

  • DNA Extraction and Quality Control: Isolate genomic DNA from tumor tissues or cell lines using a phenol-chloroform method or commercial kit. Assess DNA purity and concentration using spectrophotometry (A260/A280 ratio of 1.8-2.0) and confirm integrity by agarose gel electrophoresis [5].
  • Bisulfite Conversion: Treat 500 ng - 1 µg of genomic DNA using the EZ DNA Methylation-Lightning Kit (Zymo Research) or equivalent:
    • Prepare bisulfite conversion reaction mix
    • Incubate using thermal cycler: 98°C for 8 minutes, 54°C for 60 minutes
    • Desalt and purify converted DNA using spin columns
    • Elute in 20 µL elution buffer
    • Conversion efficiency should be verified using control DNA with known methylation status
  • PCR Amplification of HER2 Promoter: Design primers targeting CpG-rich regions in the HER2 promoter (approximately -500 to +200 relative to transcription start site). Perform nested or semi-nested PCR for improved specificity:
    • Reaction mix: 3 µL bisulfite-converted DNA, 1X PCR buffer, 2.5 mM MgCl₂, 0.2 mM dNTPs, 0.3 µM each primer, 1.25 U HotStart Taq polymerase
    • Cycling conditions: 95°C for 5 min; 40 cycles of 95°C for 30s, optimized annealing temperature (55-60°C) for 30s, 72°C for 45s; final extension 72°C for 7 min
  • Sequencing and Analysis: Purify PCR products and clone into pCR2.1-TOPO vector. Transform competent E. coli and pick 10-20 colonies for Sanger sequencing. Alternatively, use next-generation sequencing approaches for higher throughput. Analyze sequencing data using tools like BiQ Analyzer or MethTools to determine methylation percentage at each CpG site.

Quality Controls: Include fully methylated and unmethylated control DNA in each conversion batch. Monitor conversion efficiency by assessing non-CpG cytosine conversion rates (should be >99%). Include internal controls for PCR amplification and sequencing steps [8].

Single-Cell Methylation Analysis Using scEM-seq

Principle: Single-cell Enzymatic Methylation Sequencing (scEM-seq) provides high-resolution methylation profiling at the single-cell level, enabling the assessment of tumor heterogeneity in response to this compound treatment. This bisulfite-free method utilizes enzymatic conversion with TET2 and APOBEC enzymes, preserving DNA integrity better than traditional bisulfite treatment.

Procedure:

  • Single-Cell Isolation: Use fluorescence-activated cell sorting (FACS) or microfluidics platform to isolate individual cancer cells from treated and untreated cultures. Include cell viability dye to ensure selection of intact cells.
  • Cell Lysis and DNA Protection: Lyse individual cells in 5 µL lysis buffer (10 mM Tris-HCl, pH 8.0, 0.1% SDS, 200 µg/mL proteinase K) at 50°C for 1 hour. Add oxidative protection buffer (1 mM TEMPO, 1 mM diethylenetriaminepentaacetic acid) to prevent spontaneous cytosine oxidation.
  • Enzymatic Conversion:
    • Oxidation: Add TET2 enzyme reaction mix (100 mM HEPES, pH 8.0, 100 µM α-ketoglutarate, 2 mM L-ascorbic acid, 50 µM (NH₄)₂Fe(SO₄)₂, 0.5 mM ATP) and incubate at 37°C for 3 hours
    • Glucosylation: Add β-GT enzyme reaction mix (50 mM HEPES, pH 8.0, 0.1 mM UDP-glucose) and incubate at 30°C for 2 hours
    • APOBEC Deamination: Add A3A enzyme reaction mix (25 mM phosphate buffer, pH 7.0, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA) and incubate at 37°C for 4 hours
  • Library Preparation and Sequencing: Purify converted DNA and proceed with library preparation using commercial kits (e.g., SMARTer ThruPLEX Plasma-seq Kit). Perform quality control using Bioanalyzer and quantify by qPCR before sequencing on Illumina platforms.
  • Bioinformatic Analysis: Process raw sequencing data through alignment to bisulfite-converted reference genome using Bismark or similar tools. Identify differentially methylated regions (DMRs) between this compound-treated and control cells, focusing on the HER2 promoter and enhancer regions.

Technical Considerations: This protocol requires specialized expertise in single-cell technologies and bioinformatic analysis. Include spike-in controls (e.g., lambda DNA) to monitor conversion efficiency. Process a minimum of 100 cells per condition to adequately capture tumor heterogeneity [8].

workflow Sample_prep Sample_prep DNA_extraction DNA_extraction Sample_prep->DNA_extraction BS_conversion BS_conversion PCR_amplification PCR_amplification BS_conversion->PCR_amplification Library_prep Library_prep Cloning Cloning Library_prep->Cloning Sequencing Sequencing Analysis Analysis Sequencing->Analysis Methylation_quantification Methylation_quantification Analysis->Methylation_quantification Quality_control Quality_control DNA_extraction->Quality_control Quality_control->BS_conversion PCR_amplification->Library_prep Cloning->Sequencing

Diagram 2: Comprehensive workflow for HER2 promoter methylation analysis. The protocol encompasses sample preparation, bisulfite conversion, library preparation, sequencing, and bioinformatic analysis to quantify methylation patterns.

Therapeutic Applications and Clinical Translation

The integration of This compound-mediated epigenetic modulation with existing HER2-targeted therapies presents a promising strategy to overcome treatment resistance in advanced cancers. The potential clinical applications are multifaceted, ranging from chemo-sensitization approaches to combination therapies with established HER2-directed agents such as trastuzumab, pertuzumab, and antibody-drug conjugates like trastuzumab deruxtecan [1] [7]. The molecular classification of HER2-positive cancers has revealed significant heterogeneity, with distinct subtypes demonstrating varying responses to different therapeutic approaches, highlighting the need for personalized treatment strategies [9].

For translational development, several critical factors must be addressed in preclinical studies. Pharmacokinetic profiling should evaluate this compound absorption, distribution, metabolism, and excretion, with particular attention to brain penetration given the propensity of HER2-positive breast cancer to metastasize to the central nervous system. Biomarker identification is essential for patient selection, with potential markers including baseline JMJD3 expression levels, H3K27me3 status, and HER2 promoter methylation patterns. Additionally, combination strategies should be systematically evaluated to identify synergistic partners while managing potential overlapping toxicities [7] [5].

The clinical trial design for this compound-based therapies should incorporate key elements to adequately assess efficacy and safety. Phase I trials should establish the recommended phase II dose using accelerated titration designs, with intensive pharmacokinetic and pharmacodynamic sampling to confirm target engagement. Phase II trials should employ randomized designs with biomarker-stratified subgroups, using pathological complete response (pCR) as an endpoint in neoadjuvant settings or progression-free survival in metastatic disease. Importantly, correlative studies should include sequential tumor biopsies to monitor epigenetic changes and adaptive responses to therapy [9] [5].

Conclusion and Future Perspectives

The investigation of This compound-mediated HER2 promoter methylation represents an innovative epigenetic approach to targeting HER2-driven cancers, particularly in treatment-resistant settings. The comprehensive protocols outlined in this document provide researchers with robust methodologies to evaluate HER2 epigenetic regulation in both bulk populations and at single-cell resolution. The integration of these techniques with functional assays will enhance our understanding of the dynamic interplay between epigenetic modifications, transcriptional regulation, and therapeutic response.

Future research directions should focus on several key areas. First, the development of next-generation JMJD3 inhibitors with improved bioavailability and reduced toxicity profiles will be essential for clinical translation. Second, exploring combination strategies with other epigenetic modulators, such as DNA methyltransferase inhibitors or histone deacetylase inhibitors, may produce synergistic anti-tumor effects. Third, advancing liquid biopsy approaches for monitoring HER2 promoter methylation in circulating tumor DNA could enable non-invasive assessment of treatment response and emerging resistance mechanisms [8]. Finally, expanding these investigations beyond breast cancer to other HER2-driven malignancies, such as gastric, bladder, and gallbladder cancers, may broaden the clinical impact of this epigenetic therapeutic strategy [3].

As the field of epigenetic therapeutics continues to evolve, this compound and similar compounds hold significant promise for addressing the challenge of therapy resistance in oncology. The protocols and applications detailed in this document provide a foundation for advancing this promising approach through rigorous preclinical evaluation and ultimately into clinical development, potentially offering new hope for patients with aggressive, treatment-resistant HER2-positive cancers.

References

GSK-J1 primary macrophage treatment protocol

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 Treatment Parameters from Literature

The table below summarizes key treatment parameters for this compound and its prodrug, GSK-J4, as reported in scientific studies. This data can serve as a starting point for experimental design.

Parameter Reported Data / Recommendation Context / Cell Type Source
This compound (Active inhibitor) IC50 of 60 nM (AlphaScreen assay) Recombinant JMJD3 enzyme [1]
Cytotoxicity Significant cytotoxicity at 100 μM; safe at 0.1, 1, and 10 μM Mouse mammary epithelial cells (MECs) [2]
GSK-J4 (Cell-permeable prodrug) Effective concentrations typically 1 - 25 μM Various cell lines (see notes) [3]
Treatment Duration Varies; 6 to 48 hours common Multiple studies [2] [4] [3]

Important Notes on Usage:

  • This compound vs. GSK-J4: this compound has poor cell permeability due to a polar carboxylate group. For cellular experiments, the ethyl ester prodrug GSK-J4 is used, which is hydrolyzed to the active this compound inside the cell by cytoplasmic esterases [1] [3].
  • Concentration Guidance: While this compound's enzymatic IC50 is in the nanomolar range, effective cellular concentrations of the prodrug GSK-J4 are in the micromolar range, as evidenced by its use in various disease models [3]. A cytotoxicity assay, as shown in one study [2], is strongly recommended to determine a safe and effective concentration for your specific primary macrophage system.
  • Inactive Control: The regio-isomer GSK-J2 (and its prodrug GSK-J5) is available as an inactive control to help confirm that observed effects are due to JMJD3/UTX inhibition and not off-target actions [1] [3].

Proposed Experimental Workflow for Primary Macrophages

Based on general cell culture and treatment principles, you can adapt the following workflow. Steps in italics are suggested best practices where specific protocols were not found in the search results.

G cluster_0 5. Downstream Analysis (Examples) Start Start: Isolate and Culture Primary Macrophages A 1. Cell Plating and Adherence Start->A B 2. Pre-treatment with GSK-J4 A->B C 3. Stimulation with LPS (or other inflammatory agent) B->C D 4. Post-incubation and Sample Collection C->D E 5. Downstream Analysis D->E End End: Data Analysis E->End E1 Gene Expression (qRT-PCR for TNF-α, IL-1β, IL-6) E->E1 E2 Protein Analysis (Western Blot for JMJD3, H3K27me3, NF-κB) E->E2 E3 Epigenetic Analysis (ChIP-seq for H3K27me3 at promoters) E->E3 E4 Cytokine Secretion (ELISA for secreted proteins) E->E4

Workflow Description:

  • Cell Plating: Plate primary macrophages (e.g., human monocyte-derived macrophages or murine bone marrow-derived macrophages) at an appropriate density in complete culture medium.
  • Pre-treatment with GSK-J4: Pre-treat cells with your chosen concentration of GSK-J4 (e.g., 1-25 μM) or the vehicle control (e.g., DMSO) for a period such as 1-2 hours. This allows for cellular uptake and conversion to the active this compound prior to stimulation [2] [3].
  • Stimulation: Introduce an inflammatory stimulus to the cells. A common model in the literature is to use Lipopolysaccharide (LPS) to induce a pro-inflammatory response that involves JMJD3 upregulation [2] [1].
  • Post-incubation: Continue the co-incubation of GSK-J4 and the stimulus for the desired experimental duration (e.g., 6, 24, or 48 hours) [2] [4].
  • Downstream Analysis: Harvest cells and culture supernatants for analysis. Key analyses based on this compound's mechanism of action include:
    • Gene Expression: qRT-PCR to measure mRNA levels of pro-inflammatory cytokines (e.g., TNFA, IL1B, IL6), which are expected to be downregulated by this compound [2] [4].
    • Protein Analysis: Western blot to confirm increased global levels of the repressive H3K27me3 mark, decreased JMJD3 target proteins, and inhibition of downstream signaling pathways like NF-κB [2] [4].
    • Epigenetic Analysis: Chromatin Immunoprecipitation (ChIP) to validate increased H3K27me3 enrichment at the promoters of specific inflammatory genes [2] [4].

Mechanism of Action and Signaling Context

This compound exerts its effects by specifically inhibiting the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). The following diagram illustrates the signaling pathway involved in LPS-induced inflammation and how this compound intervenes.

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB JMJD3 JMJD3 Expression ↑ TLR4->JMJD3 Also via NF-κB InflamGenes Inflammatory Gene Promoters (e.g., TNF-α, IL-1β, IL-6) NFkB->InflamGenes H3K27me3 H3K27me3 (Repressive Mark) ↓ JMJD3->H3K27me3 Demethylates Transcription Active Transcription of Inflammatory Genes InflamGenes->Transcription H3K27me3->InflamGenes  Occupies GSKJ1 This compound/GSK-J4 Inhibition Inhibits Demethylase Activity GSKJ1->Inhibition Inhibition->JMJD3  Blocks

Pathway Description:

  • LPS Stimulation: LPS binding to Toll-like receptor 4 (TLR4) activates multiple downstream pathways [2].
  • JMJD3 Upregulation: This stimulation leads to increased expression and nuclear localization of JMJD3 [2].
  • Histone Demethylation: JMJD3 demethylates the repressive H3K27me3 mark on histones at the promoters of key inflammatory genes (e.g., TNFA, IL1B, IL6) and also at the TLR4 promoter itself [2] [4].
  • Gene Activation: Removal of H3K27me3 leads to an open chromatin configuration, allowing transcription factors like NF-κB to bind and drive the active transcription of inflammatory genes [2] [3].
  • This compound Inhibition: this compound enters the nucleus and competitively inhibits JMJD3's interaction with its cofactors (Fe²⁺ and α-ketoglutarate) [1] [3]. This prevents the demethylation of H3K27me3.
  • Therapeutic Effect: The sustained H3K27me3 mark maintains a repressive chromatin state, reducing the transcription of inflammatory genes and ultimately ameliorating the inflammatory response [2] [4] [3].

Critical Considerations for Protocol Development

  • Empirical Optimization is Key: The parameters in the table are from specific cellular models. You must perform a dose-response and time-course experiment with your primary macrophages to establish optimal conditions.
  • Include Essential Controls: Your experimental design must include:
    • Vehicle control (e.g., DMSO).
    • Inactive analog control (GSK-J5 for GSK-J4 treatment) [3].
    • Stimulated but untreated control (e.g., LPS only).
    • Unstimulated control (to establish baseline).
  • Validate Target Engagement: The most critical validation of your protocol is demonstrating increased global H3K27me3 levels via Western blot, confirming that this compound is effectively inhibiting its target in your specific cell system [2] [3].
  • Cell Health Monitoring: Always assess cell viability and health using an assay like CCK-8 or MTT, especially when using novel compound concentrations or extended treatment times [2].

References

GSK-J1 solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 Solubility and Stock Preparation

The first step to successful experimentation is preparing a correct stock solution. The table below summarizes key physicochemical and solubility data for this compound from multiple suppliers.

Property Details
CAS Number 1373422-53-7 [1] [2] [3]
Molecular Formula C₂₂H₂₃N₅O₂ [1] [4] [2]
Molecular Weight 389.45 g/mol [1] [4] [2]
Solubility in DMSO ~33-77 mg/mL (84.73 - 197.7 mM) [1] [4] [2]
Solubility in Water Insoluble or <1 mg/mL [2] [3]
Solubility in Ethanol Insoluble or <1 mg/mL [2]; Up to 100 mM (according to one source [5])
Recommended Storage Desiccate at -20°C [1] [3]

Key Protocols for Stock Solution Preparation:

  • Standard DMSO Stock Solution:

    • Dissolve this compound in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM) [1] [4].
    • Critical Note: Always use fresh DMSO, as moisture-absorbing DMSO can significantly reduce solubility [4].
    • Gently warming the tube to 37°C and brief sonication in an ultrasonic bath can help achieve a higher solubility and ensure the compound is fully dissolved [1].
  • Working Solution for Cellular Assays:

    • Dilute the DMSO stock solution into your cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.
    • Be aware that upon dilution into aqueous buffers, this compound may precipitate due to its poor aqueous solubility. Ensure the solution remains clear after dilution.

Troubleshooting Common Issues

Here are solutions to frequently encountered problems.

Problem: Precipitation occurs when adding the stock solution to the cell culture medium.

  • Solution 1: Ensure you are adding the DMSO stock to the medium while vortexing or pipetting to mix rapidly. This can help distribute the compound before it precipitates.
  • Solution 2: Sequentially dilute the stock solution. For example, first create a 100x intermediate dilution in a co-solvent like PEG300, then add this intermediate to the full volume of medium.

Problem: Inconsistent biological activity or suspected compound degradation.

  • Solution 1: Avoid repeated freeze-thaw cycles. Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C [2].
  • Solution 2: Check the chemical stability of your stock. Over time, compounds in solution can degrade. If activity is lost, prepare a fresh stock solution from the powdered form.

Problem: The compound does not dissolve completely in DMSO.

  • Solution 1: Confirm the calculated mass and volume are correct. Use the molarity calculator provided by many suppliers for accuracy [4] [2] [5].
  • Solution 2: Gently warm the vial to 37°C and sonicate as recommended [1]. Do not heat to high temperatures, which may degrade the compound.

Critical Considerations for Experimental Design

Proper use of chemical probes is essential for generating robust and interpretable data. A recent systematic review highlighted that a majority of published studies do not use chemical probes optimally [6]. The following diagram outlines a logical workflow for rigorous experimental design.

G Start Define Experimental Hypothesis Step1 Use this compound at recommended cellular concentration (e.g., 1-10 µM) Start->Step1 Step2 Include Target-Inactive Control (GSK-J5, the inactive isomer) Step1->Step2 Step3 Employ Orthogonal Probe (if available for KDM6) Step2->Step3 Step4 Validate On-Target Effect (e.g., measure H3K27me3 levels) Step3->Step4 Robust Robust and Interpretable Data Step4->Robust

Adhering to "The Rule of Two" To ensure your findings are due to the intended target (JMJD3/UTX), follow these principles derived from best practices [6]:

  • Use Recommended Concentrations: Even highly selective probes like this compound become non-selective at high concentrations. Always perform a dose-response curve and use the lowest effective concentration, typically in the low micromolar range (e.g., 1-10 µM) for cellular assays [2] [6].
  • Include a Matched Inactive Control: Always include the structurally similar but inactive compound GSK-J5 in your experiments [2] [6]. Any effects observed with this compound that are not seen with GSK-J5 are more likely to be on-target.
  • Validate On-Target Engagement: Confirm that this compound is working as intended in your system by measuring a downstream biomarker. A key readout is an increase in global H3K27me3 levels, which you can detect via western blot or immunostaining [4] [2].

Alternative Strategies and Advanced Solutions

If solubility issues persist with the standard formulation, consider these advanced strategies:

  • Use the Ester Prodrug (GSK-J4): this compound contains a carboxylate group that is essential for binding but limits cell permeability. The ethyl ester prodrug, GSK-J4, was developed to address this [1] [2]. GSK-J4 is more cell-permeable and is rapidly hydrolyzed inside the cell to the active this compound.
  • Explore In Vivo Formulations: For animal studies, specific formulations have been validated. One protocol suggests a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [4]. Another uses a homogeneous suspension with carboxymethylcellulose sodium salt (CMC-Na) [4] [2].

References

GSK-J1 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Guide

The table below summarizes the key stability and storage data for GSK-J1 from supplier datasheets.

Property Specification Source / Context
Molecular Formula C₂₂H₂₃N₅O₂ [1] [2]
Molecular Weight 389.45 g/mol [1] [2]
CAS No. 1373422-53-7 [1] [2]
Physical Form Solid (White to yellow) [2]
Shipping Condition Room Temperature [1]
Powder Storage -20°C (3 years); 4°C (2 years) [2]
Solubility (DMSO) 50 mg/mL (128.39 mM) [2]
In-Solvent Storage -80°C (2 years); -20°C (1 year) [2]
General Storage Store at -20°C (short-term at +4°C) [1]

Troubleshooting FAQs

Here are answers to common questions you might encounter during experimentation.

  • Q1: The powder I received was shipped at room temperature. Is it still stable?

    • A: Yes. According to Selleckchem, this compound is stable for shipping at room temperature. Their stability testing indicates it can be shipped without cooling measures. Once received, store it according to the long-term guidelines (preferentially at -20°C) [1].
  • Q2: How should I prepare stock solutions, and how long can I store them?

    • A: this compound is highly soluble in DMSO. Prepare stock solutions at or below 50 mg/mL. For long-term storage, aliquot the stock solution and store it at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles to maintain stability and potency [2].
  • Q3: My this compound solution has been through multiple freeze-thaw cycles. Could this affect my experimental results?

    • A: Yes, absolutely. Repeated freeze-thaw cycles can lead to product degradation and inactivation. It is highly recommended to prepare single-use aliquots of your stock solution to prevent this issue [2].
  • Q4: I need to perform in vivo studies. What is a suitable vehicle for administering this compound?

    • A: For in vivo work, this compound is insoluble in water and ethanol [1]. You will need to use a solubilizing agent. One established protocol suggests creating a homogeneous suspension using a 5 mg/mL solution of sodium carboxymethyl cellulose (CMC-Na) [1]. Another reference suggests a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].

Experimental Context & Protocols

To help you design your experiments, here is key information on this compound's mechanism and application.

Biological Activity & Selectivity this compound is a potent and selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A). The table below shows its inhibitory activity (IC₅₀) against various demethylases, highlighting its primary targets [1] [3].

Target IC₅₀ (Cell-Free Assay)
JMJD3 (KDM6B) 60 nM [1] [3]
UTX (KDM6A) Inhibited [1]
JARID1B (KDM5B) 0.95 µM [3]
JARID1C (KDM5C) 1.76 µM [3]
JMJD2A (KDM4A) 44.3 µM [3]
JMJD2E (KDM4E) 19.6 µM [3]
JMJD1A (KDM3A) 41.0 µM [3]

Key Experimental Workflow The following diagram illustrates a general workflow for a demethylase inhibition assay using this compound, based on referenced protocols [1] [3].

G Start Prepare Reaction Mixture (HEPES buffer, KCl, Fe²⁺, 2-OG, Ascorbate) A Add Enzyme (JMJD3/UTX etc.) Start->A B Pre-incubate with this compound (15 min, 25°C) A->B C Initiate Reaction (Add Peptide Substrate) B->C D Incubate (Variable time, 25°C) C->D E Stop Reaction (Add EDTA) D->E F Detect Product (MALDI-TOF or AlphaScreen) E->F End Analyze Data (Calculate IC₅₀) F->End

Recent Research Applications this compound is widely used as a tool compound in biomedical research. Recent studies have explored its potential in various contexts:

  • Cancer Research: A 2022 study formulated this compound in hyaluronic acid-decorated metal-organic frameworks (HA@MOF@this compound) to enhance targeted delivery for treating carboplatin-resistant ovarian cancer. The formulation worked by increasing H3K27 methylation at the HER2 oncogene promoter, suppressing its transcription [4].
  • Chordoma: Research has shown that inhibiting KDM6A/B with compounds like this compound can lead to reduced levels of the transcription factor brachyury (TBXT) and induce cell death in chordoma cell lines, suggesting a novel therapeutic approach [5].
  • Drug Synergy: A 2023 high-throughput screen identified that the combination of CuET (a metabolite of disulfiram) and GSK-J4 (a prodrug of this compound) has a strong synergistic effect in treating esophageal squamous cell carcinoma (ESCC) [6].

References

GSK-J1 ester prodrug GSK-J4 conversion

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J4 Technical Overview

GSK-J4 is an ethyl ester prodrug that is readily cell-permeable. Once inside the cell, it is hydrolyzed by intracellular esterases into its active form, GSK-J1, which is a potent inhibitor of specific histone lysine demethylases (KDMs), primarily KDM6A/B (UTX/JMJD3) and also shows activity against KDM5B/C [1] [2].

The core challenge in working with GSK-J4 is that its conversion and activity can be significantly influenced by the cellular context. The table below summarizes the key compounds.

Compound Form Key Characteristics Primary Molecular Targets
GSK-J4 Prodrug Cell-permeable ethyl ester; requires hydrolysis for activity [1]. N/A (precursor)
This compound Active Metabolite Potent inhibitor; poor cell permeability on its own [3]. KDM6A/B (UTX/JMJD3), KDM5B/C [3]

Common Experimental Issues & Troubleshooting

A critical factor affecting experimental outcomes is the expression of specific hydrolytic enzymes in your cell model.

Issue Potential Cause Recommended Solution

| Lack of expected biological effect (e.g., no cell death or differentiation changes). | Low expression of esterases (e.g., CES1) in your cell type, preventing efficient conversion of GSK-J4 to active this compound [4]. | - Confirm enzyme expression in your cell model (e.g., via RNA-seq or Western blot).

  • Consider alternative cell lines known to be sensitive.
  • Use this compound in permeabilized cells if applicable. | | Variable effects between different cell types. | Differential expression of converting enzymes (MGLL, CES1) or efflux transporters [4]. | - Include a positive control cell line with known sensitivity to GSK-J4.
  • Perform dose-response curves (e.g., 0.5 - 10 µM) for each new cell type. | | Off-target effects or unexpected cytotoxicity. | Iron-chelation properties of GSK-J4/GSK-J1 in specific cell types (e.g., dopaminergic neurons), leading to neuroprotection instead of KDM inhibition [1]. | - Investigate cell-type specific iron regulation pathways.
  • Use complementary methods (e.g., CRISPR) to validate that observed effects are due to KDM inhibition. | | Observed resistance to GSK-J4. | High expression of esterases like MGLL or CES1 that rapidly convert GSK-J4 to this compound, which may then be subject to efflux or further metabolism [4]. | - Analyze gene expression data from resources like the Cancer Cell Line Encyclopedia (CCLE) for your cell line. |

Experimental Protocols & Validation

Here are detailed methodologies for key experiments cited in the literature, which you can adapt and use as benchmarks.

Transcriptomic Profiling (RNA-seq)

This protocol is adapted from a study investigating GSK-J4-mediated transcriptomic alterations during neural differentiation [5].

  • Cell Culture & Treatment: Use NCCIT cells. Form Embryoid Bodies (EBs) and treat with 10 µM all-trans retinoic acid (RA) to induce neural differentiation, with or without co-treatment of 10 µM GSK-J4 for 48 hours.
  • RNA Isolation: Extract total RNA using RNAiso Plus. Assess quality and quantity with an Agilent Bioanalyzer and spectrophotometer.
  • Library Prep & Sequencing: Deplete ribosomal RNA from 5 µg of total RNA. Construct paired-end libraries using the NEBNext Ultra Directional RNA Library Prep Kit. Sequence on an Illumina HiSeq2500 (101 bp paired-end).
  • Data Analysis: Align trimmed FASTQ files to the UCSC hg19 genome using STAR aligner. Perform differential gene expression analysis using DESeq2 with a threshold of |log2FoldChange| > 1.2 and p-value < 0.05. Use DAVID for functional annotation and Ingenuity Pathway Analysis (IPA) for pathway enrichment.
In Vitro Proliferation and Viability Assay

This method is based on research demonstrating the anti-tumoral potential of GSK-J4 in retinoblastoma [6].

  • Cell Seeding: Plate approximately 8,000 retinoblastoma cells (e.g., Y79, WERI-Rb1) per well in a 96-well plate.
  • Drug Treatment: Treat cells with a range of GSK-J4 concentrations (e.g., 0.2 - 2.4 µM, cell line-dependent) for 24, 48, and 72 hours. Use DMSO as a vehicle control.
  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours in the dark. Measure the optical density (OD) at 450 nm using a microplate reader.
  • Proliferation Assessment (EdU Assay): Treat cells with GSK-J4 for 72 hours. Incubate with 5 µM EdU for 1 hour. Fix, permeabilize, and use a Click-iT kit to detect incorporated EdU. Analyze via flow cytometry.
In Vivo Efficacy Study in Diabetic Kidney Disease

This procedure is derived from a study on the effect of GSK-J4 on kidney fibrosis [7].

  • Animal Model: Induce diabetes in C57BL/6 mice using streptozotocin (STZ).
  • Drug Administration: Treat STZ-induced diabetic mice with GSK-J4.
  • Sample Collection & Analysis:
    • Functional Readouts: Monitor proteinuria (urine protein/creatinine ratio) and albuminuria (albumin/creatinine ratio).
    • Histology: Harvest kidney tissues for PAS staining (to assess morphological damage) and Masson's trichrome staining (to evaluate collagen deposition).
    • Molecular Analysis: Use laser capture microdissection to isolate glomeruli. Extract RNA and perform qRT-PCR to measure mRNA levels of fibrosis-related genes (e.g., DKK1, TGF-β1, fibronectin, collagen IV).

GSK-J4 Conversion and Mechanism

The following diagram illustrates the conversion and primary mechanisms of action of GSK-J4, integrating the key contextual factors that influence its activity.

G cluster_legend Key Experimental Variables GSKJ4 GSK-J4 (Prodrug) GSKJ1 This compound (Active Form) GSKJ4->GSKJ1  Hydrolyzed by Esterases Intracellular Esterases (e.g., CES1) Esterases->GSKJ1  Expressed in cell KDMInhibition Inhibition of KDM6A/B (Increased H3K27me3) GSKJ1->KDMInhibition IronEffect Iron Homeostasis Modulation (Reduces labile iron) GSKJ1->IronEffect  Cell-type specific  (e.g., neurons) BiologicalEffects Biological Effects KDMInhibition->BiologicalEffects IronEffect->BiologicalEffects A • Cell-type expression of esterases (CES1, MGLL) • Cell-type specific iron regulation

Key Technical Considerations for Your Experiments

  • Solubility and Storage: Prepare stock solutions in DMSO or ethanol at 100 mM. Store at room temperature, and aliquot to avoid freeze-thaw cycles [2].
  • Dosing Range: Effective concentrations vary significantly by cell type. In cancer cell lines, half-maximal effective doses (ED50) can range from 3 µM to over 20 µM [8]. In neuronal models, trace amounts (0.5 µM) can be effective [1]. Always perform a dose-response curve.
  • Validation: Always include functional validation of KDM inhibition in your experiment, such as measuring global H3K27me3 levels by Western blot to confirm target engagement.

References

GSK-J1 Treatment Time Courses in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Context / Model Treatment Duration Typical Concentration Key Findings / Effects
In Vitro Cell Studies [1] [2] [3] 24 - 72 hours Varies by cell type (e.g., 1-10 μM for cytotoxicity assays [3]) Reduced cell proliferation, induced apoptosis, increased H3K27me3 levels [1] [2].
Head and Neck SCC (In Vivo) [2] 5 days/week for 3 weeks 25 mg/kg (animal weight) Inhibited tumor growth in xenograft models; synergistic effect with other agents [2].
Mastitis Model (In Vivo) [3] Single administration Not specified Alleviated inflammation and severity of LPS-induced mastitis [3].
Zebrafish Lateral Line [4] 24 - 48 hours 10 μM (in egg water) Prevented proliferative regeneration of hair cells after damage [4].

Detailed Experimental Protocols

Here are the methodologies from specific studies to provide a deeper technical context.

  • For Carboplatin-Resistant Ovarian Cancer (In Vitro) [1] [5]:

    • Cell Line: Carboplatin-resistant SKOV-3 (CR SKOV-3) human ovarian cancer cells.
    • Protocol: Cells were treated with GSK-J1, often delivered via nanoparticles (HA@MOF@this compound), for 72 hours. The treatment demonstrated higher induction of apoptosis and reduced cell motility.
  • For Head and Neck Squamous Cell Carcinoma (In Vivo) [2]:

    • Model: Nude mice (BALB/c-nu) bearing xenograft tumours.
    • Dosing Regimen: this compound was administered intraperitoneally at a dose of 25 mg/kg, 5 days a week, for 3 consecutive weeks. This was used in combination with another epigenetic inhibitor (TCP).
  • For LPS-Induced Mastitis (In Vivo) [3]:

    • Model: LPS-induced mastitis in mice.
    • Dosing Regimen: this compound was administered directly into the mammary duct. A single dose of this compound was sufficient to significantly alleviate the inflammatory response.

The experimental workflow for determining the optimal treatment time for this compound generally follows the pathway outlined below:

G cluster_time Treatment Variables Start Define Experimental Objective M1 Select Biological Model (In Vitro vs. In Vivo) Start->M1 M2 Establish Baseline JMJD3/KDM6B Expression/Activity M1->M2 M3 Design Treatment Matrix M2->M3 T1 Duration (24h, 48h, 72h, etc.) M3->T1 T2 Concentration (Dose-Response) M3->T2 T3 Single vs. Combination Therapy M3->T3 M4 Apply this compound Treatment T1->M4 T2->M4 T3->M4 M5 Assess Efficacy & Toxicity (e.g., Cell Viability, Target Engagement, Phenotype) M4->M5 M6 Optimize & Validate Final Time Course M5->M6

FAQs and Troubleshooting Guide

  • Q: What is a typical starting concentration for this compound in cell culture?

    • A: Many in vitro studies use a range of 1 to 10 μM for initial experiments [3] [6]. However, it is critical to perform a dose-response curve (e.g., using a Cell Counting Kit-8 or MTT assay) for your specific cell line to determine the optimal and non-cytotoxic concentration, as sensitivity can vary [3].
  • Q: How long does it take to see changes in H3K27me3 levels after this compound treatment?

    • A: this compound inhibits the JMJD3/KDM6B demethylase, leading to an accumulation of the repressive H3K27me3 mark. This epigenetic change can occur relatively quickly. Several experimental protocols treat cells for 48 hours before assessing H3K27me3 levels via Western blot or chromatin immunoprecipitation (ChIP) [1] [3].
  • Q: My this compound treatment isn't showing the expected effect. What should I check?

    • A:
      • Verify Target Engagement: Confirm that H3K27me3 levels are increasing in your model system via Western blot. This confirms the drug is active and engaging its target.
      • Check Solubility and Storage: this compound is typically dissolved in DMSO. Ensure it is stored correctly and that your final DMSO concentration in culture media is low (e.g., <0.1%) to avoid solvent toxicity.
      • Confirm Model Relevance: Ensure your disease model is dependent on JMJD3/KDM6B activity. The efficacy of this compound is context-dependent.
      • Consider Bioavailability: For in vivo studies, note that this compound itself can have unfavorable bioavailability [1]. Some studies use its analog, GSK-J4 (a pro-drug that is converted to this compound intracellularly), or advanced delivery systems like nanoparticles to improve efficacy [1] [6] [5].

References

GSK-J1 Cellular Uptake Enhancement Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with GSK-J1 is its high polarity due to a carboxylate group, which severely limits its ability to cross cell membranes [1]. The established solution is to use a prodrug or a specialized delivery system.

The following table summarizes the two primary strategies for improving this compound delivery:

Strategy Core Mechanism Key Advantages Evidence of Efficacy
Prodrug (GSK-J4) [1] Ethyl ester masks polar group; hydrolyzed intracellularly by esterases to active this compound [1]. Simple application; well-documented; commercially available. Widely used in numerous in vitro and in vivo studies [2] [1].
Nano-Delivery System (HA@MOF) [3] Metal-Organic Framework (MOF) encapsulates this compound; Hyaluronic Acid (HA) coating enables active targeting of CD44 receptors on cancer cells [3]. Protects payload; enables active tumor targeting; enhances therapeutic outcomes in resistant cancer models [3]. Effectively treated carboplatin-resistant ovarian tumors in mouse models; showed higher induction of apoptosis [3].

Experimental Protocols & Workflows

Protocol 1: Using the GSK-J4 Prodrug

This is the most straightforward method to ensure cellular delivery of this compound.

  • Preparation of Stock Solution:

    • Prepare a 10-50 mM stock solution of GSK-J4 in DMSO [4].
    • Note: this compound itself has poor solubility in water and ethanol, but is highly soluble in DMSO (up to 100 mM) [5].
  • Treatment of Cells:

    • Dilute the stock solution into your cell culture medium. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.
    • A common working concentration range for GSK-J4 in cell-based assays is 1 to 10 µM [2] [1]. Always perform a dose-response experiment to determine the optimal concentration for your specific cell type.
    • Incubate cells for the required treatment duration (e.g., 24-72 hours).
  • Mechanism Workflow:

G GSK_J4 GSK-J4 (Prodrug) Lipophilic Esterase Intracellular Esterases GSK_J4->Esterase Cellular Uptake GSK_J1 This compound (Active Inhibitor) Polar Esterase->GSK_J1 Hydrolysis Target Inhibits JMJD3/UTX (KDM6B/KDM6A) GSK_J1->Target Effect Increased H3K27me3 Altered Gene Expression Target->Effect

Protocol 2: Formulating HA-decorated MOF Nanoparticles

This method is more complex but offers benefits for targeting and overcoming drug resistance [3].

  • Synthesis of MOF Core:

    • As described in the research, mix aqueous solutions of Fe(NO₃)₃·9H₂O and polyvinyl pyrrolidone (PVP) as a stabilizer.
    • Add an aqueous solution of benzene-1,3,5-tricarboxylic acid (H₃BTC) to the mixture.
    • Incubate the reaction solution at 50°C for 1 hour.
    • Centrifuge the product (300 g for 15 min), wash with ethanol, and suspend in water [3].
  • Drug Loading (MOF@this compound):

    • Disperse the dried MOF nanoparticles into an ethanolic solution containing this compound.
    • Stir the mixture at room temperature overnight.
    • Centrifuge (8,000 g for 10 min) to collect the drug-loaded nanoparticles, wash, and freeze-dry [3].
  • Surface Decoration (HA@MOF@this compound):

    • Mix the MOF@this compound nanoparticles with Hyaluronic Acid (HA) in deionized water.
    • Sonicate the mixture for 30 minutes.
    • Rinse the final product with water and freeze-dry for storage [3].
  • Characterization and Use:

    • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency (using UV-Vis spectrophotometry).
    • For cell treatment, disperse the freeze-dried HA@MOF@this compound powder in PBS or culture medium.
  • Nanoparticle Synthesis and Targeting Workflow:

G MOF_Synth Synthesize MOF Core (Fe salts, H₃BTC, PVP) Load Load this compound (Magnetic agitation) MOF_Synth->Load Decorate Decorate with Hyaluronic Acid (HA) Load->Decorate NP HA@MOF@this compound Nanoparticle Decorate->NP CD44 CD44 Receptor NP->CD44 Active Targeting Uptake Receptor-Mediated Endocytosis CD44->Uptake

Frequently Asked Questions & Troubleshooting

  • Q1: Why is my this compound treatment showing no biological effect in cells?

    • A: This is almost certainly due to poor cellular uptake. This compound is highly polar and cannot efficiently cross the cell membrane. Solution: Switch to the GSK-J4 prodrug or a nanoparticle formulation.
  • Q2: What is the difference between this compound, GSK-J2, GSK-J4, and GSK-J5?

    • A:
      • This compound: The active inhibitor, but poor cell permeability.
      • GSK-J4: The ethyl ester prodrug of this compound, designed for cell-based experiments.
      • GSK-J2: A structurally similar but inactive regio-isomer of this compound, used as a negative control [1].
      • GSK-J5: The ethyl ester prodrug of GSK-J2, serving as the inactive control for GSK-J4 treatments [1].
  • Q3: My GSK-J4 treatment is toxic to my cells at low concentrations. What should I do?

    • A:
      • Dose Optimization: Perform a careful dose-response curve. The effective concentration can vary significantly between cell types.
      • Verify Solvent Tolerance: Ensure the final concentration of DMSO in your culture medium is ≤0.1%. Include a vehicle control (DMSO only) to rule out solvent toxicity.
      • Check Specificity: Use the inactive analog GSK-J5 as a control to confirm that the observed effects are due to on-target inhibition and not off-target toxicity [1].
  • Q4: How can I confirm that this compound is working on its intended target in my experiment?

    • A: The most direct way is to measure the global levels of histone H3 lysine 27 trimethylation (H3K27me3) via Western Blot. Successful inhibition of the JMJD3/UTX demethylases will lead to a measurable increase in H3K27me3 [2] [1].

Key Recommendations Summary

For most researchers, using GSK-J4 is the most practical and effective strategy to deliver the this compound inhibitor into cells. The nanoparticle approach is a powerful but more specialized technique, ideal for investigations into drug resistance or targeted therapy.

References

GSK-J1 histone methylation efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) on GSK-J1

Question Answer
What is the primary mechanism of action of this compound? This compound is a potent, selective inhibitor of the H3K27me3/me2 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2].
What is the difference between this compound and its prodrug, GSK-J4? This compound is the active compound but has limited cell permeability. GSK-J4 is an ester prodrug of this compound that is more easily taken up by cells and is then converted into the active this compound inside the cell [1].
Does this compound have activity against other demethylases? It is highly selective for JMJD3 and UTX, showing no significant activity against many other JMJD family demethylases or protein kinases at 30 µM [2]. However, some data indicates it may also inhibit the KDM5/JARID1 family of H3K4me3 demethylases, though with lower potency (IC50 of 950 nM for JARID1B) [1].
How is this compound typically formulated for in vitro studies? It is usually dissolved in DMSO to create a stock solution (e.g., 50-77 mg/mL) [1]. For in vivo use, it can be formulated in a solution of 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline [1].
What is a common working concentration for cell-based assays? Studies often use a range of 1 to 10 µM for cell treatment [3] [4]. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Troubleshooting Guide for this compound Experiments

Problem Potential Cause Suggested Solution
Low cellular efficacy Poor cellular uptake of this compound. Use the ester prodrug GSK-J4 for intracellular delivery [1].
High cytotoxicity Concentration is too high for the specific cell type. Perform a dose-response cytotoxicity assay (e.g., MTT or CCK-8) to establish a safe working concentration [3] [4].
Low drug loading in nanoparticles Inefficient loading during formulation. Optimize the mass ratio of drug to carrier. For MOF nanoparticles, a ratio of 375.0 mg this compound to 200.0 mg MOF has been used successfully [3].
Inefficient in vivo delivery Rapid clearance or poor targetability. Utilize a targeted delivery system. Hyaluronic acid-decorated Metal-Organic Frameworks (MOFs) have been shown to improve targeting to CD44-overexpressing cancer cells (e.g., ovarian cancer) [3].

Experimental Protocols & Data

Here are some key quantitative data and methodologies from recent studies to guide your experimental design.

Key Quantitative Data on this compound

The following table summarizes critical biochemical and formulation data for this compound [3] [1].

Parameter Value / Description Context / Notes
IC50 for JMJD3 60 nM In vitro enzyme assay [1].
Molecular Weight 389.45 g/mol -
Chemical Formula C22H23N5O2 -
CAS Number 1373422-53-7 -
Solubility in DMSO ~50-77 mg/mL (128.4-197.7 mM) For preparing stock solutions [1].
Drug Loading (DL) Up to 18.4% In HA-coated MOF nanoparticles [3].
Entrapment Efficiency (EE) Up to 59.7% In HA-coated MOF nanoparticles [3].
In Vivo Dose (Mice) 100 mg/kg/day; i.p. Used in a subcutaneous xenograft model [1].
Protocol: Loading this compound into Hyaluronic Acid-Decorated MOFs

This protocol from a 2022 study details a method to enhance the targeted delivery of this compound for treating carboplatin-resistant ovarian cancer [3].

start Start Preparation step1 Synthesize MOF nanoparticles (Fe(NO₃)₃·9H₂O + PVP + H₃BTC) Incubate at 50°C for 1h start->step1 step2 Disperse dried MOF powder into this compound ethanolic solution step1->step2 step3 Stir at room temperature at 400 rpm overnight step2->step3 step4 Centrifuge and wash precipitate with distilled water step3->step4 step5 Freeze-dry to obtain MOF@this compound powder step4->step5 step6 Mix with Hyaluronic Acid (HA) and sonicate for 30 min step5->step6 step7 Rinse and freeze-dry to obtain HA@MOF@this compound step6->step7

Protocol: In Vitro Transwell Migration Assay for DCs

This method is used to evaluate the effect of this compound (or other EED inhibitors) on dendritic cell (DC) migration [5].

a Pre-treat DC2.4 cells with This compound (e.g., 1-10 µM) or vehicle b Seed treated cells in the upper transwell chamber a->b c Add chemokines CCL19 and CCL21 to lower chamber b->c d Incubate to allow migration through membrane c->d e Fix and stain migrated cells on membrane with Crystal Violet d->e f Image and quantify stained cells to assess migration inhibition e->f

Key Biological Workflow: this compound Mechanism in Cancer

The diagram below illustrates the core mechanism of action of this compound in an ovarian cancer model, connecting the experimental steps to the functional outcome [3].

gskj1 This compound inhibits JMJD3 h3k27me3 Increased H3K27me3 on HER2 promoter gskj1->h3k27me3 her2_suppress Suppression of HER2 transcription h3k27me3->her2_suppress downstream Reduced cell motility Increased apoptosis Diminished spheroid formation her2_suppress->downstream outcome Inhibition of ovarian cancer in vitro and in vivo downstream->outcome

References

Understanding GSK-J1 and Dose-Response Experiments

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 is a potent and selective inhibitor of the histone demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1] [2]. By inhibiting these enzymes, this compound leads to an accumulation of the repressive H3K27me3 histone mark, which can silence genes involved in cancer proliferation and inflammation [3] [1]. Establishing a dose-response curve is essential for determining the compound's half-maximal inhibitory concentration (IC50), a key parameter for evaluating its potency in your specific experimental models [2].

The following diagram outlines the core workflow for a cell-based dose-response experiment.

workflow Start Start Experiment Plate Plate Cells (96-well plate) Start->Plate Treat Treat with this compound (Serially Diluted) Plate->Treat Incubate Incubate Cells (48-72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., CCK-8) Incubate->Assay Data Collect Data (Absorbance/Fluorescence) Assay->Data Curve Plot Dose-Response Curve and Calculate IC50 Data->Curve

Experimental Protocol: Cell Viability Assay

This protocol is adapted from multiple studies that used this compound to assess its effects on cell viability [3] [4].

1. Cell Seeding

  • Select your cell line (e.g., SKOV-3 ovarian cancer cells, Cal33 HNSCC cells, or mouse mammary epithelial cells) [5] [3] [4].
  • Harvest cells during their logarithmic growth phase.
  • Seed cells into a 96-well plate at a density of 3,000 - 5,000 cells per well in 100 µL of complete growth medium [4].
  • Incub the plate overnight at 37°C to allow for cell attachment.

2. Drug Preparation and Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO [4].
  • Create a serial dilution of this compound in culture medium to generate a concentration range. A typical range might be from 0.1 µM to 100 µM [3].
  • Remove the medium from the seeded plate and add 100 µL of the fresh medium containing the various concentrations of this compound. Include control wells:
    • Negative Control: Culture medium with a low concentration of DMSO (e.g., 0.1%) equivalent to that in the highest drug dose.
    • Blank: Medium only, without cells.

3. Incubation and Viability Assessment

  • Incubate the treated plate for 48 to 72 hours at 37°C [4].
  • After incubation, assess cell viability. A common method is the CCK-8 assay:
    • Add 10 µL of CCK-8 solution directly to each well.
    • Incubate the plate for 1-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader [3].

Expected Results and Data Interpretation

The table below summarizes the expected potency and cytotoxicity parameters of this compound from published data.

Table 1: Experimentally Determined Potency and Cytotoxicity of this compound

Parameter Reported Value Experimental Context Source
IC50 (JMJD3 Enzymatic Assay) 60 nM In vitro AlphaScreen assay [2]
Cytotoxic Concentration 100 µM Significant cytotoxicity in mouse mammary epithelial cells (CCK-8 assay) [3]
Safe In Vitro Range 0.1 - 10 µM No significant cytotoxicity in mouse mammary epithelial cells (CCK-8 assay) [3]
In Vivo Dose (Mice) 25 mg/kg Effective in reducing tumor growth and inflammation in mouse models [5] [3] [4]

After collecting the absorbance data, you can calculate the percentage of cell viability for each dose and plot it against the log of the this compound concentration to generate a sigmoidal dose-response curve. The IC50 value is the concentration at which the cell viability is reduced by 50%.

Troubleshooting FAQ

Q1: My dose-response curve is shallow, and the IC50 is unclear. What could be wrong?

  • Cause 1: Inaccurate drug dilution. Ensure your serial dilutions are performed meticulously, and vortex each dilution step thoroughly.
  • Cause 2: Cell seeding density is inconsistent. Try to ensure a homogeneous cell suspension and use consistent pipetting techniques when seeding.
  • Cause 3: The concentration range is too narrow. Widen the tested concentration range, for example, from 1 nM to 100 µM, to adequately capture the full sigmoidal curve.

Q2: The viability in my negative control (DMSO) is low. How can I fix this?

  • Cause: DMSO toxicity. The final concentration of DMSO in any well should not exceed 0.1%. Higher concentrations can be toxic to cells and confound your results. Always prepare your stock solutions to keep the DMSO concentration constant and low across all treated wells.

Q3: I'm not observing any effect on viability, even at high concentrations. What should I check?

  • Cause 1: Cell line insensitivity. Verify the expression levels of the this compound targets (JMJD3/UTX) in your cell line. The drug will have little effect if these enzymes are not expressed or active.
  • Cause 2: Drug instability or improper storage. Confirm that your this compound stock solution is stored according to the manufacturer's instructions (often at -20°C or as a desiccated powder) and that it has not expired.
  • Cause 3: Incubation time is too short. Some epigenetic effects require longer exposure. You could try a longer incubation time (e.g., 72 or even 96 hours).

Important Technical Notes

  • Off-Target Effects: While this compound is selective for KDM6 subfamily demethylases, be aware that at higher concentrations (low micromolar range), it can also inhibit the H3K4me3 demethylases JARID1B and JARID1C [2]. This should be considered when interpreting results from experiments using higher doses.
  • Functional Assessment: A dose-response curve for viability provides an IC50 for cell death or cytostasis. To confirm the on-target epigenetic effect of this compound, you should perform a parallel experiment, such as a Western blot, to measure the increase in H3K27me3 levels in your cells after treatment [3] [1].

References

GSK-J1 demethylase assay buffer conditions

Author: Smolecule Technical Support Team. Date: February 2026

AlphaScreen Demethylase Assay Protocol

This is a detailed methodology for a histone demethylase AlphaScreen assay, adapted from the primary reference for GSK-J1 [1].

Assay Buffer Composition (1X)

All reagents should be of the highest purity. Prepare a 2X concentrated stock of the main buffer for convenience.

Component Final Concentration Notes & Preparation
HEPES pH 7.5 50 mM Apollo Scientific [1].
BSA 0.1% (w/v) Fatty acid and globulin free (e.g., Sigma A7030) [1].
Tween-20 0.01% (v/v) [1].
L-Ascorbic Acid 100 µM Prepare fresh daily in deionized water [1].
FeSO₄ (Fe²⁺) Varies (1-10 µM) See table below for target-specific concentrations [1].
α-Ketoglutarate (2-OG) Varies (5-10 µM) See table below; competitive with this compound [1] [2].
Enzyme Reaction Setup

The following table summarizes the critical variables for different demethylase targets. The assay is typically performed in a 384-well plate format [1].

Parameter JMJD3 (KDM6B) JMJD2E (KDM4E) JARID1B (KDM5B)
Final Enzyme Concentration 1 nM 2 nM 0.5 nM
Final Fe²⁺ Concentration 10 µM 1 µM 10 µM
Final 2-OG Concentration 10 µM 10 µM 5 µM

| Peptide Substrate| Biotin-H3(14-34)K27Me3 (0.06 µM) | Biotin-H3(1-15)K9Me3 (0.03 µM) | H3(1-21)K4Me3-Biotin (0.1 µM) | | Incubation Time | 5 minutes | 20 minutes | 15 minutes | | This compound IC₅₀ (Mean) | 0.06 µM | 19.6 µM | 0.95 µM |

Step-by-Step Procedure:

  • Prewash Plate: Prewash the 384-well white proxiplate with assay buffer.
  • Add Enzyme: Transfer 5 µL of assay buffer containing the demethylase enzyme at the specified concentration to the plate.
  • Add Inhibitor: Add 0.1 µL of the compound (this compound) or DMSO control. Pre-incubate the enzyme with the compound for 15 minutes. The final DMSO concentration should be 1%.
  • Initiate Reaction: Add 5 µL of the substrate mix to start the reaction. The substrate mix contains α-ketoglutarate, FeSO₄, L-Ascorbic Acid, and the biotinylated peptide substrate.
  • Stop Reaction: After the specified incubation time, stop the enzyme reaction by adding 5 µL of EDTA to a final assay concentration of 7.5 mM.
  • Detection:
    • Pre-incubate Streptavidin Donor beads and Protein-A conjugated acceptor beads (each at 0.08 µg/µL) with an antibody specific to the product methyl mark for 1 hour.
    • Add 5 µL of this bead-antibody mixture to the stopped reaction (final bead concentration of 0.02 µg/µL for each type).
    • Allow detection to proceed for 1 hour at room temperature in the dark.
    • Read the plate using a compatible plate reader (e.g., BMG Labtech Pherastar FS).

This workflow can be visualized in the following diagram:

workflow Start Prepare Assay Buffer Wash Prewash 384-well Plate Start->Wash Enzyme Add Enzyme in Buffer Wash->Enzyme Inhibitor Add this compound/DMSO Enzyme->Inhibitor PreInc 15-min Pre-incubation Inhibitor->PreInc Substrate Add Substrate Mix (2-OG, Fe²⁺, Peptide) PreInc->Substrate Incubate Incubate (Target-Dependent Time) Substrate->Incubate Stop Stop Reaction with EDTA Incubate->Stop Detect Add Bead-Antibody Mix 1-hour Detection Stop->Detect Read Read AlphaScreen Signal Detect->Read

Frequently Asked Questions (FAQs)

Q1: Why is my assay signal low even with inhibitor?
  • A1: First, verify the activity of your enzyme and substrate batches in a no-inhibitor control. Ensure all components, especially FeSO₄ and L-Ascorbic Acid, are prepared fresh daily, as they are prone to oxidation [1]. Check that the pH of your HEPES buffer is exactly 7.5 at room temperature. Confirm that the detection antibody is specific for the methyl mark your demethylase removes.
Q2: I am getting high background signal. What could be the cause?
  • A2: High background is often due to non-specific binding or bead exposure to light. Ensure the BSA is fatty acid and globulin free (e.g., Sigma A7030) to minimize interference [1]. Protect the bead-antibody mixture and the reaction plate from light during incubation. Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Q3: My IC₅₀ value for this compound does not match the literature. How should I troubleshoot?
  • A3: this compound is a competitive inhibitor with α-ketoglutarate (2-OG) [2]. Even small variations in the 2-OG concentration in your assay will significantly impact the observed IC₅₀. Precisely prepare and verify the concentration of your 2-OG stock solution. Furthermore, strictly adhere to the pre-incubation step; adding the inhibitor before initiating the reaction is critical for accurate results [1].
Q4: Can I use this assay with cell lysates or nuclear extracts?
  • A4: The described AlphaScreen protocol uses purified enzymes and is not optimized for complex mixtures like lysates. For lysates, consider using a commercial antibody-based kit (colorimetric or fluorometric) specifically designed to be compatible with nuclear extracts, as they are less susceptible to interference from detergents and ions found in lysates [3].

Key Experimental Design Considerations

  • This compound Specificity: While this compound is selective for the KDM6 subfamily over many other JmjC demethylases, be aware that recent data shows it can also inhibit the H3K4me3/2/1 demethylases JARID1B/C (with IC₅₀ values of 0.95 µM and 1.76 µM, respectively) [1]. Always interpret results in the context of these potential off-target effects at higher concentrations.
  • The "Rule of Two": To ensure robust and interpretable results, follow the best practice of using at least two chemical probes. This means confirming key findings with an orthogonal chemical probe (a structurally different inhibitor of the same target) and/or a matched target-inactive control compound (like GSK-J2 for this compound) where available [4].
  • This compound vs. GSK-J4: Remember that this compound is cell-impermeable due to its carboxylic acid group. It is intended for cell-free assays only. For cellular experiments, you must use its cell-permeable ethyl ester analog, GSK-J4 [5] [2].

References

GSK-J1 in vivo administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Context and Workflow

The provided protocol was part of a study investigating the synergistic effect of GSK-J1 with another drug (Tranylcypromine) [1]. The overall experimental workflow is summarized in the diagram below.

start Establish HNSCC Mouse Model group Randomize into Treatment Groups: • Vehicle Control • TCP alone • this compound alone • TCP + this compound start->group treat Treatment Administration This compound: 25 mg/kg, IP, 5 days/week group->treat monitor Monitor Tumor Volume and Body Weight treat->monitor analyze Harvest Tumors for Final Analysis monitor->analyze

Formulation and Handling Notes

A major challenge with this compound is its poor solubility in aqueous solutions [2] [3], a common property that can limit bioavailability. The study using the protocol above did not specify its exact formulation [1], but other research points to potential solutions:

  • Nanoparticle Delivery: One study formulated this compound into hyaluronic acid-decorated metal-organic frameworks (HA@MOF) for targeted delivery to ovarian cancer tumors, which improved its treatment efficacy [2]. This indicates that advanced formulation strategies are being explored to enhance in vivo delivery.
  • Suggested Solvents: Commercial suppliers note that this compound is soluble in DMSO but essentially insoluble in water or ethanol. For in vivo work, they suggest using specific solvent carriers, such as a mixture of 5% DMSO in corn oil [3].

Critical Troubleshooting Guide

You may encounter the following issues during your experiment. Here are the suggested solutions:

Problem Possible Cause Suggested Solution
Poor Drug Efficacy Low bioavailability due to poor solubility. Pre-test solubility and consider advanced formulations (e.g., nanoparticles) [2]. Ensure consistent and accurate IP injection technique.
Precipitation at Injection Site Drug coming out of solution in the body. The solvent carrier is crucial. Use a validated in vivo formulation, such as 5% DMSO in corn oil, to maintain the drug in solution [3].
Lack of Expected Biomarker Change Insufficient target engagement. Include positive control tissues (e.g., from inflammation models where this compound effect is established [4]) to confirm that your batch and dosing regimen effectively increase H3K27me3 levels.

Key Takeaways for Your Research

  • Adhere to the Protocol: For initial studies, following the established protocol of 25 mg/kg via IP injection is a reliable starting point [1].
  • Focus on Formulation: Pay close attention to dissolving and diluting this compound correctly. The choice of solvent carrier is not a minor detail but a critical factor for success [3].
  • Validate Biologically: Always include downstream biological readouts, such as measuring H3K27me3 levels in tumor tissue, to confirm that the drug is engaging its target [4] [2] [1].

References

GSK-J1 Target Engagement Validation Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary biochemical and cellular assays used to validate GSK-J1 target engagement, with associated quantitative data.

Method Targets Key Metrics (IC₅₀, Selectivity) Detection Readout
Biochemical AlphaScreen Assay [1] [2] JMJD3 (KDM6B), UTX (KDM6A) IC₅₀ = 60 nM (JMJD3), selective over other JMJ subfamilies [1] [2] Amplified luminescent proximity homogeneous assay
JARID1B (KDM5B), JARID1C (KDM5C) IC₅₀ = 0.95 µM (JARID1B), IC₅₀ = 1.76 µM (JARID1C) [2]
Thermal Shift Assay (Tm Shift) [2] KDM6 subfamily (JMJD3, UTX) Tm shift > 2.5°C for H3K27me3 demethylases; no significant shift for other 2-OG oxygenases [2] Change in protein thermal stability (ΔTm)
Cellular Histone Methylation Analysis [3] [4] [5] JMJD3 Increased global H3K27me3 levels (Western Blot, Immunofluorescence) [3] [5] Antibody-based detection (e.g., Western Blot)
Chromatin Immunoprecipitation (ChIP) [3] JMJD3 at gene promoters Recruitment of H3K27me3 at promoters of inflammatory genes (TNF-α, IL1B, IL6) and TLR4 [3] qPCR or sequencing of immunoprecipitated DNA

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Issue Possible Cause Solution & Recommendations

| No Phenotypic Effect or H3K27me3 Increase | • Improper solubilization • Degraded compound | • Confirm stock concentration and preparation: use fresh, dry DMSO [5]. • Use ester prodrug GSK-J4 for cellular assays [6]. | | High Cytotoxicity at Low Concentrations | • Off-target effects • Contaminated compound | • Titrate concentration; use lowest effective dose (e.g., 0.1-10 µM) [3]. • Source compounds from reputable suppliers with quality control [7]. | | Inconsistent Results Between Assays | • Variable assay conditions (e.g., metal ions) • Cell-type specific responses | • Standardize co-factor concentrations (Fe²⁺, α-ketoglutarate) [1] [2]. • Include multiple validation methods (e.g., siRNA knockdown) to confirm on-target effect [3] [4]. | | Lack of Specificity | • Inhibition of non-target demethylases (e.g., JARID1B/C) | • For studies requiring high JMJD3/UTX specificity, use low nM concentrations [2]. • Use orthogonal methods (Tm shift, proteomics) to profile off-targets [8]. |

Detailed Experimental Protocols

Biochemical Inhibition Assay (AlphaScreen)

This protocol is adapted from the primary literature to measure direct enzyme inhibition [2].

Workflow Diagram

G A 1. Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20) B 2. Pre-incubate Enzyme & Inhibitor (JMJD3: 1 nM, 15 min) A->B C 3. Initiate Reaction Add substrate mix: • α-ketoglutarate (10 µM) • FeSO₄ (10 µM) • Ascorbate (100 µM) • Biotin-H3K27me3 peptide (0.06 µM) B->C D 4. Stop Reaction (Add 7.5 mM EDTA, 5 min) C->D E 5. Detect Product Add pre-incubated beads & antibody Incubate 1 hr, read luminescence D->E

Key Steps:

  • Enzyme Preparation: Use purified JMJD3 (1 nM final concentration) [2].
  • Inhibitor Pre-incubation: Pre-incubate enzyme with this compound (serial dilutions, e.g., 0.001-100 µM) in assay buffer for 15 minutes at room temperature. Include DMSO-only control.
  • Reaction Initiation: Start reaction by adding substrate mix containing α-ketoglutarate (10 µM), FeSO₄ (10 µM), L-ascorbic acid (100 µM), and biotinylated H3K27me3 peptide (0.06 µM).
  • Reaction Termination: Stop reaction after 5 minutes by adding EDTA to 7.5 mM final concentration.
  • Detection: Add Streptavidin-coated donor beads and Protein-A-conjugated acceptor beads pre-incubated with anti-H3K27me3 antibody. Incubate for 1 hour in dark, read plate using luminescence detector.
Cellular Target Engagement (H3K27me3 Accumulation)

This protocol validates functional cellular activity by measuring increased H3K27me3 levels [3] [5].

Workflow Diagram

G A 1. Plate and Culture Cells (e.g., primary macrophages, MECs) B 2. Treat with this compound (0.1 - 10 µM, 24-48 hrs) Include DMSO vehicle control A->B C 3. Extract Nuclear Protein (Lyse cells, isolate nuclei) B->C D 4. Detect H3K27me3 Western Blot with anti-H3K27me3 antibody C->D E Optional: Confirm Specificity siRNA knockdown of JMJD3 D->E

Key Steps:

  • Cell Treatment: Culture appropriate cells (e.g., mouse mammary epithelial cells, primary macrophages). Treat with this compound (0.1-10 µM) for 24-48 hours. Include DMSO vehicle control and JMJD3 siRNA knockdown as specificity controls [3].
  • Nuclear Extraction: Lyse cells using hypotonic buffer and isolate nuclei by centrifugation. Extract nuclear proteins.
  • Western Blot: Separate proteins by SDS-PAGE, transfer to membrane, and probe with anti-H3K27me3 antibody. Re-probe with anti-total H3 antibody for normalization.
  • Alternative Methods: For single-cell resolution, use immunocytochemistry with H3K27me3 antibody and fluorescence detection.
Functional Validation in Animal Models

The following in vivo dosing regimen has demonstrated efficacy in a mastitis mouse model [3].

Key Parameters:

  • Dosage: 25 mg/kg this compound [4]
  • Administration Route: Intraperitoneal (i.p.) injection
  • Dosing Frequency: Once daily for 10 days [3]
  • Formulation: Prepare fresh solution in recommended solvent [6]

Key Technical Notes

  • Specificity Considerations: While this compound shows strong selectivity for the KDM6 subfamily over many other JMJ demethylases, be aware of its activity against JARID1B/C (KDM5B/C) at higher concentrations (IC₅₀ ~1 µM) [2]. Always use the lowest effective concentration and include appropriate controls.
  • Probe Validation: For critical target validation studies, employ a multi-method approach combining this compound inhibition with genetic knockdown (siRNA/sgRNA) of JMJD3 to confirm on-target effects [3] [4].

References

GSK-J1 JMJD3 inhibition IC50 values comparison

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 Inhibitory Profile (IC₅₀ Values)

Target Alternative Name IC₅₀ Value Key Context / Assay
JMJD3 KDM6B 28 - 60 nM [1] [2] [3] Primary target; cell-free AlphaScreen assay [1] [4]
UTX KDM6A 53 nM [1] [5] Primary target [1]
KDM5B JARID1B 170 - 950 nM [1] [3] [4] Shows weaker, secondary inhibition [1] [4]
KDM5C JARID1C 550 nM - 1.76 µM [1] [3] [4] Shows weaker, secondary inhibition [1] [4]
KDM5A JARID1A 6.8 µM [1] [5] Weak inhibition [1]
Other JMJ Demethylases e.g., JMJD2A, JMJD2E, JMJD1A >20 µM (IC₅₀) [1] [2] [5] Highly selective over many other demethylases [1] [2]
Protein Kinases Panel of 100 kinases No significant activity at 30 µM [1] [2] [5] Clean selectivity against kinome [1] [4]

Mechanism of Action and Selectivity

This compound inhibits JMJD3 and UTX by targeting their catalytic JmjC domain. Key features of its mechanism include:

  • Cofactor Competition: The propanoic acid moiety of this compound mimics α-ketoglutarate (α-KG), competing with this essential cofactor for binding in the active site [2].
  • Metal Chelation: The pyridyl-pyrimidine group of this compound forms a bidentate interaction with the catalytic metal ion (Fe²⁺) in the enzyme's active site, which is critical for its potent inhibition [2].
  • Substrate Mimicry: Part of the this compound molecule occupies a narrow cleft in the binding site, mimicking the position of proline 30 (P30) of the histone H3 peptide, contributing to its specificity for H3K27 demethylases [2].

The following diagram illustrates the inhibition mechanism.

G cluster_normal Normal Demethylation cluster_inhibition With this compound Inhibition H3Peptide H3K27me3 Peptide JMJD3 JMJD3/UTX Enzyme H3Peptide->JMJD3 Binds AlphaKG α-Ketoglutarate (α-KG) AlphaKG->JMJD3 Binds Product Transcriptional Activation JMJD3->Product Demethylation Inhibition Demethylation Blocked H3K27me3 retained JMJD3->Inhibition GSKJ1 This compound Inhibitor GSKJ1->JMJD3 1. Competes with α-KG 2. Chelates Fe²⁺ 3. Mimics H3 peptide

Key Experimental Protocols for Profiling

The primary data for this compound's profile were generated using the following established methods:

  • Demethylase Activity (AlphaScreen Assay): This homogeneous assay measures the inhibition of demethylase activity. In brief, the enzyme (e.g., JMJD3), biotinylated substrate peptide (e.g., H3K27me3), and cofactors (Fe²⁺, α-KG) are incubated with the inhibitor. The reaction is stopped with EDTA, and the remaining methylated mark is detected using an antibody coupled to AlphaScreen donor and acceptor beads. The signal is inversely proportional to inhibitor potency [4].
  • Selectivity Profiling (Thermal Shift Assay): This assay assesses compound binding across a wide range of enzymes by measuring the change in the protein's melting temperature (ΔTm). A significant positive ΔTm indicates binding. This compound showed strong, selective binding to JMJD3 and UTX, with negligible shifts for other Fe²⁺/α-KG-dependent oxygenases, confirming its selectivity [2] [4].
  • Cellular Target Engagement: To demonstrate on-target activity in cells, studies often treat primary macrophages with this compound and measure the subsequent increase in global H3K27me3 levels via immunoblotting, confirming inhibition of cellular JMJD3/UTX activity [2] [3].

Research Applications and Therapeutic Potential

This compound has been used as a chemical probe to investigate the biological roles of JMJD3 and UTX:

  • Inflammatory Diseases: The foundational study showed that this compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α) in human primary macrophages, establishing a key role for H3K27 demethylases in the inflammatory response [2].
  • Cancer Research:
    • In head and neck squamous cell carcinoma (HNSCC), this compound synergized with an LSD1 inhibitor to impair tumor growth and induce apoptosis [6].
    • In ovarian cancer, this compound delivered via nanoparticles suppressed tumor growth by increasing H3K27me3 at the HER2 oncogene promoter [7].
    • In cervical cancer models, the biological effects of selenium were linked to inhibition of JMJD3 and UTX, and these effects were mimicked by GSK-J4 (the cell-active prodrug of this compound) [8].

References

GSK-J1 histone deacetylase cross-reactivity testing

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 Inhibitory Profile Comparison

The table below summarizes the known inhibitory activity of this compound against its primary histone demethylase targets, based on experimental data.

Target Enzyme Histone Substrate Reported Inhibitory Activity / Context Comparative Selectivity Notes
KDM6A (UTX) & KDM6B (JMJD3) [1] [2] H3K27me3/me2 [2] Originally identified as a selective inhibitor for KDM6/ [1]. Used to inhibit JMJD3 in HNSCC models [2]. N/A in provided search results.
KDM5C (JARID1C) [1] H3K4me3/me2 [1] ~8.5-fold more potent than against KDM5B at 1 mM α-ketoglutarate [1]. More potent against KDM5C.
KDM5B (JARID1B) [1] [3] H3K4me3/me2 [1] Inhibited in vitro [1]; targeting reprograms melanoma cell metabolism [3]. Less potent than against KDM5C [1].
KDM5 Family (general) [1] H3K4me3/me2 [1] Inhibits demethylase activity in vitro [1]. N/A in provided search results.

Experimental Insights and Protocols

The experimental data supporting this compound's profile comes from established biochemical and cellular assays.

  • In Vitro Demethylase Assays: The primary data on potency and selectivity for KDM5B vs. KDM5C was generated using recombinant protein enzymes. The typical protocol involves incubating the enzyme with its substrate (e.g., a methylated histone peptide) in the presence of necessary co-factors (Fe(II) and α-ketoglutarate). Demethylase activity is then measured, often using an antibody that specifically recognizes the methylated form of the histone to calculate the inhibitor's IC₅₀ value [1].
  • Cellular Phenotypic Assays: In cell-based studies, this compound's efficacy is confirmed through downstream phenotypic readouts. For example:
    • In head and neck squamous cell carcinoma (HNSCC), the combination of this compound and the LSD1 inhibitor TCP impaired cell proliferation, induced apoptosis, and triggered senescence. These effects were quantified using CCK-8 assays for cell viability, colony formation assays, and flow cytometry for apoptosis detection (e.g., Annexin V staining) [2].
    • In melanoma models, this compound treatment resulted in decreased colony formation and invasion in three-dimensional (3D) models [3].

This compound in Context: Signaling Pathways

The following diagram illustrates the primary molecular pathway targeted by this compound in a diabetic wound repair context, showcasing its role from cellular signal to gene expression.

GSK_J1_Pathway IL6 Inflammatory Signal (e.g., IL-6) JAK JAK1/3 IL6->JAK STAT3 STAT3 (Phosphorylated) JAK->STAT3 STAT3_Active STAT3 (Active, in nucleus) STAT3->STAT3_Active JMJD3 JMJD3 (KDM6B) Gene STAT3_Active->JMJD3 JMJD3_Protein JMJD3 Protein JMJD3->JMJD3_Protein H3K27me3 H3K27me3 Repressive Mark JMJD3_Protein->H3K27me3 Demethylates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL1B, TNFA) H3K27me3->Gene_Expression Repression Lifted GSK_J1 This compound Inhibition GSK_J1->JMJD3_Protein Inhibits

Critical Researcher Note on this compound

When designing experiments, it is crucial to be aware of a major documented limitation of this compound: it is not cell-permeable [4]. This is a key reason why it is classified as "unsuitable" as a chemical probe by certain databases. For cellular studies, the cell-permeable prodrug derivative GSK-J4 is often used, which is converted to this compound inside the cell [2].

Guidance for Comparison Testing

For a comprehensive comparison guide, you may need to look beyond the immediate search results, but the following framework is standard in the field.

  • Define the Testing Matrix: Your guide should compare this compound against other common Jumonji domain inhibitors (e.g., JIB-04, IOX-1) across its known targets (KDM5A/B/C, KDM6A/B).
  • Employ Tiered Assays:
    • Primary Biochemical Screening: Use homogeneous, high-throughput demethylase assays (e.g., using AlphaScreen or time-resolved fluorescence resonance energy transfer, TR-FRET) to determine IC₅₀ values against a panel of purified KDM enzymes.
    • Cellular Target Engagement: Use immunoblotting or immunofluorescence to measure levels of specific histone marks (like H3K27me3 for KDM6 or H3K4me3 for KDM5) in cells after treatment. This confirms the compound is active against its intended target in a complex cellular environment.
    • Functional Phenotypic Validation: As shown in the research, include functional assays relevant to your disease model, such as proliferation, apoptosis, and invasion assays, to link target inhibition to a biological effect.

References

Biochemical and Cellular Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Target Key Metric (IC50/EC50) Experimental Details Citation
Biochemical (AlphaScreen) JMJD3 (KDM6B) 60 nM Peptide: Biotin-H3(14-34)K27Me3; 2-OG: 10 µM [1]
UTX (KDM6A) Inhibits activity (IC50 not specified) Cell-based assay in HEK-293 cells [2]
JARID1B (KDM5B) 0.95 µM Peptide: H3(1-21)K4Me3-Biotin [1]
JARID1C (KDM5C) 1.76 µM Peptide: H3(1-21)K4Me3-Biotin [1]
Selectivity Profiling (Thermal Shift) JMJD3/UTX >2.5 °C Tm shift Profiled across a panel of human 2'OG oxygenases; no significant shifts for other family members [1]
Cellular Activity H3K27me3 in macrophages Increased global levels Inhibits TNF-α production in human primary macrophages [2]
H3K27me3 in MC3T3-E1 cells Increased global levels Suppressed osteoblast differentiation markers [2]
Off-Target Screening 100 protein kinases Negligible activity at 30 µM Competition binding assay [1]
60 unrelated proteins Negligible off-target activity Panel included other chromatin-modifying enzymes like HDACs [1]

Experimental Protocols for Key Assays

For researchers looking to replicate or understand the validation methodologies, here are the protocols for the core experiments.

  • Histone Demethylase AlphaScreen Assay [1]

    • Purpose: To measure the inhibition of demethylase enzyme activity in a biochemical setting.
    • Workflow: Enzymes are pre-incubated with the compound, then the reaction is initiated by adding a substrate mix containing α-ketoglutarate, ferrous ammonium sulfate, ascorbic acid, and a biotinylated histone peptide with the specific methyl mark.
    • Detection: The reaction is stopped with EDTA. Demethylation is detected using streptavidin-coated donor beads and protein A-conjugated acceptor beads that have been pre-incubated with an antibody specific to the methyl mark.
    • Key Parameters: Assays are performed in 384-well plates. Final enzyme concentrations are in the low nM range (e.g., 1 nM for JMJD3). Final DMSO concentration is 1%.
  • Thermal Shift Assay (Tm Shift) [1]

    • Purpose: To assess compound binding and selectivity across a wide range of Fe(II)/2-oxoglutarate-dependent oxygenases.
    • Workflow: The enzyme is mixed with the compound and a fluorescent dye (SYPRO Orange) that binds to hydrophobic patches of unfolded proteins.
    • Detection: The mixture is heated gradually in a real-time PCR machine. The temperature at which the protein unfolds (melting temperature, Tm) is measured by a increase in fluorescence. A positive Tm shift upon compound binding indicates stabilization and direct interaction.
    • Key Parameters: Proteins are tested at 1 µM with a compound concentration of 20 µM.
  • Cellular Target Engagement [3] [2]

    • Purpose: To confirm that GSK-J1 engages its target in a cellular context and produces the expected epigenetic and functional effects.
    • Workflow: Cells are treated with this compound. Global levels of H3K27me3 are measured by Western blotting to confirm increased methylation.
    • Functional Readout: Downstream effects are assessed, such as suppression of inflammatory cytokine production in macrophages or inhibition of osteoblast differentiation.

Mechanism of Action and Therapeutic Evidence

This compound inhibits JMJD3 and UTX, leading to accumulated H3K27me3 and altered gene expression. This mechanism has shown therapeutic potential in various disease models.

GSK_J1_Mechanism GSK_J1 This compound JMJD3_UTX Inhibits JMJD3/UTX (KDM6B/KDM6A) GSK_J1->JMJD3_UTX Binds to catalytic site H3K27me3 Accumulation of Repressive H3K27me3 Mark JMJD3_UTX->H3K27me3 Inhibits Demethylation Chromatin Chromatin Condensation & Gene Silencing H3K27me3->Chromatin Functional_Outcome Altered Gene Expression (e.g., Reduced Pro-inflammatory Cytokines) Chromatin->Functional_Outcome

The therapeutic potential of this mechanism is supported by multiple studies:

  • Inflammation: this compound alleviated LPS-induced mastitis in mice by increasing H3K27me3 at promoters of inflammatory genes, suppressing TNF-α, IL-1β, and IL-6 [3].
  • Oncology: this compound showed synergy with other agents. Combined with the LSD1 inhibitor TCP, it impaired proliferation and induced apoptosis in head and neck squamous cell carcinoma (HNSCC) models [4]. It has also been identified as a putative radiosensitizer in HNSCC [5].

Key Validation Conclusions

Based on the available data, this compound is a validated chemical probe with a strong experimental foundation. Here are the key takeaways for researchers:

  • High Potency and Selectivity: Its low nM potency for JMJD3/UTX and minimal off-target activity against kinases and other unrelated proteins make it a highly specific tool [1].
  • Cellularly Active: It successfully engages its targets in cells, leading to increased global H3K27me3 levels and predictable functional consequences [3] [2].
  • Therapeutic Utility: Evidence from disease models suggests its utility extends beyond basic science to potential therapeutic applications, particularly in inflammation and cancer [3] [4].

References

GSK-J1 versus DZNep histone methylation effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic and Functional Comparison

The table below summarizes the core differences between GSK-J1 and DZNep based on recent scientific studies.

| Feature | This compound | DZNep (3-deazaneplanocin A) | | :--- | :--- | :--- | | Primary Target | JMJD3/KDM6B & UTX/KDM6A (Histone Demethylases) [1] [2] | EZH2 (Histone Methyltransferase) [3] [2] | | Mechanism of Action | Inhibitor; suppresses demethylase activity [1] [2] | Inhibitor; inhibits methyltransferase activity [3] | | Key Epigenetic Effect | ↑ H3K27me3 (repressive mark) [1] [2] | ↓ H3K27me3 (repressive mark) [3] | | Reported Biological Outcomes |

  • Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [1]
  • Promotes sleep during dark phase in rats [3]
  • Radiosensitizes HNSCC cells [2]
|
  • Promotes wakefulness during light phase in rats [3]
  • Radiosensitizes cancer cells [2]
| | Therapeutic Potential | Inflammatory diseases (e.g., mastitis), cancer (overcomes radioresistance) [1] [2] | Cancer therapy (radiosensitization) [2] |

Experimental Data and Protocols

The following tables summarize key experimental findings and the standard protocols used in the cited research.

Summary of Key Experimental Findings
Compound Experimental Model Dose / Concentration Key Quantitative Results Source
This compound LPS-induced mastitis in mice Not specified (in vivo) Significant alleviation of mammary gland damage; decreased MPO activity; reduced mRNA levels of Tnfa, Il1b, and Il6. [1] [1]
LPS-stimulated mouse mammary epithelial cells (MECs) 0.1, 1, 10 μM (in vitro) Concentration-dependent reduction in Tnfa, Il1b, and Il6 mRNA levels. [1] [1]
Rat sleep-wake cycle 0.1, 1.0, 10 mg/kg (i.p.) Administered in dark phase: ↓ Wakefulness, ↑ Slow Wave Sleep (SWS), ↑ REM Sleep. [3] [3]
DZNep Rat sleep-wake cycle 0.1, 1.0, 10 mg/kg (i.p.) Administered in light phase: ↑ Wakefulness, ↓ SWS, ↓ REM Sleep. [3] [3]
Rat brain microdialysis 0.1, 1.0, 10 mg/kg (i.p.) Boosted extracellular levels of dopamine, norepinephrine, epinephrine, serotonin, adenosine, and acetylcholine when injected in the light phase. [3] [3]
Detailed Experimental Protocols

| Protocol Element | this compound (in vitro, MECs) [1] | DZNep & this compound (in vivo, rat sleep) [3] | | :--- | :--- | :--- | | Cell Culture/Model | Mouse mammary epithelial cells (MECs). | Male Wistar rats (250-300 g). | | Treatment | Pre-treatment with this compound (0.1, 1, 10 μM) for 1 hour, followed by LPS stimulation. | Systemic i.p. injection of vehicle, DZNep, or this compound (0.1, 1.0, or 10 mg/kg) at beginning of light or dark phase. | | Key Readouts |

  • Cytotoxicity: CCK-8 assay.
  • Gene Expression: qRT-PCR for Tnfa, Il1b, Il6.
  • Protein Expression: Western blot for JMJD3.
  • Epigenetic Mark: Chromatin Immunoprecipitation (ChIP) for H3K27me3.
|
  • Sleep-Wake Cycle: EEG/EMG recordings to classify states: Wakefulness (W), Slow Wave Sleep (SWS), Rapid Eye Movement Sleep (REMS).
  • Neurochemistry: Brain microdialysis in freely moving animals to measure monoamines, adenosine, and acetylcholine.
| | Analysis | Compare mRNA/protein levels and H3K27me3 enrichment between treated and control groups. | Analyze the duration and changes in sleep stages and neurochemical levels post-injection. |

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows for these compounds.

This compound Anti-inflammatory Mechanism

G LPS LPS Stimulus TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription of GSKJ1 This compound JMJD3 JMJD3 (Active) GSKJ1->JMJD3 Inhibits JMJD3_Inhib JMJD3 (Inhibited) JMJD3->JMJD3_Inhib Inhibition H3K27me3 H3K27me3 (Repressive Mark) GeneSilence Gene Silencing H3K27me3->GeneSilence Promotes GeneSilence->Cytokines Suppresses JMJD3_Inrob JMJD3_Inrob JMJD3_Inrob->H3K27me3 Leads to accumulation of

This diagram shows how this compound inhibits the JMJD3 demethylase, leading to the accumulation of the repressive H3K27me3 mark. This epigenetic change helps silence the genes for key pro-inflammatory cytokines, counteracting their LPS-induced expression [1].

Sleep Study Experimental Workflow

G Start Animal Preparation (Wistar Rats) Surgery EEG/EMG Electrode Implantation Surgery Start->Surgery Recovery Recovery & Habituation (7 days) Surgery->Recovery Injection Systemic Injection (i.p.) Recovery->Injection Group1 DZNep (0.1, 1.0, 10 mg/kg) Injection->Group1 Group2 This compound (0.1, 1.0, 10 mg/kg) Injection->Group2 Group3 Vehicle (Control) Injection->Group3 LightPhase Injection at Start of LIGHT Phase Group1->LightPhase For DZNep DarkPhase Injection at Start of DARK Phase Group2->DarkPhase For this compound Group3->LightPhase Group3->DarkPhase Record Record Sleep-Wake Cycle (EEG/EMG) LightPhase->Record DarkPhase->Record Analyze Analyze Sleep Stages Record->Analyze Microdialysis Brain Microdialysis (Neurochemical Analysis) Analyze->Microdialysis

This flowchart outlines the key steps in the rodent sleep study protocol [3]. It highlights the critical design elements: different compounds, dose-dependent injections, administration during distinct circadian phases (light vs. dark), and the two main analytical methods (EEG/EMG recording and brain microdialysis).

Key Insights for Researchers

  • Therapeutic Targeting: this compound shows promise for pathologies driven by excessive inflammation, such as mastitis, via suppression of JMJD3 [1]. Both compounds are being investigated in oncology for their potential to overcome radioresistance in cancers like HNSCC [2].
  • Circadian Effects: The opposing effects on the sleep-wake cycle (DZNep promoting wakefulness, this compound promoting sleep) are strongly dependent on the time of day of administration [3]. This highlights the importance of considering circadian rhythms in experimental design and potential therapeutic application.
  • Neurochemical Basis: The behavioral changes in sleep are linked to significant increases in key wake-promoting neurochemicals (like monoamines and acetylcholine), providing a mechanistic link between epigenetic modulation and neural circuits [3].

References

GSK-J1 orthogonal assay validation thermal shift

Author: Smolecule Technical Support Team. Date: February 2026

GSK-J1 and Orthogonal Validation Concepts

This compound and its Target this compound is a small-molecule inhibitor that targets the histone demethylase KDM6 (also known as JMJD3). It is an iron- and α-ketoglutarate (α-KG)-competitive inhibitor [1] [2]. To ensure its specificity and cellular activity, best practices in research recommend using it alongside a structurally similar but target-inactive control compound and a second, orthogonal chemical probe with a different structure [2].

The Principle of Orthogonal Assay Validation Orthogonal validation is a key strategy to confirm experimental results. It involves cross-referencing data from an antibody-based method with data obtained from a method that does not rely on antibodies [3]. In the context of chemical probes like this compound, this means using multiple, independent experimental techniques to verify that the observed effects are due to the intended target.

The diagram below illustrates how this strategy is applied to build confidence in experimental results.

G Start Hypothesis: Probe X (e.g., this compound) affects Target Y Method1 Method 1 (e.g., Thermal Shift Assay) Start->Method1 Method2 Method 2 (e.g., Functional Assay) Start->Method2 Method3 Method 3 (e.g., Cellular Phenotype) Start->Method3 Result1 Data Set 1 Method1->Result1 Result2 Data Set 2 Method2->Result2 Result3 Data Set 3 Method3->Result3 Corroboration Results Corroborate Result1->Corroboration Result2->Corroboration Result3->Corroboration Conclusion High Confidence in Probe Specificity & Result Corroboration->Conclusion

Thermal Shift Assay as a Validation Tool

The Thermal Shift Assay (TSA) is a powerful biophysical technique often used in drug discovery to measure the binding of a small molecule to a protein target. Ligand binding often stabilizes the protein, increasing its melting temperature ((T_m)), which is observed as a shift ((\Delta T_m)) [4] [5].

How TSA Works

  • Concept: A protein's stability is measured by the temperature at which it unfolds (melts). A ligand that binds to the protein often makes it more stable, raising its melting temperature.
  • Measurement: This unfolding is typically tracked by a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic patches exposed as the protein denatures. The temperature at which the fluorescence signal increases most rapidly is the (T_m) [4] [5].
  • Application for Inhibitors: If this compound binds directly to KDM6, it would be expected to cause a positive (\Delta T_m) in a TSA, providing evidence of direct target engagement [1].

The typical workflow for this assay is outlined below.

G Step1 1. Mix protein, buffer, and fluorescent dye Step2 2. Add ligand (e.g., this compound) or control solution Step1->Step2 Step3 3. Gradually increase temperature (e.g., 25-95°C) Step2->Step3 Step4 4. Monitor fluorescence at each temperature Step3->Step4 Step5 5. Generate melt curve and calculate Tm Step4->Step5 Step6 6. Compare ΔTm between conditions Step5->Step6

Framework for a Comparative Guide

While a direct comparative study for this compound was not found, you can construct a robust validation guide based on the identified best practices and techniques. The table below suggests a framework for the experiments and data you would need to generate.

Validation Aspect Experimental Method Purpose & Measurement Expected Outcome for a Validated Probe
Target Engagement Thermal Shift Assay (TSA) [4] [5] Confirm direct binding to purified target protein; Measure ΔTm. A significant, dose-dependent positive ΔTm.
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Confirm binding to the target in a physiologically relevant cellular environment. Stabilization of the target protein in cells after probe treatment.
Selectivity & Orthogonality Use of a second probe (e.g., iJMJD6 for JMJD6) [1] Compare phenotypic or biochemical effects using a structurally unrelated inhibitor. Similar phenotypic outcomes (e.g., reduced cell proliferation, changes in gene expression).
Control for Off-Target Effects Use of inactive analog (e.g., GSK-J5 for this compound) [2] Rule out off-target effects from the core chemical structure. The inactive control shows minimal or no effect compared to the active probe.
Functional & Phenotypic Impact Western Blot / Immunoassay [3] Measure changes in downstream biomarkers (e.g., H3K27me3 levels). Dose-dependent increase in H3K27me3 marks.
RT-qPCR / RNA-seq [3] Assess transcriptional changes of target genes (e.g., oncogenes). Repression of known target oncogenes like MYC and CCND1 [1].
Cell Proliferation / Viability Assays Link target inhibition to a functional phenotypic outcome. Suppression of proliferation in cancer cell lines dependent on the target.

References

Overview of GSK-J1 and GSK-J4 in Recent Research

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Target Key Experimental Findings Tested Disease Models Citations
GSK-J1 (JMJD3 inhibitor) JMJD3 / UTX Loaded into nanoparticles; reduced HER2 expression; induced apoptosis; inhibited tumor growth in vivo. Carboplatin-resistant ovarian cancer [1]
GSK-J4 (prodrug of this compound) JMJD3 / UTX Synergistic cytotoxicity with WIP1 inhibitor; induced cell cycle arrest (G0/G1); inhibited Shh signaling & cholesterol metabolism. Neuroblastoma, Medulloblastoma [2] [3]

Detailed Experimental Data and Protocols

The following details the experimental methodologies and key findings from the studies referenced in the table.

This compound in Ovarian Cancer Research [1]

This study focused on improving the delivery and efficacy of this compound using a metal-organic framework (MOF) for targeted therapy.

  • Experimental Model: Carboplatin-resistant human ovarian cancer cell line (CR SKOV-3) and mouse xenografts.
  • Key Methodologies:
    • Formulation: this compound was loaded into Fe-based MOF nanoparticles and decorated with Hyaluronic Acid (HA) for CD44 receptor-mediated targeting (formulation: HA@MOF@this compound).
    • In Vitro Assays: Cell viability (MTT assay), apoptosis (Annexin V/PI staining via flow cytometry), cell migration (wound healing assay), and sphere formation assay.
    • Mechanistic Investigation: Chromatin Immunoprecipitation (ChIP) assay to measure H3K27me3 levels at the HER2 gene promoter; Western Blot to assess HER2 protein expression.
    • In Vivo Evaluation: Anti-tumor efficacy and preliminary toxicity were examined in BALB/c nude mice bearing ovarian tumor xenografts after tail intravenous injection.
  • Key Findings:
    • The HA@MOF@this compound formulation demonstrated enhanced cellular uptake and cytotoxicity compared to free this compound.
    • It significantly induced apoptosis, reduced cell motility, and diminished sphere formation capability.
    • Mechanistically, it increased H3K27me3 methylation at the HER2 promoter, leading to transcriptional suppression of the HER2 oncogene.
    • In vivo results confirmed better treatment efficacy for carboplatin-resistant ovarian tumors.
GSK-J4 in Pediatric Cancer Research [2] [3]

These studies utilized GSK-J4, the cell-active prodrug of this compound, which is converted to this compound inside the cell.

  • Experimental Models:
    • A panel of neuroblastoma cell lines (e.g., IMR-32, SK-N-BE(2)) and zebrafish xenograft models [2].
    • Smoothened (Smo) mutant mouse models of medulloblastoma, primary cerebellar granule neuron precursors (CGNPs), and human medulloblastoma cell line DaoY [3].
  • Key Methodologies:
    • Viability & Synergy Assays: Cell viability was assessed using WST-1 and ATP-based luminescent assays. A high-throughput drug screen of 527 compounds identified synergy between GSK-J4 and the WIP1 inhibitor SL-176 [2].
    • Gene Expression Analysis: RT-qPCR and RNA-seq were used to analyze gene expression changes, revealing upregulation of p53 targets (e.g., PUMA, p21) and downregulation of Sonic Hedgehog (Shh) target genes (e.g., Gli1, Ptch1) [2] [3].
    • Cell Cycle & Mechanism: Cell cycle analysis was performed via immunofluorescence (BrdU incorporation). ChIP assays confirmed that GSK-J4 treatment increases H3K27me3 levels at promoters of key genes [3].
  • Key Findings:
    • GSK-J4 showed synergistic cytotoxicity when combined with the WIP1 inhibitor SL-176 in neuroblastoma, enhancing p53 pathway activation [2].
    • It significantly inhibited Shh signaling pathway and cholesterol metabolism genes, leading to cell cycle arrest at G0/G1 phase and reduced proliferation in medulloblastoma models [3].

JMJD3 Inhibition Mechanism and Research Workflow

To help visualize the core concepts and typical experimental approaches, the following diagrams outline the mechanism of JMJD3 inhibition and a generalized research workflow based on the analyzed studies.

G cluster_mechanism Mechanism of JMJD3 Inhibition by this compound/J4 Histone Nucleosome with H3K27me3 mark JMJD3 JMJD3 Demethylase Histone->JMJD3 Demethylation GeneSilencing Gene Silencing (e.g., HER2, Shh targets) Histone->GeneSilencing H3K27me3 maintained JMJD3->GeneSilencing Prevented GSKJ1 This compound/J4 Inhibitor GSKJ1->JMJD3 Binds & Inhibits

G cluster_workflow Typical Experimental Workflow for JMJD3 Inhibitor Research Start In Vitro Screening A Cell Viability Assays (MTT, WST-1, ATP-based) Start->A B Combination Studies (e.g., Synergy Screening) A->B C Mechanistic Investigation B->C D In Vivo Validation (Mouse Xenograft Models) C->D C1 Apoptosis/Cell Cycle Analysis (Flow Cytometry) C->C1 C2 Gene Expression (RT-qPCR, RNA-seq) C->C2 C3 Epigenetic Changes (ChIP-qPCR/seq) C->C3 C4 Pathway Analysis (Western Blot) C->C4

References

GSK-J1 H3K27me3 versus H3K4me3 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile of GSK-J1

The following table summarizes the key potency and selectivity data for this compound against various histone demethylases, primarily from cell-free assays [1] [2] [3].

Enzyme Target Histone Mark Reported IC₅₀ (μM) Key Selectivity Notes
JMJD3 (KDM6B) H3K27me3/me2 0.00006 (AlphaScreen) [1], 0.028-0.060 (cell-free) [2] [3] Primary target; high potency.
UTX (KDM6A) H3K27me3/me2 0.053 (cell-free) [3] Primary target; high potency.
JARID1B (KDM5B) H3K4me3 0.95 [1] ~16-35x less potent than for JMJD3.
JARID1C (KDM5C) H3K4me3 1.76 [1] ~30-60x less potent than for JMJD3.
JMJD2A (KDM4A) H3K9me3 44.3 [1] Negligible activity at physiological concentrations.
JMJD2E (KDM4C) H3K9me3 19.6 [1] Negligible activity at physiological concentrations.
JMJD1A (KDM3A) H3K9me2 41.0 [1] Negligible activity at physiological concentrations.

Overview of Key Experimental Methodologies

The data in the table above is derived from well-established biochemical and biophysical assays. Here is a brief overview of the key protocols cited in the search results.

  • Histone Demethylase AlphaScreen Assay: This is a primary method for determining IC₅₀ values [1]. The assay measures the inhibition of demethylase activity on biotinylated histone peptides. The reaction involves the enzyme, this compound, and a substrate mix containing α-ketoglutarate, Fe²⁺, ascorbic acid, and the peptide. The reaction is stopped with EDTA, and the product is detected using Streptavidin Donor and Protein-A Acceptor beads paired with an antibody specific to the methyl mark. Data is normalized and IC₅₀ is calculated using nonlinear regression [1].
  • Thermal Shift Assay (Tm Shift): This assay was used to profile selectivity across a panel of human 2-oxoglutarate oxygenases [1]. It measures the change in the thermal stability of a protein upon binding of an inhibitor. A significant Tm shift (>2.5°C) was observed for the H3K27me3 demethylases (JMJD3/UTX) but not for other family members, suggesting no significant cross-reactivity at the time of testing [1].
  • MALDI-TOF Analysis: This method directly assesses enzyme activity by measuring the demethylation of histone peptides. Purified enzyme (e.g., JMJD3 or UTX) is incubated with a methylated peptide substrate and varying concentrations of this compound. The reaction is stopped, and the samples are analyzed by MALDI-TOF mass spectrometry to observe the mass shift corresponding to demethylation [2] [3].

Critical Considerations for Researchers

When interpreting this data and planning the use of this compound as a chemical probe, please consider the following points.

  • Selectivity Discussion: While this compound demonstrates strong selectivity for KDM6 subfamily demethylases over many other Jumonji enzymes, independent research noted inhibitory activity against the H3K4me3 demethylases KDM5B/C (JARID1B/C) [4] [5]. The developers of this compound have acknowledged these findings, which align with their own expanding profiling data. Despite this, this compound is still recognized in the scientific literature as one of the most selective KDM inhibitors available and a valuable chemical tool [4]. Conclusions drawn from experiments using this compound should, therefore, account for its potential activity against KDM5 family demethylases, particularly at higher concentrations.
  • Cellular Activity & Metabolites: this compound itself has limited cell permeability. Its ethyl ester prodrug, GSK-J4, is commonly used in cell-based assays. Once inside the cell, GSK-J4 is hydrolyzed to the active compound, this compound [4] [5]. It is crucial to use GSK-J4 for cellular experiments and to refer to the inhibition data for this compound when interpreting the results.

Practical Workflow for Using this compound/J4

The diagram below outlines a typical experimental workflow for employing these tool compounds, from target inhibition to phenotypic observation.

G Start Start: Experimental Design Compound Choose Compound: • this compound for biochemical assays • GSK-J4 for cell-based studies Start->Compound Inhibit Inhibition of Demethylases Compound->Inhibit KDM6 KDM6B (JMJD3) & KDM6A (UTX) Inhibit->KDM6 KDM5 KDM5B/C (JARID1B/C) (Potential off-target) Inhibit->KDM5 At higher concentrations or prolonged exposure HistoneEffect Altered Histone Methylation KDM6->HistoneEffect KDM5->HistoneEffect H3K27me3 Increased H3K27me3 (Repressive Mark) HistoneEffect->H3K27me3 H3K4me3 Potential increase in H3K4me3 (due to KDM5B/C inhibition) HistoneEffect->H3K4me3 Possible effect GeneExpr Changes in Gene Expression H3K27me3->GeneExpr H3K4me3->GeneExpr Possible contribution Phenotype Observed Phenotype (e.g., Modulated Inflammatory Response in Macrophages) GeneExpr->Phenotype

Summary

References

GSK-J1 cellular target engagement verification

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and In Vitro Potency of GSK-J1

This compound was specifically designed to inhibit the H3K27me3/me2-demethylases JMJD3 (KDM6B) and UTX (KDM6A). The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various human histone demethylases, demonstrating its selectivity profile [1] [2].

Enzyme Target Subfamily This compound Mean IC₅₀ (µM) GSK-J2 Mean IC₅₀ (µM) Key Histone Mark
JMJD3 (KDM6B) KDM6 0.00006 (60 nM) >100 H3K27me3/me2 [1]
UTX (KDM6A) KDM6 Information missing Information missing H3K27me3/me2 [2]
JARID1B (KDM5B) KDM5 0.95 5 H3K4me3/me2 [1]
JARID1C (KDM5C) KDM5 1.76 5 H3K4me3/me2 [1]
JMJD2A (KDM4A) KDM4 44.3 - H3K9me3 [1]
JMJD2E (KDM4C) KDM4 19.6 - H3K9me3 [1]
JMJD1A (KDM3A) KDM3 41.0 - H3K9me2 [1]

This data shows that this compound is highly potent against its primary KDM6 targets, with over 10-fold selectivity over the next most sensitive demethylases, JARID1B/C (KDM5 family) [2]. Its regio-isomer, GSK-J2, which is largely inactive, serves as an important negative control in experiments [1].

Broad profiling against a panel of 60 unrelated proteins, including other chromatin-modifying enzymes like histone deacetylases, and 100 protein kinases showed negligible off-target activity, confirming its high specificity [1].

Cellular Target Engagement and Functional Outcomes

In cellular models, this compound's engagement with its targets is verified by measuring an increase in global H3K27me3 levels, a direct consequence of inhibiting the KDM6 demethylases. The prodrug GSK-J4 is often used in cell-based assays for improved membrane permeability [3].

Cell Type / Model Observed Outcome of this compound Treatment Experimental Readout
Human Primary Macrophages Inhibition of TNF-α production; Increased nuclear H3K27me3 [2]. Cytokine measurement; Western Blot / Immunostaining
Mouse Mammary Epithelial Cells (MECs) Attenuated LPS-induced expression of Tnfa, Il1b, Il6; Recruitment of H3K27me3 to promoters of these genes [4]. RT-qPCR; Chromatin Immunoprecipitation (ChIP)
Head and Neck Squamous Cell Carcinoma (HNSCC) Synergistic effect with LSD1 inhibitor (TCP) to impair cell proliferation and induce apoptosis [5]. Cell viability (CCK-8) and apoptosis assays (flow cytometry)
Carboplatin-Resistant Ovarian Cancer Diminished tumor cell motility and sphere formation; attenuation of HER2 oncogene expression [6]. Migration/Invasion assays; Spheroid culture; Gene expression analysis

These functional outcomes, coupled with the epigenetic mark changes, provide strong evidence of successful target engagement in complex cellular environments.

Experimental Protocols for Verification

Here are detailed methodologies for key experiments used to verify this compound's cellular target engagement, based on published literature.

Histone Demethylase AlphaScreen Assay

This is a common method used to determine the IC₅₀ values of inhibitors like this compound in vitro [1].

  • Principle: A homogeneous, bead-based proximity assay that detects the demethylation of a biotinylated histone peptide.
  • Workflow:
    • Incubation: The demethylase enzyme is pre-incubated with the inhibitor (this compound) in a buffer containing HEPES and BSA.
    • Reaction Initiation: The reaction is started by adding a substrate mix containing α-ketoglutarate, Fe²⁺, ascorbic acid, and the biotinylated peptide substrate.
    • Reaction Stop: After a specified time (e.g., 5 min for JMJD3), the reaction is stopped with EDTA.
    • Detection: Streptavidin-coated donor beads and protein A-conjugated acceptor beads, pre-incubated with an antibody specific to the methyl mark, are added. If the methyl mark is present, the beads come in proximity, and a signal is emitted upon laser excitation. Inhibition of the demethylase results in a higher signal [1].

The following diagram illustrates the logical workflow and detection principle of this assay:

G start Start Assay incubate Pre-incubate Enzyme with this compound start->incubate initiate Initiate Reaction: Add Substrate Mix (αKG, Fe²⁺, Peptide) incubate->initiate stop Stop Reaction with EDTA initiate->stop add_beads Add Detection Beads: - Streptavidin Donor - Protein A Acceptor with Methylation Antibody stop->add_beads detect Laser Excitation & Signal Detection add_beads->detect result_high High Signal: Demethylation Inhibited (Mark Present) detect->result_high Inhibition result_low Low Signal: Demethylation Active (Mark Removed) detect->result_low No Inhibition

Chromatin Immunoprecipitation (ChIP)

ChIP is used in cellular models to confirm that this compound treatment leads to the recruitment of the repressive H3K27me3 mark to the promoters of specific genes [4].

  • Key Steps:
    • Cross-linking: Cells treated with this compound (or its prodrug) are fixed with formaldehyde to cross-link proteins (including histones) to DNA.
    • Cell Lysis and Chromatin Shearing: Cells are lysed, and chromatin is sheared into small fragments by sonication.
    • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to H3K27me3. Protein A/G beads are used to pull down the antibody-bound chromatin complexes.
    • Reversal of Cross-linking and DNA Purification: The cross-links are reversed, and proteins are digested. The purified DNA is then analyzed by quantitative PCR (qPCR) using primers specific to the gene promoters of interest (e.g., Tnfα, Il6). An increase in DNA enrichment in the this compound treated sample indicates successful H3K27me3 recruitment [4].
Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is used to profile the binding of this compound across a range of Fe²⁺/2-OG dependent oxygenases to assess selectivity [1].

  • Principle: Binding of a compound to a protein often stabilizes it, increasing its melting temperature (Tm).
  • Procedure:
    • The target enzyme is mixed with the fluorophore SYPRO Orange and the inhibitor (this compound).
    • The mixture is subjected to a gradual temperature increase in a real-time PCR machine.
    • SYPRO Orange fluoresces strongly when it binds to hydrophobic patches of the unfolding protein. The temperature at which 50% of the protein is unfolded is the Tm.
    • A significant positive Tm shift (>2.5°C) for JMJD3 and UTX in the presence of this compound, but not for other family members, indicates selective binding and a lack of significant cross-reactivity [1].

Mechanism of Action and Downstream Signaling

This compound is a competitive inhibitor of the cofactors α-ketoglutarate and Fe²⁺, which are required for the catalytic activity of JmjC-domain containing demethylases [3]. Its engagement directly influences gene transcription by modulating the H3K27me3 mark. A key downstream effect, validated in inflammatory models, is the suppression of the NF-κB signaling pathway [4].

The diagram below summarizes this mechanism and its functional consequences in an inflammatory context:

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB JMJD3 JMJD3 Demethylase Expression ↑ NFkB->JMJD3 H3K27me3 H3K27me3 Demethylation at Gene Promoters JMJD3->H3K27me3 GeneTrans Transcription of Inflammatory Genes (TNFα, IL1B, IL6) ↑ H3K27me3->GeneTrans Inflammation Inflammatory Response GeneTrans->Inflammation GSKJ1 This compound Treatment Inhibit Inhibits JMJD3/UTX GSKJ1->Inhibit H3K27me3_high H3K27me3 Level ↑ Inhibit->H3K27me3_high Blocks GeneTrans_low Gene Transcription ↓ H3K27me3_high->GeneTrans_low Response_low Inflammatory Response Attenuated GeneTrans_low->Response_low

Key Considerations for Researchers

  • Use the Prodrug for Cellular Assays: Due to its polar carboxylate group, this compound has poor cell permeability. For cellular experiments, the ethyl ester prodrug GSK-J4 is used, which is hydrolyzed to the active this compound by intracellular esterases [3].
  • Employ the Negative Control: The inactive analog GSK-J2 (and its prodrug GSK-J5) is a critical tool for confirming that observed phenotypic effects are due to on-target JMJD3/UTX inhibition and not off-target artifacts [1] [7].
  • Context-Dependent Effects: The functional outcome of KDM6 inhibition can vary. While it often acts to suppress inflammation or cancer growth, its role is context-dependent, and target validation should always be confirmed in the specific biological system under study [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

389.18517499 g/mol

Monoisotopic Mass

389.18517499 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK-J1

Dates

Last modified: 08-15-2023
Johansson et al. Structural analysis of human KDM5B guides histone demethylase inhibitor development. Nature Chemical Biology, doi: 10.1038/nchembio.2087, published online 23 May 2016

Explore Compound Types